molecular formula C19H16N2O2 B1236838 Ceceline CAS No. 76525-09-2

Ceceline

货号: B1236838
CAS 编号: 76525-09-2
分子量: 304.3 g/mol
InChI 键: BHOQLEQHXKFSAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceceline, with the molecular formula C19H16N2O2 and a PubChem CID of 5281380, is a chemical compound supplied for Research Use Only (RUO) . RUO products are specialized reagents designed exclusively for laboratory research applications, such as fundamental biomedical research, pharmaceutical discovery for identifying new drug compounds, and the development of novel diagnostic assays . They are essential tools for scientific investigation in controlled settings and are not intended for use in diagnostic procedures or for any personal use . Researchers can rely on this high-purity compound for in-vitro studies to advance the understanding of biological mechanisms and contribute to the development of future scientific and medical innovations.

属性

CAS 编号

76525-09-2

分子式

C19H16N2O2

分子量

304.3 g/mol

IUPAC 名称

4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol

InChI

InChI=1S/C19H16N2O2/c1-23-14-6-7-17-16(11-14)15-8-9-20-18(19(15)21-17)10-12-2-4-13(22)5-3-12/h2-9,11,21-22H,10H2,1H3

InChI 键

BHOQLEQHXKFSAO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O

规范 SMILES

COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O

产品来源

United States

Foundational & Exploratory

Ceceline: A Technical Overview of a Pyrido[3,4-b]indole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical guide provides a comprehensive overview of the chemical properties of Ceceline, a harmala alkaloid. Due to a lack of publicly available data on the specific biological activity of this compound, this document summarizes findings from closely related pyrido[3,4-b]indole derivatives to offer insights into its potential pharmacological profile for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a heterocyclic compound with the systematic IUPAC name 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol.[1][2] It belongs to the class of harmala alkaloids, which are known for their diverse biological activities.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C19H16N2O2[1][2]
Molecular Weight 304.3 g/mol [1][2]
IUPAC Name 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol[1][2]
CAS Number 76525-09-2[1][2]
SMILES COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O[1]
Appearance Not reported
Solubility Not reported

Biological Activity of Structurally Related Pyrido[3,4-b]indole Derivatives

In Vitro Anticancer Activity

The antiproliferative activity of novel pyrido[3,4-b]indole derivatives was assessed against a range of human cancer cell lines, including those from breast, colon, melanoma, and pancreatic cancers.[3] The half-maximal inhibitory concentrations (IC50) for the most potent analogs are summarized in the table below.[3]

Table 2: In Vitro Antiproliferative Activity (IC50) of Lead Pyrido[3,4-b]indole Derivatives [3]

Cell LineCancer TypeCompound 11 (nM)
MDA-MB-468 Triple-Negative Breast Cancer80
HCT116 Colon Cancer130
WM164 Melanoma130
MIA PaCa-2 Pancreatic Cancer200

Data represents the activity of 1-(1-naphthyl)-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11), a structurally related analog of this compound.[3]

Proposed Mechanism of Action

Computational modeling studies on active pyrido[3,4-b]indole derivatives suggest that they may exert their anticancer effects through the inhibition of the MDM2 (murine double minute 2) protein.[3] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By binding to MDM2, these compounds may prevent the degradation of p53, leading to the activation of p53-mediated signaling pathways that induce cell cycle arrest and apoptosis in cancer cells.

MDM2_Inhibition_Pathway This compound Pyrido[3,4-b]indole Derivative MDM2 MDM2 This compound->MDM2 Inhibition p53 p53 MDM2->p53 Inhibits Degradation Ubiquitination & Degradation MDM2->Degradation Promotes p53->Degradation p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cancer cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compound (various concentrations) Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance Add_Solubilizer->Read_Absorbance IC50 Calculation IC50 Calculation Read_Absorbance->IC50 Calculation

References

The Alkaloids of Peganum harmala: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the classification, biological activities, and mechanisms of action of the principal alkaloids found in Peganum harmala. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Harmala Alkaloids

Harmala alkaloids are a class of psychoactive indole (B1671886) alkaloids found in various plants, most notably in the seeds of Syrian rue (Peganum harmala). These compounds are of significant interest due to their diverse pharmacological effects, which range from monoamine oxidase (MAO) inhibition to anticancer and neuroprotective activities. While the term "harmala alkaloids" encompasses a variety of related structures, the most abundant and well-researched are harmine (B1663883), harmaline (B1672942), harmalol (B191368), and tetrahydroharmine. A rarer alkaloid, Ceceline, also belongs to this family, though it is less studied.

Classification and Chemical Structures

Harmala alkaloids are classified as β-carbolines. The core structure of β-carbolines is a tryptamine (B22526) skeleton with the ethylamine (B1201723) side chain cyclized to form a pyridine (B92270) ring. This tricyclic system is the foundation for the various harmala alkaloids, which differ in their level of saturation and substitution.

  • β-Carbolines: These are fully aromatic and planar molecules. Harmine and harman (B1672943) are examples of this group.

  • Dihydro-β-carbolines: These have a partially saturated pyridine ring, making them non-planar. Harmaline and harmalol belong to this category.

  • Tetrahydro-β-carbolines: As the name suggests, these have a fully saturated pyridine ring. Tetrahydroharmine is a key example.

The chemical structures of the major harmala alkaloids are presented below:

  • Harmine: 7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole

  • Harmaline: 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole[1]

  • Harmalol: 1-Methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol

  • Tetrahydroharmine: 7-Methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

  • This compound: 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol[2]

Quantitative Analysis of Harmala Alkaloids

The quantification of harmala alkaloids in plant material and biological samples is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Table 1: Quantitative Analysis of Harmala Alkaloids in Peganum harmala Seeds
AlkaloidConcentration in Seeds (% w/w)Reference
Harmaline5.6[3]
Harmine4.3[3]
Harmalol0.6[3]
Tetrahydroharmine0.1[3]

Biological Activities and Quantitative Data

Harmala alkaloids exhibit a broad spectrum of biological activities. The following tables summarize some of the key quantitative data related to their effects.

Monoamine Oxidase-A (MAO-A) Inhibition

A primary and well-documented effect of harmala alkaloids is the reversible inhibition of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine.[4]

Table 2: MAO-A Inhibitory Activity of Harmala Alkaloids
Compound/ExtractIC50Reference
P. harmala Seed Extract27 µg/L[3]
P. harmala Root Extract159 µg/L[3]
Harmalacidine HCl457 ± 179 nM[5]
Harmine506 ± 163 nM[5]
Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of harmala alkaloids against various cancer cell lines.

Table 3: Cytotoxicity (IC50) of Harmala Alkaloids on Cancer Cell Lines
AlkaloidCell LineIC50Reference
HarmineHBL-100 (Breast)32 µM[6][7]
HarmineA549 (Lung)106 µM[6][7]
HarmineHT-29 (Colon)45 µM[6][7]
HarmineHCT-116 (Colon)33 µM[6][7]
HarmineHELA (Cervical)61 µM[6][7]
HarmineHepG2 (Liver)20.7 ± 2.8 µM[7]
HarmalineA2780 (Ovarian)~300 µM (24h)[8]
HarmalineA2780 (Ovarian)~185 µM (48h)[8]
Harmala Alkaloid Rich Fraction (HARF)SKOV-3 (Ovarian)5 µg/mL[9]
Harmala Alkaloid Rich Fraction (HARF)MCF-7 (Breast)2.7 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of harmala alkaloids.

High-Performance Liquid Chromatography (HPLC) for Quantification of Harmala Alkaloids

This protocol is adapted from a method for the analysis of harmol, harmalol, harmine, and harmaline in the seeds of Peganum harmala L.[8][10]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Metasil ODS (C18) column.

  • Mobile Phase: Isopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3, v/v/v/v).

  • pH Adjustment: Adjust the pH of the mobile phase to 8.6 with triethylamine.

  • Flow Rate: 1.5 mL/min (isocratic elution).

  • Detection: UV detection at 330 nm.

  • Sample Preparation:

    • Accurately weigh and grind the plant material (e.g., P. harmala seeds).

    • Extract the alkaloids using an appropriate solvent (e.g., methanol) through methods like sonication or Soxhlet extraction.

    • Filter the extract through a 0.45 µm syringe filter.

    • Prepare a series of standard solutions of harmine, harmaline, harmol, and harmalol of known concentrations.

  • Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each alkaloid in the sample by comparing its peak area to the calibration curve.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity.[11][12][13][14]

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the harmala alkaloid (e.g., harmine) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes and then measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to detect and quantify apoptosis in cells treated with harmala alkaloids.[5][15][16][17]

  • Cell Treatment: Seed and treat cells with the desired concentrations of the harmala alkaloid for the specified time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Western Blot for Bax and Bcl-2 Expression

This protocol is used to determine the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[18][19][20]

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for at least 30 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 (and a loading control like β-actin) overnight at 4°C. The antibody dilution should be optimized (e.g., 1:200 to 1:1000).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Develop the blot using an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometric analysis of the bands to quantify the relative expression levels of Bax and Bcl-2, often expressed as a Bax/Bcl-2 ratio.

Signaling Pathways and Mechanisms of Action

Harmala alkaloids exert their biological effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key mechanisms.

Anticancer Mechanism of Harmine: Induction of Apoptosis

Harmine has been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death.[21][22][23][24]

Harmine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Bid Bid Caspase-8->Bid cleaves to tBid Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 releases Cytochrome c to activate Caspase-9->Caspase-3 activates Harmine Harmine Bcl2 Bcl-2 Harmine->Bcl2 inhibits Bax Bax Harmine->Bax activates Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Bid->Bax activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Harmine-induced apoptosis involves both extrinsic and intrinsic pathways.

Anticancer Mechanism of Harmine: Inhibition of PI3K/Akt/mTOR and ERK Signaling

Harmine can also inhibit key survival pathways in cancer cells, such as the PI3K/Akt/mTOR and ERK pathways, leading to decreased cell proliferation and survival.[2]

Harmine_Survival_Pathway_Inhibition Harmine Harmine PI3K PI3K Harmine->PI3K inhibits ERK ERK/MAPK Harmine->ERK inhibits Akt Akt/PKB PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes Survival Survival mTOR->Survival promotes ERK->Proliferation promotes ERK->Survival promotes Harmine_Neuroprotection_Pathway Harmine Harmine BDNF BDNF Harmine->BDNF upregulates TrkB TrkB BDNF->TrkB binds and activates Signaling Cascades PI3K/Akt MAPK/ERK TrkB->Signaling Cascades activates Neuronal Survival Neuronal Survival Signaling Cascades->Neuronal Survival promotes Synaptic Plasticity Synaptic Plasticity Signaling Cascades->Synaptic Plasticity enhances Harmaline_Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Harmaline_endo Harmaline eNOS eNOS Harmaline_endo->eNOS activates COX COX Harmaline_endo->COX activates NO Nitric Oxide (NO) eNOS->NO produces Prostacyclin Prostacyclin COX->Prostacyclin produces sGC sGC NO->sGC activates AC AC Prostacyclin->AC activates cGMP cGMP sGC->cGMP produces Relaxation Relaxation cGMP->Relaxation cAMP cAMP AC->cAMP produces cAMP->Relaxation

References

The Alkaloid Ceceline: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the benzophenanthridine alkaloid Chelerythrine, the compound plausibly identified as "Ceceline" based on phonetic similarity, given the absence of "this compound" in the scientific literature. Chelerythrine is a potent, biologically active compound with significant interest in pharmacological research due to its diverse activities, including protein kinase C (PKC) inhibition and induction of apoptosis. This document details its primary natural sources, provides a thorough examination of its isolation and purification protocols, and presents a summary of its known biological signaling pathways. All quantitative data are presented in tabular format for ease of comparison, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Natural Sources of Chelerythrine

Chelerythrine is a quaternary benzophenanthridine alkaloid found predominantly in plant species belonging to the Papaveraceae (Poppy) and Rutaceae (Rue) families . These plants have a long history of use in traditional medicine, and their extracts are known to contain a variety of bioactive alkaloids.

The primary plant sources of Chelerythrine include:

  • Chelidonium majus (Greater Celandine): This herbaceous perennial is a well-documented source of Chelerythrine and other related alkaloids.

  • Macleaya cordata (Plume Poppy): This plant is a significant commercial source for the extraction of sanguinarine (B192314) and Chelerythrine.

  • Sanguinaria canadensis (Bloodroot): Native to eastern North America, this plant's rhizomes are rich in a mixture of benzophenanthridine alkaloids, including Chelerythrine.

  • Zanthoxylum species (Prickly Ash): Various species within this genus, such as Zanthoxylum clava-herculis and Zanthoxylum rhoifolium, have been shown to contain Chelerythrine.

The concentration of Chelerythrine can vary significantly depending on the plant species, the specific part of the plant used (e.g., roots, rhizomes, aerial parts), the geographical location, and the time of harvest.

Quantitative Data on Chelerythrine Content

The following table summarizes the reported concentrations of Chelerythrine in various natural sources. It is important to note that these values can fluctuate based on the factors mentioned previously.

Plant SpeciesPlant PartExtraction MethodChelerythrine ConcentrationReference
Chelidonium majusWhole plantNot specified1.143 ± 0.0651 mg/100 g to 30.74 ± 7.526 mg/100 g (dry matter)
Macleaya cordataNot specifiedNot specifiedHigh, commercially viable
Chicken Tissue (post-administration)TissueAcetonitrile and 1% HCl-methanolLinear range: 0.5-100.0 ng/g

Isolation and Purification of Chelerythrine

The isolation of Chelerythrine from its natural sources typically involves a multi-step process of extraction, fractionation, and purification. The following is a generalized protocol that can be adapted depending on the specific plant material and available laboratory equipment.

General Experimental Protocol for Chelerythrine Isolation
  • Preparation of Plant Material: The plant material (e.g., dried and powdered roots of Chelidonium majus) is collected, identified, and processed to a fine powder to increase the surface area for extraction.

  • Extraction:

    • The powdered plant material is subjected to extraction with a suitable solvent. Methanol or ethanol (B145695) are commonly used.

    • The extraction can be performed using various techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

  • Acid-Base Fractionation:

    • The crude extract is concentrated under reduced pressure to yield a residue.

    • The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent like chloroform (B151607) or dichloromethane.

  • Purification:

    • The crude alkaloid extract is subjected to chromatographic techniques for purification.

    • Column Chromatography: Silica gel or alumina (B75360) are common stationary phases. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the different alkaloids.

    • Preparative Thin-Layer Chromatography (TLC): This can be used for further purification of the fractions obtained from column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is a powerful technique for the final purification and quantification of Chelerythrine.

  • Crystallization: The purified Chelerythrine can be crystallized from a suitable solvent to obtain a highly pure solid.

  • Structural Elucidation: The identity and purity of the isolated Chelerythrine are confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Infrared (IR) spectroscopy.

Visualized Workflow for Chelerythrine Isolation

experimental_workflow General Workflow for Chelerythrine Isolation plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acidification Acidification (e.g., 5% HCl) & Removal of Neutral Compounds crude_extract->acidification basification Basification (e.g., NH4OH) & Extraction with Organic Solvent acidification->basification crude_alkaloids Crude Alkaloid Fraction basification->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_chelerythrine Pure Chelerythrine hplc->pure_chelerythrine characterization Structural Characterization (MS, NMR, IR) pure_chelerythrine->characterization

Caption: A generalized workflow for the isolation and purification of Chelerythrine from plant sources.

Biosynthesis of Chelerythrine

The biosynthesis of Chelerythrine in plants is a complex enzymatic process that starts from the amino acid L-tyrosine. A key intermediate in this pathway is (S)-reticuline, which serves as a branch point for the synthesis of various isoquinoline (B145761) alkaloids.

Key Steps in the Biosynthetic Pathway

The biosynthesis of Chelerythrine from (S)-reticuline involves a series of enzymatic conversions:

  • (S)-Reticuline to (S)-Scoulerine: The berberine (B55584) bridge enzyme (BBE) catalyzes the conversion of (S)-reticuline to (S)-scoulerine.

  • (S)-Scoulerine to (S)-Stylopine: This step involves methylation and the formation of a methylenedioxy bridge, catalyzed by enzymes such as (S)-scoulerine 9-O-methyltransferase (SMT) and cheilanthifoline synthase.

  • (S)-Stylopine to Protopine (B1679745): (S)-stylopine is then converted to protopine.

  • Protopine to Dihydrochelerythrine (B1200217): Protopine undergoes hydroxylation by protopine 6-hydroxylase (P6H) to form 6-hydroxyprotopine, which then rearranges to dihydrochelerythrine.

  • Dihydrochelerythrine to Chelerythrine: The final step is the oxidation of dihydrochelerythrine to Chelerythrine, catalyzed by dihydrobenzophenanthridine oxidase (DBOX).

Visualized Biosynthetic Pathway

biosynthetic_pathway Biosynthetic Pathway of Chelerythrine from (S)-Reticuline reticuline (S)-Reticuline scoulerine (S)-Scoulerine reticuline->scoulerine BBE stylopine (S)-Stylopine scoulerine->stylopine SMT, Cheilanthifoline synthase protopine Protopine stylopine->protopine dihydrochelerythrine Dihydrochelerythrine protopine->dihydrochelerythrine P6H chelerythrine Chelerythrine dihydrochelerythrine->chelerythrine DBOX

Caption: A simplified diagram of the biosynthetic pathway leading to Chelerythrine.

Signaling Pathways and Biological Activity

Chelerythrine exhibits a wide range of biological activities, with its role as a potent inhibitor of Protein Kinase C (PKC) being one of the most extensively studied. Its interaction with various signaling pathways makes it a compound of interest for cancer research and other therapeutic areas.

Inhibition of Protein Kinase C (PKC)

Chelerythrine is a cell-permeable and potent inhibitor of PKC. It acts by competing with the phosphate-accepting substrate, thereby blocking the phosphorylation of downstream targets. The inhibition of PKC can disrupt numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

Induction of Apoptosis

Chelerythrine has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This pro-apoptotic effect is mediated through multiple mechanisms:

  • Generation of Reactive Oxygen Species (ROS): Chelerythrine can induce the production of ROS, leading to oxidative stress and subsequent activation of apoptotic pathways.

  • Endoplasmic Reticulum (ER) Stress: The increase in ROS can lead to ER stress, which in turn triggers the unfolded protein response (UPR) and apoptosis.

  • Inhibition of STAT3: Chelerythrine can inactivate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.

  • Mitochondrial Pathway: Chelerythrine can also activate the intrinsic mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.

Visualized Signaling Pathway of Chelerythrine-Induced Apoptosis

apoptosis_pathway Signaling Pathway of Chelerythrine-Induced Apoptosis chelerythrine Chelerythrine pkc Protein Kinase C (PKC) chelerythrine->pkc Inhibits ros Reactive Oxygen Species (ROS) chelerythrine->ros Induces stat3 STAT3 chelerythrine->stat3 Inhibits mitochondria Mitochondria chelerythrine->mitochondria Activates er_stress Endoplasmic Reticulum (ER) Stress ros->er_stress Induces apoptosis Apoptosis er_stress->apoptosis Leads to stat3->apoptosis Inhibition promotes mitochondria->apoptosis Leads to

Caption: A diagram illustrating the key signaling pathways involved in Chelerythrine-induced apoptosis.

Conclusion

Chelerythrine is a naturally occurring benzophenanthridine alkaloid with significant pharmacological potential. Its presence in various traditional medicinal plants has led to extensive research into its biological activities. This guide has provided a detailed overview of its natural sources, methods for its isolation and purification, its biosynthetic pathway, and its mechanisms of action, particularly in the context of PKC inhibition and the induction of apoptosis. The provided experimental workflows and signaling pathway diagrams offer a visual representation of these complex processes, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the therapeutic potential of Chelerythrine and its derivatives.

An In-depth Technical Guide to the Biosynthetic Pathway of Chelerythrine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial research indicates that "Ceceline" is not a recognized compound in plant biochemistry. Based on phonetic similarity, this guide details the biosynthetic pathway of Chelerythrine (B190780) , a well-characterized benzophenanthridine alkaloid with significant biological activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Chelerythrine is a quaternary benzophenanthridine alkaloid found in a variety of plant species, most notably in the Papaveraceae family (e.g., Chelidonium majus, Macleaya cordata) and Rutaceae family. It exhibits a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. The biosynthesis of chelerythrine is a complex process involving a series of enzymatic conversions that transform the precursor (S)-reticuline into the final product. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems.

The Biosynthetic Pathway of Chelerythrine

The biosynthesis of chelerythrine begins with the central intermediate of isoquinoline (B145761) alkaloid metabolism, (S)-reticuline, which is derived from the amino acid L-tyrosine. The pathway proceeds through a series of key intermediates, including (S)-scoulerine, (S)-stylopine, and protopine, before finally yielding chelerythrine.

Chelerythrine Biosynthetic Pathway Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline (S)-Cheilanthifoline Synthase (CYP719A2/A3) Stylopine (S)-Stylopine Cheilanthifoline->Stylopine (S)-Stylopine Synthase (CYP719A5) Protopine Protopine Stylopine->Protopine (S)-Stylopine N-methyltransferase Dihydrochelerythrine (B1200217) Dihydrochelerythrine Protopine->Dihydrochelerythrine Protopine 6-Hydroxylase (P6H) Chelerythrine Chelerythrine Dihydrochelerythrine->Chelerythrine Dihydrobenzophenanthridine Oxidase (DBOX)

Caption: The biosynthetic pathway of Chelerythrine from (S)-Reticuline.

The key enzymatic steps in the biosynthesis of chelerythrine are as follows:

  • (S)-Reticuline to (S)-Scoulerine: The pathway is initiated by the oxidative cyclization of (S)-reticuline to form (S)-scoulerine. This reaction is catalyzed by the Berberine (B55584) Bridge Enzyme (BBE) , a flavin-containing oxidase. This is a critical branch point in isoquinoline alkaloid biosynthesis.[1]

  • (S)-Scoulerine to (S)-Cheilanthifoline: (S)-Scoulerine is then converted to (S)-cheilanthifoline by the formation of a methylenedioxy bridge. This reaction is catalyzed by (S)-cheilanthifoline synthase , a cytochrome P450-dependent monooxygenase.[1]

  • (S)-Cheilanthifoline to (S)-Stylopine: Subsequently, a second methylenedioxy bridge is formed to yield (S)-stylopine. This conversion is catalyzed by (S)-stylopine synthase , another cytochrome P450 enzyme.[1]

  • (S)-Stylopine to Protopine: (S)-Stylopine is then N-methylated to form protopine. This reaction is catalyzed by (S)-stylopine N-methyltransferase .

  • Protopine to Dihydrochelerythrine: Protopine undergoes hydroxylation at the C-6 position, followed by a spontaneous rearrangement to form dihydrochelerythrine. This hydroxylation is catalyzed by protopine 6-hydroxylase (P6H) , a cytochrome P450 enzyme.[1]

  • Dihydrochelerythrine to Chelerythrine: The final step is the oxidation of dihydrochelerythrine to the aromatic quaternary alkaloid, chelerythrine. This reaction is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) .[1]

Quantitative Data

The following table summarizes the available kinetic parameters for some of the key enzymes in the chelerythrine biosynthetic pathway. It is important to note that comprehensive kinetic data for all enzymes in the pathway are not available in the literature.

EnzymeSubstrateKm (µM)Vmax (nkat/mg protein)kcat (s⁻¹)Source OrganismReference
Berberine Bridge Enzyme (BBE)(S)-Reticuline--8.0 ± 0.2Eschscholzia californica
(S)-Scoulerine 9-O-Methyltransferase (SMT)(S)-Scoulerine-1.5-Coptis japonica
Dihydrobenzophenanthridine Oxidase (DBOX)Dihydrochelerythrine1027-Sanguinaria canadensis[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the chelerythrine biosynthetic pathway.

1. Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general workflow for the production of recombinant enzymes for in vitro characterization.

Experimental Workflow for Enzyme Characterization Gene_Cloning Gene Identification & Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Gene_Cloning->Heterologous_Expression Cell_Lysis Cell Lysis & Crude Extract Preparation Heterologous_Expression->Cell_Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Characterization Enzyme Characterization (e.g., Activity Assays, Kinetics) Purification->Characterization

Caption: A general experimental workflow for enzyme characterization.

  • Gene Identification and Cloning: The coding sequences for the target enzymes (e.g., BBE, P6H) are identified from the transcriptomes of chelerythrine-producing plants. The full-length cDNAs are then cloned into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Heterologous Expression: The expression constructs are transformed into a suitable host organism. For cytochrome P450 enzymes like P6H, co-expression with a cytochrome P450 reductase is often necessary for activity. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis and Protein Purification: The cells are harvested and lysed to release the recombinant protein. The target enzyme is then purified from the crude lysate, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays: The activity of the purified enzyme is determined using a specific assay, as described below.

2. Enzyme Assay for Dihydrobenzophenanthridine Oxidase (DBOX)

This protocol is adapted from the characterization of DBOX from Sanguinaria canadensis.[2]

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 µM Dihydrochelerythrine (substrate)

    • Purified DBOX enzyme

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

    • Initiate the reaction by adding the substrate, dihydrochelerythrine.

    • Monitor the formation of chelerythrine over time by measuring the increase in absorbance at 282 nm.

    • Calculate the enzyme activity based on the rate of product formation, using the molar extinction coefficient of chelerythrine.

3. HPLC Quantification of Chelerythrine in Plant Extracts

This protocol provides a method for the quantitative analysis of chelerythrine in plant tissues.

  • Sample Preparation:

    • Homogenize 100 mg of dried and powdered plant material in 1 mL of methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the cell debris.

    • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 268 nm.

    • Quantification: The concentration of chelerythrine in the sample is determined by comparing the peak area to a standard curve generated with authentic chelerythrine standards.

Regulation of the Biosynthetic Pathway

The biosynthesis of chelerythrine, like many plant secondary metabolic pathways, is often induced in response to environmental stimuli, such as pathogen attack or elicitor treatment. The expression of genes encoding the biosynthetic enzymes can be upregulated by signaling molecules like jasmonic acid, leading to an increased production of the alkaloid, which may function as a phytoalexin.

Conclusion

The biosynthetic pathway of chelerythrine is a well-studied example of the complex enzymatic machinery that plants employ to produce a diverse array of bioactive alkaloids. While the main enzymatic steps have been elucidated, further research is needed to fully characterize the kinetics and regulation of all the enzymes involved. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the biosynthesis, metabolic engineering, and drug development of chelerythrine and related benzophenanthridine alkaloids.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Ceceline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceceline, a harmala alkaloid with the IUPAC name 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its core physical and chemical properties, drawing from available data on its chemical identity and the broader class of β-carboline alkaloids to which it belongs. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes known information and provides detailed experimental protocols for key assays relevant to its potential therapeutic applications, particularly in oncology and neuroprotection.

Chemical Identity

This compound is a heterocyclic compound featuring a β-carboline core structure, which is known for its diverse biological activities.[1][2]

IdentifierValue
IUPAC Name 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol
CAS Number 76525-09-2
Molecular Formula C₁₉H₁₆N₂O₂
Molecular Weight 304.3 g/mol
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O
InChI Key BHOQLEQHXKFSAO-UHFFFAOYSA-N

Physicochemical Properties

PropertyPredicted/Inferred ValueNotes
Melting Point Not availableExpected to be a solid at room temperature with a relatively high melting point, typical for aromatic alkaloids.
Boiling Point Not availableLikely to decompose at high temperatures before boiling under atmospheric pressure.
Solubility Not availableThe phenol (B47542) and pyridine (B92270) moieties suggest some solubility in polar organic solvents and aqueous acidic solutions. The largely aromatic structure implies limited water solubility at neutral pH.
pKa Not availableThe pyridine nitrogen is expected to be basic, while the phenolic hydroxyl group is acidic. Multiple pKa values are anticipated.
LogP Not availableThe octanol-water partition coefficient is expected to be moderately high, indicating good membrane permeability.

Spectral Data

Specific spectral data (UV-Vis, IR, NMR) for this compound have not been located in the available literature. Characterization of newly synthesized batches would require the following spectroscopic analyses.

TechniqueExpected Features
UV-Vis Spectroscopy Absorption maxima are expected in the UV region, characteristic of the extended aromatic system of the β-carboline core.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (indole), O-H stretching (phenol), C-O stretching (methoxy and phenol), and aromatic C-H and C=C stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Complex spectra with distinct signals for the aromatic protons and carbons of the indole, pyridine, and phenol rings, as well as the methoxy (B1213986) and methylene (B1212753) protons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (304.3 g/mol ) would be expected, along with characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

As a member of the pyrido[3,4-b]indole class of compounds, this compound is anticipated to exhibit a range of biological activities, including anticancer and neuroprotective effects.[1][3] The planar nature of the β-carboline ring system allows for intercalation with DNA, a mechanism that can interfere with topoisomerase enzymes and contribute to anticancer effects.[4]

Anticancer Activity

Pyrido[3,4-b]indole derivatives have shown potent, broad-spectrum anticancer activity.[1][3] The proposed mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Potential Signaling Pathways Involved in Anticancer Activity:

  • Intrinsic Apoptosis Pathway: This pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., Caspase-9 and Caspase-3).[5]

  • Cell Cycle Arrest: Compounds of this class can cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from proliferating.[1][3]

This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Bcl2_Family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) Cellular_Stress->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.

Neuroprotective Activity

Indole and β-carboline alkaloids have demonstrated neuroprotective properties.[6][7] These effects are often attributed to their antioxidant capabilities and their ability to modulate signaling pathways involved in neuronal survival and inflammation.

Potential Signaling Pathways Involved in Neuroprotection:

  • Antioxidant Pathways: These compounds may upregulate endogenous antioxidant defenses, protecting neurons from oxidative stress-induced damage.

  • Anti-inflammatory Pathways: They may inhibit pro-inflammatory signaling cascades in the brain.

Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inflammation Inflammation Inflammation->Neuronal_Damage This compound This compound Neuroprotection Neuroprotection This compound->Neuroprotection Neuroprotection->Oxidative_Stress Neuroprotection->Inflammation

Caption: General Neuroprotective Mechanism of this compound.

Experimental Protocols

While specific studies on this compound are lacking, the following are detailed, standard protocols for assessing the potential anticancer and neuroprotective activities of a compound like this compound.

MTT Assay for Cell Viability (Anticancer Activity)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[8][9][10]

Workflow:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay Seed_Cells Seed Cancer Cells (e.g., 96-well plate) Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_this compound Add this compound (various concentrations) Incubate_24h->Add_this compound Incubate_48_72h Incubate (48-72h) Add_this compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan (B1609692) (e.g., DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: MTT Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptosis signaling pathway.[11][12][13][14]

Workflow:

Cell_Treatment Treat Cells with this compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (BCA/Bradford) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-Caspase-3, anti-Bcl-2) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot Workflow for Apoptosis Markers.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, Bcl-2, Bax). Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Neuroprotection Assay in Cell Culture

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.[15][16][17][18]

Workflow:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment Seed_Neurons Seed Neuronal Cells (e.g., SH-SY5Y) Differentiate Differentiate Cells (if necessary) Seed_Neurons->Differentiate Pretreat_this compound Pre-treat with this compound Differentiate->Pretreat_this compound Add_Neurotoxin Add Neurotoxin (e.g., Glutamate (B1630785), H₂O₂) Pretreat_this compound->Add_Neurotoxin Incubate Incubate Add_Neurotoxin->Incubate Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Incubate->Viability_Assay ROS_Measurement ROS Measurement (e.g., DCFH-DA) Viability_Assay->ROS_Measurement

Caption: Neuroprotection Assay Workflow.

Detailed Protocol:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) and allow them to adhere and differentiate if necessary.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a period (e.g., 1-2 hours) before inducing toxicity.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress). Include control groups (untreated, this compound alone, neurotoxin alone).

  • Incubation: Incubate the cells for a specified duration (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using an MTT or LDH release assay. An increase in viability in the this compound + neurotoxin group compared to the neurotoxin alone group indicates a neuroprotective effect.

    • Reactive Oxygen Species (ROS) Measurement: To assess antioxidant activity, intracellular ROS levels can be measured using a fluorescent probe like DCFH-DA. A reduction in ROS levels by this compound would indicate antioxidant properties.

Conclusion

This compound is a promising β-carboline alkaloid with potential applications in cancer and neurodegenerative disease research. While specific experimental data for this compound are currently sparse, this guide provides a foundational understanding of its expected properties and detailed protocols for its biological evaluation. Further research is warranted to fully characterize the physicochemical properties and elucidate the specific molecular mechanisms of action of this compound.

References

An In-depth Technical Guide on the Interaction of Cevimeline and Citicoline with Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Ceceline" did not yield information on a compound with known interactions with neurotransmitter systems. This guide provides a detailed analysis of two similarly named compounds, Cevimeline (B1668456) and Citicoline (B1669096) , which have well-documented effects on various neurotransmitter pathways and are relevant to researchers, scientists, and drug development professionals.

Part 1: Cevimeline Interaction with the Cholinergic System

Cevimeline is a muscarinic acetylcholine (B1216132) receptor agonist with a high affinity for M1 and M3 subtypes.[1][2][3] Its primary clinical application is in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome, owing to its secretagogue effects on salivary glands.[4][5]

Data Presentation: Quantitative Analysis of Cevimeline's Pharmacodynamics

The following table summarizes the functional potency of cevimeline at the five human muscarinic acetylcholine receptor (mAChR) subtypes.

Receptor SubtypeFunctional AssayParameterValue (μM)Cell LineReference
M1 Phosphoinositide TurnoverEC₅₀0.023CHO[1]
M2 Inhibition of Forskolin-stimulated cAMPEC₅₀1.04CHO[1]
M3 Phosphoinositide TurnoverEC₅₀0.048CHO[1]
M4 Inhibition of Forskolin-stimulated cAMPEC₅₀1.31CHO[1]
M5 Phosphoinositide TurnoverEC₅₀0.063CHO[1]

Note: Lower EC₅₀ values indicate higher potency.

Signaling Pathways

Cevimeline exerts its effects by mimicking the action of acetylcholine at M1 and M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling cascade.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cevimeline Cevimeline M3_Receptor M3 Muscarinic Receptor Cevimeline->M3_Receptor Binds to G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum IP3->Ca_ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Salivary Secretion) PKC->Cellular_Response Contributes to Ca_ion Ca²⁺ Ca_ER->Ca_ion Releases Ca_ion->Cellular_Response Triggers

Cevimeline-activated M3 muscarinic receptor signaling pathway.
Experimental Protocols

This protocol is a standard method to determine the binding affinity of a compound for a receptor.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing muscarinic receptors start->prep incubation Incubate membranes with radioligand and varying concentrations of Cevimeline prep->incubation radioligand Prepare radioligand (e.g., [³H]-NMS) and unlabeled competitor (Cevimeline) radioligand->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine Ki value scintillation->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes). Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled competitor (cevimeline).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium.

Detailed Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the desired muscarinic receptor subtype (e.g., M1 or M3) in a suitable growth medium. Seed the cells into 96-well black-walled, clear-bottom plates and allow them to attach overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour.

  • Compound Preparation: Prepare serial dilutions of cevimeline in the assay buffer.

  • Fluorescence Measurement: Place the cell plate in a fluorescence microplate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add the cevimeline dilutions to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the cevimeline concentration to generate a dose-response curve and determine the EC₅₀ value.

Part 2: Citicoline Interaction with Acetylcholine, Dopamine (B1211576), and Glutamate (B1630785) Systems

Citicoline (cytidine 5'-diphosphocholine or CDP-choline) is an endogenous compound that serves as a crucial intermediate in the synthesis of phosphatidylcholine, a primary component of cell membranes.[6] It is also a source of choline (B1196258) for the synthesis of the neurotransmitter acetylcholine.[7] Citicoline has demonstrated neuroprotective effects and is being investigated for its potential in various neurological conditions.[8][9]

Mechanisms of Action and Neurotransmitter Interactions

Citicoline's multifaceted mechanism of action involves:

  • Acetylcholine Synthesis: Upon administration, citicoline is hydrolyzed to cytidine (B196190) and choline. Choline can then be used for the synthesis of acetylcholine, a key neurotransmitter in memory and cognitive functions.[7]

  • Phosphatidylcholine Synthesis: Citicoline is a vital component of the Kennedy pathway, where it is used to synthesize phosphatidylcholine, essential for neuronal membrane integrity and repair.[6]

  • Dopaminergic System: Preclinical studies suggest that citicoline can increase the release of dopamine in the central nervous system, although the precise mechanism is not fully elucidated.[9]

  • Glutamatergic System: Citicoline has been shown to have neuroprotective effects against glutamate-induced excitotoxicity. It can enhance glutamate uptake by increasing the expression of the glutamate transporter EAAT2 in astrocytes.[10]

Data Presentation: Quantitative Analysis of Citicoline's Effects

The following table summarizes key quantitative findings from a study investigating the neuroprotective effects of citicoline in a rat model of focal brain ischemia.[10]

ParameterTreatment GroupResultBrain RegionReference
Infarct Size Reduction Citicoline (0.5 g/kg)18% inhibitionStriatum[10]
Citicoline (1 g/kg)27% inhibitionStriatum[10]
Citicoline (2 g/kg)42% inhibitionStriatum[10]
Glutamate Release Citicoline (100 µM)Prevention of OGD-induced releaseCultured Cortical Neurons[10]
Glutamate Uptake Citicoline (100 µM)Increased uptakeCultured Astrocytes[10]
EAAT2 Expression Citicoline (100 µM)Increased membrane expressionCultured Astrocytes[10]

OGD: Oxygen-Glucose Deprivation

Signaling and Metabolic Pathways

Citicoline plays a central role in the Kennedy pathway for the de novo synthesis of phosphatidylcholine.

Phosphatidylcholine_Synthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Choline->Phosphocholine ATP1 ATP ADP1 ADP ATP1->ADP1 Citicoline Citicoline (CDP-Choline) Phosphocholine->Citicoline CTP:phosphocholine cytidylyltransferase Phosphocholine->Citicoline CTP CTP PPi PPi CTP->PPi Phosphatidylcholine Phosphatidylcholine Citicoline->Phosphatidylcholine Choline phosphotransferase DAG Diacylglycerol (DAG) DAG->Phosphatidylcholine

The Kennedy pathway for phosphatidylcholine synthesis.
Experimental Protocols

This technique allows for the sampling and measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Microdialysis_Workflow start Start surgery Stereotaxically implant microdialysis probe into target brain region (e.g., striatum) start->surgery recovery Allow animal to recover from surgery surgery->recovery perfusion Perfuse probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate recovery->perfusion collection Collect dialysate samples at regular intervals perfusion->collection analysis Analyze neurotransmitter concentrations in dialysate using HPLC-ECD or LC-MS/MS collection->analysis drug_admin Administer Citicoline analysis->drug_admin post_drug_collection Continue collecting dialysate samples drug_admin->post_drug_collection data_analysis Compare pre- and post-drug neurotransmitter levels post_drug_collection->data_analysis end End data_analysis->end

Workflow for in vivo microdialysis experiment.

Detailed Methodology:

  • Probe Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).

  • Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent neurotransmitter degradation.

  • Drug Administration: After collecting baseline samples, administer citicoline (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, acetylcholine) and their metabolites in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of citicoline.

This colorimetric assay is widely used to assess cell viability and the neuroprotective effects of compounds against a toxic insult.

Detailed Methodology:

  • Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y) into a 96-well plate and allow the cells to adhere and differentiate if necessary.

  • Pre-treatment: Treat the cells with various concentrations of citicoline for a specified duration (e.g., 24 hours).

  • Induction of Toxicity: Expose the cells to a neurotoxic agent, such as glutamate, to induce cell death. Include control wells without the toxic agent.

  • MTT Addition: After the toxic insult, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control group to determine the neuroprotective effect of citicoline.

References

Potential Pharmacological Effects of Ceceline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines the potential pharmacological effects of Ceceline (4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol). As of the date of this publication, no direct experimental data for this compound has been found in the public scientific literature. The information presented herein is an extrapolation based on the known biological activities of its core chemical scaffolds: the pyrido[3,4-b]indole (β-carboline) nucleus and the 4-substituted phenol (B47542) moiety. All data, protocols, and proposed mechanisms are derived from studies on structurally related analogs and should be considered hypothetical until validated by direct experimental evidence for this compound itself.

Executive Summary

This compound is a novel chemical entity featuring a 6-methoxy-substituted pyrido[3,4-b]indole core linked to a p-phenol group. The pyrido[3,4-b]indole scaffold, also known as β-carboline, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Structurally related compounds have demonstrated significant potential as anticancer and neuroprotective agents. This whitepaper synthesizes the available data on these analogs to construct a potential pharmacological profile for this compound, focusing on its likely therapeutic applications, mechanisms of action, and proposing experimental frameworks for its future investigation.

Chemical Structure and Properties

  • IUPAC Name: 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol

  • Molecular Formula: C₁₉H₁₆N₂O₂[1]

  • Molecular Weight: 304.3 g/mol [1]

  • Core Scaffolds:

    • Pyrido[3,4-b]indole (β-carboline): A tricyclic indole (B1671886) alkaloid structure known for its ability to intercalate with DNA and interact with various enzymes and receptors.[2][3]

    • 4-Substituted Phenol: A phenol ring with a substituent at the para position, a functional group known to influence tyrosinase activity and elicit specific immune responses.[1]

Potential Pharmacological Effects

Based on the activities of its structural components, this compound is hypothesized to possess two primary pharmacological effects: anticancer and neuroprotective activities.

Anticancer Activity

The pyrido[3,4-b]indole core is strongly associated with anticancer properties. Research on close analogs suggests that this compound could act as a potent antiproliferative agent against a broad spectrum of human cancer cell lines, particularly solid tumors.[4][5]

3.1.1 Proposed Mechanisms of Action

Two potential, non-mutually exclusive mechanisms are proposed based on studies of related compounds:

  • MDM2-p53 Pathway Inhibition: Pyrido[3,4-b]indole derivatives have been shown to bind to the Murine Double Minute 2 (MDM2) protein.[4][5] MDM2 is a key negative regulator of the p53 tumor suppressor. By inhibiting the MDM2-p53 interaction, this compound could stabilize p53, leading to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. The 6-methoxy group, present in this compound, has been identified as a key feature for this interaction in analog studies.[4][5]

  • Tubulin Polymerization Inhibition: A number of γ-carboline (pyrido[4,3-b]indole) derivatives, structural isomers of this compound's core, are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site.[6] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[6]

3.1.2 Quantitative Data from Structurally Related Analogs

The following table summarizes the antiproliferative activity of representative pyrido[3,4-b]indole derivatives against various cancer cell lines.

Compound ID (Reference)C1-SubstituentC6-SubstituentCancer Cell LineAssay TypeIC₅₀ (nM)
Compound 11 [4][5]1-NaphthylMethoxyMDA-MB-468 (Breast)MTT Assay80
Compound 11 [4][5]1-NaphthylMethoxyHCT116 (Colon)MTT Assay130
Compound 11 [4][5]1-NaphthylMethoxyA375 (Melanoma)MTT Assay130
Compound 11 [4][5]1-NaphthylMethoxyMIA PaCa-2 (Pancreatic)MTT Assay200
Compound 7k [6]3,4,5-Trimethoxyphenyl(γ-carboline)HeLa (Cervical)MTT Assay8,700
Neuroprotective Effects

The β-carboline scaffold is also present in compounds with known neuroprotective properties. These effects are often attributed to the modulation of neurotransmitter systems and the reduction of oxidative stress.[2]

3.2.1 Proposed Mechanisms of Action

  • Modulation of Serotonergic Receptors: The structural similarity of the β-carboline nucleus to serotonin (B10506) suggests a potential interaction with serotonin receptors, which could play a role in neuroprotection and mood regulation.[2]

  • Antioxidant Activity: The phenol moiety in this compound, coupled with the electron-rich indole nucleus, may confer antioxidant properties, allowing the molecule to scavenge free radicals and protect neuronal cells from oxidative damage, a key factor in neurodegenerative diseases.[7]

Proposed Experimental Protocols

To validate the hypothesized pharmacological effects of this compound, the following experimental protocols are proposed.

In Vitro Anticancer Activity Assessment
  • Objective: To determine the antiproliferative effects of this compound on a panel of human cancer cell lines.

  • Methodology:

    • Cell Lines: Utilize a diverse panel including, but not limited to, MDA-MB-468 (breast), HCT116 (colon), A549 (lung), and MIA PaCa-2 (pancreatic) cancer cells.

    • MTT Assay: Plate cells in 96-well plates and treat with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

Cell Cycle Analysis
  • Objective: To determine if this compound induces cell cycle arrest.

  • Methodology:

    • Treat a selected cancer cell line (e.g., HCT116) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest, wash, and fix the cells in 70% ethanol (B145695) at -20°C overnight.

    • Wash the cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Assay
  • Objective: To assess the direct effect of this compound on tubulin polymerization.

  • Methodology:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit.

    • Reconstitute purified bovine brain tubulin in a glutamate-based buffer.

    • In a 96-well plate, combine the tubulin solution with this compound at various concentrations. Include paclitaxel (B517696) and colchicine as positive controls for polymerization and inhibition, respectively, and a DMSO vehicle control.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the fluorescence (indicative of polymerization) over time using a fluorescence plate reader.

    • Analyze the polymerization curves to determine the inhibitory effect of this compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanisms of action and experimental workflows discussed in this paper.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces DNA DNA p53->DNA Binds to Response Elements MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation This compound This compound This compound->MDM2 Inhibits p21 p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces DNA->p21 Transcription Stress Cellular Stress (e.g., DNA Damage) Stress->p53 Activates

Caption: Proposed MDM2-p53 signaling pathway inhibition by this compound.

Tubulin_Polymerization_Inhibition cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Forms This compound This compound This compound->Tubulin Binds to Colchicine Site G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental_Workflow start Start: this compound Synthesis & Characterization invitro In Vitro Screening (MTT Assay on Cancer Panel) start->invitro ic50 Determine IC50 Values invitro->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle tubulin_assay Tubulin Polymerization Assay mechanism->tubulin_assay mdm2_assay MDM2 Binding Assay mechanism->mdm2_assay invivo In Vivo Studies (Xenograft Models) cell_cycle->invivo tubulin_assay->invivo mdm2_assay->invivo end Lead Optimization invivo->end

Caption: Proposed experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for significant pharmacological activity, particularly in the fields of oncology and neuroprotection. The presence of the 6-methoxy-pyrido[3,4-b]indole core, combined with a 4-substituted phenol, provides a strong rationale for investigating this molecule as a dual inhibitor of the MDM2-p53 pathway and tubulin polymerization, and as a potential neuroprotective agent.

The immediate next steps should involve the chemical synthesis of this compound and the execution of the foundational in vitro experiments outlined in this whitepaper. Positive results from these initial studies would warrant progression to more complex mechanistic assays and, eventually, in vivo evaluation in relevant disease models. This systematic approach will be crucial to unlocking the therapeutic potential of this novel compound.

References

historical and traditional uses of Ceceline-containing plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical and Traditional Uses of Cephaeline-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline (B23452) is a potent isoquinoline (B145761) alkaloid recognized for its significant pharmacological activities. It is found predominantly in the roots and rhizomes of plants belonging to the Rubiaceae family, most notably Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), commonly known as Ipecacuanha or Ipecac[1][2]. Chemically, Cephaeline is closely related to emetine (B1671215), another primary alkaloid in Ipecac, from which it differs by a single hydroxyl group[2][3].

Historically, Ipecac root has been a cornerstone of traditional medicine, primarily valued for its powerful emetic (vomit-inducing) and expectorant properties[4][5]. Its use was widespread for treating poisoning and various respiratory ailments[6][7]. In modern pharmacology, Cephaeline continues to be a compound of interest, not only for its classical applications but also for newly discovered antiviral, anticancer, and antiparasitic potentials[3][8][9]. This guide provides a comprehensive overview of the historical and traditional uses of Cephaeline-containing plants, supported by quantitative data, detailed experimental protocols, and visualizations of associated biochemical pathways and workflows.

Historical and Traditional Utilization

The use of Ipecacuanha root originated with the indigenous peoples of Central and South America, particularly Brazil[6][10]. It was traditionally used as a remedy for dysentery[6]. Portuguese missionaries introduced the plant to Europe around 1672, where it was initially used at the French royal court to treat dysentery[5][11].

Its applications subsequently broadened:

  • Emetic Agent : The most prominent use of Ipecac was in the form of "Syrup of Ipecac" to induce vomiting in cases of accidental poisoning[2][4]. This application was a standard recommendation in emergency medicine until the late 20th century, though its use is now discouraged in favor of safer, more effective treatments[12][13]. The emetic action is potent, typically inducing vomiting within 30-60 minutes of ingestion[6][11].

  • Expectorant : In smaller, sub-emetic doses, Ipecac preparations were incorporated into cough syrups to help clear mucus from the respiratory tract, making it a treatment for bronchitis and asthma[1][10][14].

  • Diaphoretic : Ipecac was also traditionally used to induce sweating (diaphoresis), often in preparations like Dover's powder, to help manage fevers associated with conditions like influenza[4][6].

  • Amebicide : While the whole root is not effective for amebic dysentery, its derived alkaloid, emetine, was used for over a century to treat the condition[6].

In Ayurvedic medicine, Ipecac root is recognized for its ability to clear excess mucus and toxins, primarily by affecting the Kapha dosha. It is used to detoxify the system by expelling impurities and enhancing metabolic functions[10].

Quantitative Data Summary

The concentration of Cephaeline and its related alkaloid, emetine, varies depending on the plant part, age, and geographic location. The roots and rhizomes contain the highest concentrations.

Table 1: Cephaeline and Emetine Content in Carapichea ipecacuanha

Plant Part Cephaeline Content (mg/g dry weight) Emetine Content (mg/g dry weight) Cephaeline/Emetine Ratio Source(s)
Roots 4.65 3.90 ~1.2 [15][16]
Stems 4.05 Not specified in source - [17]
Leaves 2.40 Not specified in source - [17]

| Roots (16-19 months old) | 32 - 37 (3.2% - 3.7%) | 14 - 17 (1.4% - 1.7%) | ~2.0 - 2.2 |[18] |

Table 2: In Vitro Bioactivity of Cephaeline (IC₅₀ Values)

Target / Cell Line Activity IC₅₀ Value Source(s)
Zika Virus (ZIKV) NS5 RdRp Antiviral (Polymerase Inhibition) 976 nM [3][9]
Ebola Virus (EBOV) live virus Antiviral (Infection Inhibition) 22.18 nM [3]
Ebola Virus (VLP entry) Antiviral (Entry Inhibition) 3.27 µM [3]
UM-HMC-1 (MEC Cancer Cells) Anticancer (Viability) 0.16 µM [3]
UM-HMC-2 (MEC Cancer Cells) Anticancer (Viability) 2.08 µM [3]

| UM-HMC-3A (MEC Cancer Cells) | Anticancer (Viability) | 0.02 µM |[3] |

MEC: Mucoepidermoid Carcinoma; RdRp: RNA-dependent RNA polymerase.

Key Signaling Pathways and Mechanisms of Action

Cephaeline exerts its effects through multiple mechanisms, including direct local irritation and central nervous system stimulation. More recent research has elucidated its action at the molecular level against cancer cells and viruses.

Emetic Action Pathway

The vomit-inducing effect of Cephaeline is a dual-action mechanism[15][19].

  • Peripheral Action : Cephaeline acts as a local irritant on the gastric mucosa. This irritation stimulates afferent vagal nerve fibers, which transmit signals to the vomiting centers in the brainstem[15].

  • Central Action : Cephaeline directly stimulates the chemoreceptor trigger zone (CTZ) in the brain's area postrema. The CTZ, which lies outside the blood-brain barrier, detects blood-borne toxins and relays signals to coordinate the vomiting reflex[1][7][15]. This pathway is believed to be mediated in part by 5-HT3 receptors[15][20].

G cluster_peripheral Peripheral Pathway cluster_central Central Pathway Ceph_p Cephaeline (Oral) Irritation Gastric Mucosa Irritation Ceph_p->Irritation Vagal Vagal Nerve Stimulation Irritation->Vagal VomitingCenter Vomiting Center (Brainstem) Vagal->VomitingCenter Ceph_c Cephaeline (Bloodstream) CTZ Chemoreceptor Trigger Zone (CTZ) Ceph_c->CTZ CTZ->VomitingCenter Emesis Emesis (Vomiting) VomitingCenter->Emesis

Diagram 1: Dual signaling pathways of Cephaeline-induced emesis.
Anticancer Mechanism via NRF2 Inhibition

Recent studies have shown that Cephaeline exerts anticancer effects, particularly against lung cancer, by inducing ferroptosis—a form of programmed cell death dependent on iron. It achieves this by targeting and inhibiting NRF2 (Nuclear factor erythroid 2-related factor 2), a key regulatory protein for antioxidant response. Inhibition of NRF2 leads to the downregulation of antioxidant genes like GPX4, resulting in lipid peroxidation and cell death[3].

G Ceph Cephaeline NRF2 NRF2 Protein Ceph->NRF2 inhibits GPX4 GPX4 Gene NRF2->GPX4 promotes expression LipidROS Lipid Peroxidation GPX4->LipidROS inhibits Ferroptosis Ferroptosis (Cell Death) LipidROS->Ferroptosis induces

Diagram 2: Cephaeline-induced ferroptosis via NRF2 inhibition.

Experimental Protocols

Alkaloid Extraction and Isolation from C. ipecacuanha Root

This protocol is a composite of standard methods for extracting Cephaeline and emetine for quantitative analysis[21][22][23].

  • Preparation : Air-dry or oven-dry Ipecac roots at 40°C and grind into a fine powder (1 mm particle size)[18][22].

  • Alkalinization : Macerate 1-5 g of powdered root with a mixture of ether and chloroform (B151607) (3:1 v/v). Add a dilute solution of ammonium (B1175870) hydroxide (B78521) (e.g., 2.5 mL of 6N NH₄OH) to liberate the free alkaloids. Shake the mixture for 1-2 hours[21][22].

  • Solvent Extraction : Transfer the slurry to a continuous extraction apparatus (e.g., Soxhlet) or a percolator. Extract with an organic solvent like ether or an ether-chloroform mixture for several hours until the eluate is free from alkaloids[21][23]. Ultrasonic-assisted extraction (e.g., 10 minutes in an ultrasonic bath with ethyl ether) can also be used for faster extraction[18][22].

  • Acidic Wash : Evaporate the organic solvent to dryness under reduced pressure. Dissolve the residue in a small volume of ethanol (B145695) and then partition with a dilute acid (e.g., 0.5 N or 2 N sulfuric acid) to convert the alkaloids into their water-soluble salt forms. Collect the aqueous acidic layer[23].

  • Purification & Separation : The resulting solution contains a mixture of alkaloids. Further separation of Cephaeline from emetine can be achieved using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[17][21].

G Start Powdered Ipecac Root Step1 1. Alkalinization (Ammonium Hydroxide) Start->Step1 Step2 2. Solvent Extraction (Ether/Chloroform) Step1->Step2 Step3 3. Evaporation & Redissolution Step2->Step3 Step4 4. Acidic Wash (Sulfuric Acid) Step3->Step4 Step5 5. Separation & Quantification (HPLC/TLC) Step4->Step5 End Pure Cephaeline & Emetine Step5->End

Diagram 3: General workflow for Cephaeline extraction from Ipecac root.
Quantification by High-Performance Liquid Chromatography (HPLC)

This method is adapted from protocols used for the quantitative analysis of Cephaeline and emetine in plant extracts[17][22].

  • Sample Preparation : Prepare the alkaloid extract as described in section 5.1. The final extract should be dissolved in a suitable solvent like methanol (B129727) for injection[18].

  • Chromatographic Conditions :

    • System : UHPLC or HPLC system equipped with a Diode Array Detector (DAD)[22].

    • Column : C18 reverse-phase column (e.g., Acclaim™ 120 C18)[22].

    • Mobile Phase : A gradient of acetonitrile (B52724) and an aqueous acidic solution (e.g., 0.08% trifluoroacetic acid or 0.1% phosphoric acid)[17][22].

    • Flow Rate : Typically 1.0 mL/min[17].

    • Column Temperature : 40°C[17][22].

    • Detection Wavelength : 285 nm for both Cephaeline and emetine[22][24].

    • Injection Volume : 5-10 µL[17][22].

  • Quantification : Prepare standard solutions of pure Cephaeline and emetine at known concentrations to generate a calibration curve. Identify the peaks in the sample chromatogram by comparing retention times with the standards. Quantify the amount of each alkaloid by integrating the peak area and comparing it against the standard curve[17].

Determination of IC₅₀ using MTT Assay

This protocol describes a standard method for assessing the cytotoxic effects of Cephaeline on cancer cell lines[3][8].

  • Cell Seeding : Plate cells (e.g., UM-HMC-3A mucoepidermoid carcinoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of Cephaeline in the culture medium. Replace the existing medium with the medium containing various concentrations of Cephaeline. Include vehicle-only (e.g., DMSO) controls.

  • Incubation : Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator[3][8].

  • MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals[8].

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement and Analysis : Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of ~570 nm. Calculate the percentage of cell viability or inhibition relative to the vehicle control. Plot the inhibition percentage against the log of Cephaeline concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited)[8].

Conclusion

Cephaeline, and the Ipecacuanha plant from which it is derived, possesses a rich history of traditional use that has paved the way for modern pharmacological investigation. While its role as a household emetic has diminished due to safety concerns, research into its molecular mechanisms has unveiled promising new therapeutic avenues[12]. The potent anticancer and antiviral activities demonstrated in preclinical studies highlight the continued importance of this natural product in drug discovery and development[3][9]. The protocols and data presented in this guide serve as a foundational resource for scientists seeking to explore the multifaceted properties of Cephaeline and its parent botanicals.

References

Ceceline: A Technical Guide to its Solubility in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ceceline, a harmala alkaloid identified by the CAS number 76525-09-2. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages available information on the broader class of harmala and β-carboline alkaloids to infer its likely solubility profile in common laboratory solvents. This guide also outlines standard experimental protocols for solubility determination and presents a generalized workflow for these procedures.

Introduction to this compound

This compound is a harmala alkaloid with the chemical formula C₁₉H₁₆N₂O₂ and a molecular weight of 304.3 g/mol .[1] Its IUPAC name is 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol.[1] As a member of the β-carboline family of compounds, its molecular structure suggests certain solubility behaviors based on the general properties of this chemical class. Understanding the solubility of this compound is a critical first step in a wide range of research and development applications, including in-vitro bioactivity screening, formulation development, and analytical method development.

Inferred Solubility Profile of this compound

Alkaloids typically exist in two forms: the freebase and the salt form. The freebase form is generally soluble in non-polar organic solvents, while the salt form is more soluble in polar solvents, including water.[2]

Table 1: Inferred Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventInferred SolubilityRationale/Comments
Polar Protic WaterPoor to InsolubleHarmala alkaloids generally exhibit poor solubility in water.[3][4] Solubility may increase in acidic or basic aqueous solutions due to salt formation.
MethanolSolubleMany harmala alkaloids are soluble in methanol.[2]
Ethanol (B145695) (≥80%)Good SolubilityTotal alkaloid extracts from Peganum harmala show good solubility in ethanol concentrations of 80% or higher.[3][4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Solubleβ-carboline alkaloids are reported to be soluble in 10% DMSO solutions.[2]
Dichloromethane (DCM)SolubleFreebase harmala alkaloids have some solubility in dichloromethane.[5]
ChloroformSolubleCertain harmala alkaloids are soluble in chloroform.[2]
Non-Polar Diethyl EtherInsolubleHarmine, a related harmala alkaloid, is reported to be insoluble in diethyl ether.[2]
HexaneInsolubleGiven the polar functional groups in this compound's structure, it is unlikely to be soluble in highly non-polar solvents like hexane.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standardized experimental protocols should be followed. The following are detailed methodologies for commonly used techniques.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Crystalline this compound

  • Selected laboratory solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • Micropipettes

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of crystalline this compound to a vial containing a known volume of the selected solvent. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the supernatant using a micropipette.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility.

UV-Vis Spectrophotometry for Concentration Measurement

For compounds with a chromophore, like this compound, UV-Vis spectrophotometry offers a straightforward method for concentration determination.

Procedure:

  • Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Standard Curve:

    • Create a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear and follow the Beer-Lambert law.

  • Measure the Sample: Measure the absorbance of the diluted, saturated solution (from the shake-flask experiment) at the λmax.

  • Calculate Concentration: Use the equation of the line from the standard curve to calculate the concentration of this compound in the diluted sample.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain Pure this compound add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate (e.g., 24-48h) with Agitation at Constant Temperature add_excess->equilibrate separate Separate Solid from Saturated Solution (Centrifugation) equilibrate->separate filter_supernatant Filter Supernatant (e.g., 0.22 µm filter) separate->filter_supernatant dilute Dilute Saturated Solution filter_supernatant->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End: Solubility Data calculate->end_node

Caption: General experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is sparse, its classification as a harmala alkaloid allows for a reasoned estimation of its solubility profile. It is anticipated to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with poor solubility in water and non-polar solvents. For precise quantitative data, the experimental protocols detailed in this guide, such as the shake-flask method coupled with a suitable analytical technique, should be employed. This foundational knowledge is essential for the effective use of this compound in research and drug development endeavors.

References

A Technical Guide to the UV-Vis Spectrum of the Harmala Alkaloid Harmaline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectrum of the harmala alkaloid, harmaline (B1672942). It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document outlines the characteristic absorption maxima of harmaline, presents a detailed experimental protocol for its spectral acquisition, and illustrates a key signaling pathway associated with its pharmacological activity.

Introduction

Harmala alkaloids, a class of β-carboline compounds, are predominantly found in the seeds of Peganum harmala (Syrian Rue). Among these, harmaline is a significant psychoactive component known for its various pharmacological effects.[1] UV-Vis spectroscopy is a fundamental analytical technique used for the qualitative and quantitative analysis of these alkaloids, relying on the principle of electronic absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The characteristic UV-Vis spectrum of harmaline serves as a fingerprint for its identification and quantification in various samples.

UV-Vis Spectral Data of Harmala Alkaloids

The UV-Vis absorption spectra of harmala alkaloids are characterized by distinct peaks corresponding to their electronic transitions. The position and intensity of these peaks can be influenced by the solvent and the pH of the medium. The following table summarizes the reported absorption maxima (λmax) for harmaline and the related alkaloid, harmine.

AlkaloidSolvent/MediumReported λmax (nm)Reference(s)
HarmalineNot Specified375[2]
HarmalinepH 7.0205, 258, 371[3]
HarmalineNot Specified372[4]
HarmineNot Specified250, 300, 370[5]
HarmineNot Specified321[2]

Experimental Protocol for UV-Vis Spectroscopy of Harmaline

This section details a generalized methodology for obtaining the UV-Vis spectrum of harmaline.

3.1. Materials and Equipment

  • Harmaline Standard: High-purity harmaline hydrochloride or freebase.

  • Solvent: Methanol or Ethanol (spectroscopic grade).

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

  • Analytical balance: For precise weighing of the standard.

3.2. Procedure

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the harmaline standard.

    • Dissolve the standard in a 100 mL volumetric flask with the chosen solvent (e.g., methanol) to prepare a stock solution of 100 µg/mL.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions to obtain working solutions of desired concentrations (e.g., 1, 2, 5, 10 µg/mL).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the solvent used for preparing the solutions (the "blank").

    • Place the blank cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction.

  • Sample Measurement:

    • Rinse a sample cuvette with the harmaline working solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan to record the UV-Vis absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If performing quantitative analysis, record the absorbance at the primary λmax for each working solution and construct a calibration curve.

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for UV-Vis Spectroscopy

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis spectrum of harmaline.

G Experimental Workflow for UV-Vis Spectroscopy of Harmaline prep_standard Prepare Harmaline Standard Solution measure_sample Measure Sample Absorbance prep_standard->measure_sample prep_blank Prepare Solvent Blank baseline Baseline Correction with Blank prep_blank->baseline spectro_setup Spectrophotometer Setup and Warm-up spectro_setup->baseline baseline->measure_sample data_analysis Data Analysis (Identify λmax) measure_sample->data_analysis

Caption: A flowchart of the experimental procedure for UV-Vis analysis.

4.2. Signaling Pathway of Harmaline

Harmaline is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][6] Its pharmacological effects are largely attributed to this inhibition. More recent studies have also implicated its role in modulating the Nrf-2 pathway and NK-1 receptor signaling in the context of mitigating chemotherapy-induced peripheral neuropathy.[7]

G Simplified Signaling Pathway of Harmaline cluster_neurotransmission Neurotransmitter Regulation cluster_neuroprotection Neuroprotective Effects Harmaline Harmaline MAOA Monoamine Oxidase A (MAO-A) Harmaline->MAOA Inhibits Degradation Degradation MAOA->Degradation Catalyzes Neurotransmitters Monoamine Neurotransmitters (e.g., Serotonin) Neurotransmitters->Degradation Harmaline2 Harmaline Nrf2 Nrf-2 Pathway Harmaline2->Nrf2 Activates NK1R NK-1 Receptor Harmaline2->NK1R Inhibits OxidativeStress Reduced Oxidative Stress Nrf2->OxidativeStress IL1B Reduced IL-1β Levels NK1R->IL1B

Caption: Harmaline's dual role in neurotransmitter regulation and neuroprotection.

Conclusion

The UV-Vis spectrum of harmaline provides a reliable and accessible method for its identification and quantification. The distinct absorption maxima are a direct consequence of its β-carboline structure. Understanding the experimental parameters for acquiring this spectrum is crucial for reproducible and accurate results. Furthermore, the elucidation of its interaction with key signaling pathways, such as the inhibition of MAO-A and modulation of the Nrf-2 pathway, is fundamental to comprehending its diverse pharmacological activities and potential therapeutic applications. This guide serves as a foundational resource for researchers engaged in the study of harmala alkaloids.

References

A Technical Guide to the Fluorescence Properties of Celestine Blue for Detection Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celestine Blue (CB), a phenoxazine-based dye, has emerged as a valuable tool in cellular biology and drug discovery due to its properties as a "turn-on" fluorescent probe. This guide provides an in-depth overview of the core fluorescence characteristics of Celestine Blue, its mechanism of action, and detailed protocols for its application in the detection of reactive halogen species, particularly hypochlorous acid (HOCl). The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize Celestine Blue in their experimental workflows.

Core Fluorescence Properties and Quantitative Data

Celestine Blue exhibits a significant increase in fluorescence intensity upon oxidation, making it an excellent "turn-on" sensor. In its native state, the probe is weakly fluorescent. However, upon reaction with specific analytes, its fluorescence is dramatically enhanced. The key quantitative fluorescence properties of Celestine Blue are summarized in the table below.

PropertyValueNotes
Excitation Maxima (λex) 429 nm, with other peaks at 260, 290, 312, and 365 nm after oxidation by HOCl.[1] For cellular applications, excitation at 460 nm or 488 nm is also used to minimize interference from cellular components.[2][3]The primary excitation peak for the oxidized, fluorescent form is in the blue region of the spectrum.
Emission Maximum (λem) 590 nm[1][2]The emission is in the orange-red region of the spectrum, providing a large Stokes shift.
Molar Extinction Coefficient (ε) ≥29,000 M⁻¹cm⁻¹ at 640-650 nm in water[4]This value is for the native dye and contributes to its strong color.
Limit of Detection (LOD) 32 nM for HOCl[2][5]Demonstrates high sensitivity for the detection of hypochlorous acid.

Mechanism of Fluorescence for Detection

The utility of Celestine Blue as a fluorescent probe lies in its selective and rapid reaction with hypochlorous acid (HOCl) and other reactive halogen species (RHS). This reaction causes the oxidation of Celestine Blue, transforming it into a highly fluorescent product.[2][5] This "turn-on" mechanism provides a high signal-to-noise ratio, as the fluorescence intensity directly correlates with the concentration of the analyte.

The primary application of this property is in the detection of HOCl produced by the enzyme myeloperoxidase (MPO). MPO, predominantly found in neutrophils, catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into HOCl, a potent antimicrobial agent.[5][6] By measuring the fluorescence of Celestine Blue, researchers can quantify MPO activity and the production of HOCl in biological systems.

Below is a diagram illustrating the signaling pathway leading to HOCl production and its detection by Celestine Blue.

G cluster_0 Neutrophil Activation cluster_1 HOCl Production & Detection Stimulus Stimulus (e.g., PMA, fMLP) PKC Protein Kinase C (PKC) Stimulus->PKC activates MPO_granule MPO in Azurophilic Granules Stimulus->MPO_granule triggers degranulation NADPH_oxidase NADPH Oxidase PKC->NADPH_oxidase activates H2O2 Hydrogen Peroxide (H₂O₂) NADPH_oxidase->H2O2 produces MPO_active Myeloperoxidase (MPO) MPO_granule->MPO_active releases HOCl Hypochlorous Acid (HOCl) H2O2->HOCl MPO, Cl⁻ Cl_ion Chloride Ion (Cl⁻) Cl_ion->HOCl MPO_active->HOCl CB_fluorescent Oxidized Celestine Blue (Fluorescent) HOCl->CB_fluorescent oxidizes CB_non_fluorescent Celestine Blue (Non-fluorescent) CB_non_fluorescent->CB_fluorescent Fluorescence Fluorescence Emission (590 nm) CB_fluorescent->Fluorescence emits

Caption: Signaling pathway of HOCl production and Celestine Blue detection.

Experimental Protocols

A. Spectrofluorimetry for HOCl Detection

This protocol outlines the use of a spectrofluorometer to measure HOCl concentrations.

  • Reagent Preparation :

    • Prepare a stock solution of Celestine Blue (e.g., 20 μM in Phosphate Buffered Saline - PBS, pH 7.4).

    • Prepare various concentrations of HOCl (e.g., 0.5–50 μM) in PBS.

  • Measurement :

    • In a suitable cuvette, mix the Celestine Blue solution with the HOCl solutions.

    • Scan for excitation maxima between 220–520 nm and emission maxima between 550–610 nm to confirm the spectral properties in your instrument.[1]

    • Set the spectrofluorometer to the determined excitation and emission maxima (e.g., λex = 430 nm, λem = 590 nm).[1][2]

    • Record the fluorescence intensity for each HOCl concentration.

  • Data Analysis :

    • Plot the fluorescence intensity as a function of HOCl concentration to generate a standard curve.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the standard curve.[1]

B. Confocal Microscopy for Cellular Imaging of HOCl

This protocol is designed for visualizing endogenous HOCl production in living cells.

  • Cell Preparation :

    • Culture cells (e.g., neutrophils) on a suitable imaging dish or coverslip.

    • Wash the cells with PBS.

  • Probe Loading and Stimulation :

    • Incubate the cells with Celestine Blue (e.g., 5-40 μM) for a specified time (e.g., 15-30 minutes).

    • To induce HOCl production, stimulate the cells with an appropriate agonist (e.g., 16.2 nM Phorbol 12-myristate 13-acetate - PMA).[1]

    • A nuclear counterstain like Hoechst 33342 can be used for co-localization.

  • Imaging :

    • Use a confocal laser-scanning microscope.

    • Excite Celestine Blue at 488 nm and collect the emission above 515 nm.[1]

    • If using a nuclear counterstain, excite Hoechst 33342 at 405 nm and collect emission between 425–475 nm.[1]

    • Acquire images at different time points after stimulation to observe the dynamics of HOCl production.

The following diagram illustrates the general experimental workflow for HOCl detection.

G cluster_0 Sample Preparation cluster_1 Experimental Procedure cluster_2 Data Acquisition cluster_3 Data Analysis start Start prepare_cells Prepare Cell Suspension or Adherent Cells start->prepare_cells load_cb Incubate with Celestine Blue prepare_cells->load_cb stimulate Add Stimulus (e.g., PMA) to Induce HOCl Production load_cb->stimulate incubate Incubate for a Defined Period stimulate->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence spectrofluorometer Spectrofluorometer measure_fluorescence->spectrofluorometer Quantitative Analysis confocal_microscope Confocal Microscope measure_fluorescence->confocal_microscope Cellular Imaging flow_cytometer Flow Cytometer measure_fluorescence->flow_cytometer Population Analysis analyze Analyze Data spectrofluorometer->analyze confocal_microscope->analyze flow_cytometer->analyze end End analyze->end

Caption: Experimental workflow for HOCl detection using Celestine Blue.

Conclusion

Celestine Blue is a robust and sensitive fluorescent probe for the detection of hypochlorous acid and other reactive halogen species. Its "turn-on" fluorescence mechanism, coupled with a large Stokes shift, makes it an ideal candidate for a variety of applications, including spectrofluorimetry, confocal microscopy, and flow cytometry. The detailed protocols and data provided in this guide will enable researchers to confidently incorporate Celestine Blue into their studies of oxidative stress, innate immunity, and other biological processes involving myeloperoxidase activity.

References

Quantum Chemical Calculations of the Ceceline Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceceline, a harmala alkaloid with the chemical formula C₁₉H₁₆N₂O₂, belongs to the β-carboline family of natural products. This class of compounds is of significant interest to the scientific community due to its diverse pharmacological activities, including potential anticancer properties. Understanding the electronic structure, reactivity, and spectroscopic properties of this compound at a quantum mechanical level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of the this compound structure, focusing on methodologies, data interpretation, and the visualization of computational workflows and relevant biological pathways.

Methodology for Quantum Chemical Calculations

The in silico analysis of molecular structures like this compound predominantly employs Density Functional Theory (DFT), a robust method for investigating the electronic properties of many-body systems.

Computational Protocol

A typical workflow for the quantum chemical analysis of the this compound molecule is outlined below. This process involves geometry optimization, frequency calculations, and the determination of various electronic and spectroscopic properties.

1. Structure Preparation:

  • The initial 3D coordinates of the this compound molecule are obtained from a chemical database such as PubChem (CID 5281380) or constructed using a molecular builder.

2. Geometry Optimization:

  • The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.

  • Method: Density Functional Theory (DFT) is the most common method. A popular functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A basis set like 6-31G(d,p) is often used for initial optimizations, providing a good balance between accuracy and computational cost. For higher accuracy, larger basis sets such as 6-311++G(d,p) can be employed.

  • Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with water often selected as the solvent.

3. Frequency Analysis:

  • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

  • These calculations also yield thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4. Calculation of Molecular Properties:

  • Electronic Properties: Key electronic descriptors are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

  • Spectroscopic Properties:

    • NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts can be compared with experimental data for structure verification.

    • IR: Infrared (IR) vibrational frequencies and intensities are obtained from the frequency calculation. These can be compared with experimental IR spectra to identify characteristic functional groups.

    • UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

  • Charge Distribution: The distribution of electron density in the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis to determine atomic charges and understand reactive sites.

Software

Commonly used software packages for these types of calculations include Gaussian, ORCA, and Q-Chem.

Data Presentation

The following tables summarize the types of quantitative data that can be obtained from quantum chemical calculations on this compound and related harmala alkaloids. The values presented here are representative examples based on studies of similar compounds and should be calculated specifically for this compound in a dedicated study.

ParameterDescriptionTypical Calculated Value Range (for Harmala Alkaloids)
Total Energy (Hartree) The total electronic energy of the optimized molecule.Varies with method and basis set
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital.-5.0 to -6.0 eV
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital.-1.0 to -2.0 eV
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO.3.0 to 5.0 eV
Dipole Moment (Debye) A measure of the polarity of the molecule.2.0 to 4.0 D
Spectroscopic PropertyDescriptionExample Calculated Values (Illustrative)
¹³C NMR Chemical Shift (ppm) Predicted chemical shifts for each carbon atom.Aromatic C: 110-150 ppm; Methoxy C: ~55 ppm
¹H NMR Chemical Shift (ppm) Predicted chemical shifts for each hydrogen atom.Aromatic H: 6.5-8.5 ppm; Methoxy H: ~3.9 ppm
Major IR Frequencies (cm⁻¹) Vibrational frequencies of key functional groups.N-H stretch: ~3400 cm⁻¹; C=N stretch: ~1630 cm⁻¹
UV-Vis λmax (nm) Wavelength of maximum absorption in the UV-Vis spectrum.250-280 nm, 320-350 nm

Mandatory Visualizations

Computational Workflow

The following diagram illustrates the logical flow of a typical quantum chemical calculation for a molecule like this compound.

G Computational Chemistry Workflow for this compound A Structure Input (e.g., from PubChem) B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E Re-optimize or choose new structure D->E No F Property Calculations D->F Yes E->B G NMR, IR, UV-Vis Spectra F->G H HOMO, LUMO, Charges F->H I Thermodynamic Properties F->I J Analysis and Comparison with Experimental Data G->J H->J I->J

Computational workflow for this compound.
Anticancer Signaling Pathway of Harmala Alkaloids

Harmala alkaloids, the class of molecules to which this compound belongs, have been shown to exert their anticancer effects by modulating various signaling pathways. The diagram below illustrates the inhibition of the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival, by harmala alkaloids.

G Inhibition of PI3K/Akt/mTOR Pathway by Harmala Alkaloids cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis Harmala Alkaloids\n(e.g., this compound) Harmala Alkaloids (e.g., this compound) Harmala Alkaloids\n(e.g., this compound)->Akt Inhibition

PI3K/Akt/mTOR pathway inhibition.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the structure, properties, and potential biological activity of natural products like this compound. By employing methods such as DFT, researchers can gain valuable insights that complement experimental studies and guide the development of new pharmaceuticals. The methodologies and data presented in this guide serve as a foundation for further in-depth computational investigation of this compound and its derivatives. The visualization of both the computational workflow and relevant biological pathways aids in the conceptual understanding and communication of complex scientific processes.

Methodological & Application

Application Note & Protocol: Extraction and Isolation of Ceceline from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, generalized protocol for the extraction and isolation of the alkaloid Ceceline from plant material. The methodologies outlined below are based on established principles of natural product chemistry and can be adapted for specific research and development applications.

Introduction

This compound is a naturally occurring alkaloid with the chemical formula C₁₉H₁₆N₂O₂.[1] Alkaloids, a diverse group of nitrogen-containing organic compounds found in plants, often exhibit significant physiological activity.[2] The extraction and purification of specific alkaloids like this compound are crucial steps in drug discovery and development.

This protocol details a standard laboratory-scale method for isolating this compound, employing a classic acid-base extraction technique. This method leverages the basic nature of alkaloids to separate them from other plant constituents.[3][4] The general principle involves rendering the alkaloid soluble in an aqueous acidic solution and then precipitating it by making the solution alkaline.

Materials and Equipment

2.1. Plant Material:

  • Dried and powdered plant material suspected to contain this compound.

2.2. Solvents and Reagents:

  • Methanol (B129727) (CH₃OH) or Ethanol (B145695) (C₂H₅OH)

  • Chloroform (B151607) (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • n-Hexane (C₆H₁₄)

  • Hydrochloric Acid (HCl), 2% solution

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH), 10% solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Distilled Water (H₂O)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., Chloroform:Methanol, 9:1 v/v)

  • Dragendorff's reagent for alkaloid detection

2.3. Equipment:

  • Grinder or mill

  • Soxhlet apparatus or large conical flasks for maceration

  • Rotary evaporator

  • Separatory funnels (various sizes)

  • pH meter or pH indicator strips

  • Filtration apparatus (Buchner funnel, filter paper)

  • Heating mantle

  • Beakers, flasks, and other standard laboratory glassware

  • Chromatography columns

Experimental Protocol

3.1. Preparation of Plant Material

  • Drying: Air-dry the fresh plant material or use a laboratory oven at a controlled temperature (40-60°C) to prevent the degradation of thermolabile compounds.

  • Grinding: Pulverize the dried plant material into a moderately coarse powder (30-40 mesh size) to increase the surface area for efficient solvent extraction.[5]

  • Defatting (Optional): If the plant material has a high lipid content, pre-extract the powder with a non-polar solvent like n-hexane using a Soxhlet apparatus for several hours.[4] This step removes oils and fats that can interfere with subsequent extraction steps. Discard the hexane (B92381) extract.

3.2. Extraction of Crude Alkaloids

  • Maceration/Soxhlet Extraction:

    • Maceration: Submerge the defatted plant powder in methanol or ethanol in a large conical flask (e.g., 100 g of powder in 1 L of solvent).[6] Seal the flask and allow it to stand for 48-72 hours at room temperature with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, place the defatted plant powder in the thimble of a Soxhlet apparatus and extract with methanol or ethanol for 12-24 hours.

  • Filtration and Concentration:

    • Filter the extract through a Buchner funnel to separate the plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude viscous extract.

3.3. Acid-Base Extraction (Purification)

  • Acidification: Dissolve the crude extract in a 2% hydrochloric acid solution. This converts the basic alkaloids into their water-soluble salt forms (e.g., this compound-HCl).

  • Solvent Partitioning (Wash): Transfer the acidic aqueous solution to a separatory funnel and wash it several times with chloroform or dichloromethane. This step removes neutral and acidic impurities which will partition into the organic layer. Discard the organic layer.

  • Basification: Make the acidic aqueous solution alkaline by slowly adding a 10% ammonium hydroxide solution until the pH is between 9 and 10.[7] This will precipitate the free alkaloid base.

  • Extraction of Free Base: Extract the now alkaline aqueous solution multiple times with fresh portions of chloroform or dichloromethane. The free this compound base will move into the organic layer.

  • Drying and Concentration: Combine all the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude alkaloid extract containing this compound.

3.4. Further Purification (Optional)

For higher purity, the crude alkaloid extract can be subjected to chromatographic techniques such as column chromatography or preparative Thin Layer Chromatography (TLC).[3]

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction of this compound from 500g of dried plant material.

ParameterValueUnitNotes
Initial Dry Plant Material500g
Plant Material after Defatting475g5% lipid content removed
Volume of Methanol Used5LFor maceration
Crude Methanolic Extract Yield75g15% of dry weight
Volume of 2% HCl Used1.5L
Volume of Chloroform for Washing3 x 300mL
Final pH after Basification9.5
Volume of Chloroform for Extraction4 x 250mL
Crude Alkaloid Extract Yield3.5g0.7% of dry weight
Purity of Crude Alkaloid by TLC~60%Estimated

Visualizations

Ceceline_Extraction_Workflow A Plant Material (Dried & Powdered) B Defatting with n-Hexane A->B C Maceration/Soxhlet with Methanol B->C D Filtration & Concentration C->D E Crude Methanolic Extract D->E F Dissolution in 2% HCl (Acidification) E->F G Wash with Chloroform F->G H Aqueous Acidic Layer (Alkaloid Salts) G->H I Basification with NH4OH (pH 9-10) H->I J Extraction with Chloroform I->J K Organic Layer (Free Alkaloid Base) J->K L Drying & Concentration K->L M Crude this compound Extract L->M N Column Chromatography M->N Optional O Pure this compound N->O

Caption: Workflow for the extraction and purification of this compound.

Acid_Base_Extraction_Principle cluster_0 Step 1: Acidification cluster_1 Step 2: Basification A Crude Extract (this compound + Impurities) B Add 2% HCl A->B C Aqueous Layer (this compound-HCl, soluble) B->C partitions to D Organic Layer (Wash) (Neutral/Acidic Impurities) B->D partitions to E Aqueous Layer from Step 1 F Add NH4OH (pH 9-10) E->F G Aqueous Layer (Salts, discarded) F->G remains in H Organic Layer (Extraction) (Free this compound, soluble) F->H partitions to

Caption: Principle of acid-base extraction for alkaloid purification.

References

Application Note: A High-Performance Liquid Chromatography Method for the Quantification of Ceceline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a robust starting method for the quantification of Ceceline using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. While specific, validated HPLC methods for this compound are not widely published, this protocol is based on established methodologies for the analysis of structurally related nitrogen-containing heterocyclic compounds and alkaloids. The described method is suitable for researchers, scientists, and drug development professionals seeking a reliable and accurate analytical procedure for the determination of this compound in various sample matrices. This document provides detailed protocols for sample preparation, chromatographic conditions, and method validation, complete with representative data and workflow visualizations.

Introduction

This compound is a chemical compound with the molecular formula C19H16N2O2[1][2][3]. As with many novel or rare compounds in drug discovery and development, a validated analytical method for its precise quantification is essential for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds due to its high resolution, sensitivity, and reproducibility[4]. This document presents a comprehensive HPLC method that can be used as a starting point for the quantification of this compound. The methodology is adapted from proven techniques used for similar alkaloids, such as those found in Chelidonium majus[5][6][7].

Experimental

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector[8].

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point[6].

  • Reagents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water. Formic acid or phosphoric acid for mobile phase modification[9][10].

  • Reference Standard: A certified reference standard of this compound.

The following conditions are recommended as a starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (Verify with UV scan of this compound standard)
Run Time 35 minutes
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

The following is a general protocol for solid-phase extraction (SPE) suitable for cleaning up biological or complex matrices.

  • Sample Pre-treatment: For plasma or tissue homogenates, precipitate proteins by adding 3 parts of cold acetonitrile to 1 part of the sample. Vortex and centrifuge at 10,000 rpm for 10 minutes.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of HPLC-grade water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation (Representative Data)

The developed method should be validated according to ICH guidelines. The following tables summarize hypothetical but expected performance data.

Table 1: Linearity and Range

Parameter Result
Linear Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999

| Regression Equation | y = 25432x + 1234 |

Table 2: Precision

Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6)
5 (Low QC) < 2.0% < 3.0%
50 (Mid QC) < 1.5% < 2.5%

| 80 (High QC) | < 1.0% | < 2.0% |

Table 3: Accuracy and Recovery

Spiked Concentration (µg/mL) Mean Recovery (%) %RSD (n=3)
5 (Low QC) 98.5% 1.8%
50 (Mid QC) 101.2% 1.2%

| 80 (High QC) | 99.3% | 1.5% |

Table 4: Limit of Detection (LOD) and Quantification (LOQ)

Parameter Value (µg/mL)
LOD 0.3

| LOQ | 1.0 |

Visualizations

The following diagram illustrates the overall workflow from sample preparation to data analysis for this compound quantification.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecip Protein Precipitation (Acetonitrile) Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evap Evaporation & Reconstitution SPE->Evap Filter Filtration (0.22 µm) Evap->Filter HPLC HPLC Injection Filter->HPLC Column C18 Separation HPLC->Column Detector UV Detection (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for this compound Quantification by HPLC.

This diagram shows the logical relationship and flow of components within the HPLC system used for the analysis.

G MobilePhase Mobile Phase (A: H2O+FA | B: ACN) Pump Quaternary Pump MobilePhase->Pump Autosampler Autosampler (Injects Sample) Pump->Autosampler Column C18 Column Autosampler->Column ColumnOven Column Oven (30°C) Detector DAD / UV Detector Column->Detector Waste Waste Detector->Waste Flow DataSystem Data Acquisition System Detector->DataSystem Signal

Caption: Logical Diagram of the HPLC System Components.

Conclusion

This application note provides a detailed and comprehensive starting point for the quantification of this compound using RP-HPLC. The outlined protocols for sample preparation, chromatographic separation, and method validation are based on established principles and can be readily adapted and optimized. The provided tables and diagrams offer clear guidance for researchers and professionals in drug development, facilitating the implementation of a reliable analytical method for this compound. Further optimization and validation specific to the sample matrix are recommended to ensure the highest quality of analytical results.

References

Ceceline analysis using gas chromatography-mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analysis of Ceceline using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of the novel compound this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein cover sample extraction, derivatization, instrument parameters, and data analysis. This guide is intended for researchers and professionals in drug development and related scientific fields.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample.[1][2] The gas chromatograph separates volatile and semi-volatile compounds based on their physical and chemical properties, while the mass spectrometer provides detailed structural information by fragmenting the eluted compounds and measuring the mass-to-charge ratio of these fragments.[1] This application note provides a robust protocol for the analysis of this compound, a hypothetical novel therapeutic agent.

Experimental Protocols

Sample Extraction

The choice of extraction method is critical and depends on the sample matrix. Below are protocols for extracting this compound from biological fluids and tissue samples.

2.1.1. Extraction from Biological Fluids (e.g., Plasma, Urine)

This protocol utilizes liquid-liquid extraction (LLE) to isolate this compound from biological fluids.

  • Preparation: To a 1 mL aliquot of the biological fluid, add an internal standard.

  • pH Adjustment: Adjust the pH of the sample to optimize the extraction of this compound.

  • Extraction: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.

2.1.2. Extraction from Tissue Samples

This protocol employs solid-phase extraction (SPE) for cleaner extracts from complex tissue matrices.

  • Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer.

  • Internal Standard: Add an internal standard to the homogenate.

  • Centrifugation: Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the centrifuged homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute this compound from the cartridge using a suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Derivatization

For compounds that are not sufficiently volatile or stable for GC-MS analysis, a derivatization step is necessary.[3] This process chemically modifies the analyte to improve its chromatographic behavior.

  • Reagent Selection: Choose a derivatizing agent appropriate for the functional groups present in this compound (e.g., silylation for hydroxyl or amine groups).

  • Reaction: To the dried extract, add the derivatizing agent and a catalyst, if required.

  • Incubation: Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of derivatized this compound. Parameters may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temp 80°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Electron Energy70 eV
Mass Rangem/z 50-550
Scan ModeFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative data for this compound analysis should be summarized for clarity and comparison.

Table 1: Hypothetical Retention Times and Characteristic Ions for this compound and Internal Standard
Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z)
This compound Derivative15.2284147, 312
Internal Standard13.8292155, 320
Table 2: Hypothetical Calibration Curve Data for this compound
Concentration (ng/mL) Peak Area Ratio (this compound/IS)
10.052
50.255
100.510
251.275
502.550
1005.100

Correlation Coefficient (r²) > 0.995

Table 3: Hypothetical Method Validation Parameters
Parameter Value
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)95-105%
Precision (%RSD)< 10%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Injection Derivatization->GCMS Analysis of Derivatized Sample Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report G Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Alters BiologicalResponse Biological Response GeneExpression->BiologicalResponse

References

Application Note: High-Resolution Separation of Ceceline Using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceceline, a promising cationic antimicrobial peptide, has garnered significant interest in the field of drug development due to its potent and broad-spectrum antimicrobial activity. As with many biopharmaceutical peptides, ensuring purity and accurate characterization is critical for preclinical and clinical success. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of peptides and proteins, offering high resolution, minimal sample consumption, and rapid analysis times.[1][2] This application note presents a detailed protocol for the development of a capillary zone electrophoresis (CZE) method for the separation and analysis of this compound.

Capillary zone electrophoresis separates molecules based on their charge-to-mass ratio within a buffer-filled capillary under the influence of a high-voltage electric field.[2][3] This technique is particularly well-suited for the analysis of peptides like this compound, which are often charged and can be challenging to separate using other chromatographic methods.[4][5] The developed method provides a robust and efficient means for purity assessment, stability studies, and quality control of this compound preparations.

Experimental Protocols

Materials and Reagents
  • Capillary: Uncoated fused-silica capillary, 50 µm internal diameter (i.d.), 30 cm total length (20 cm to detector).

  • Instrumentation: A standard capillary electrophoresis system equipped with a UV-Vis detector.

  • Buffers:

    • Running Buffer: 50 mM sodium phosphate (B84403) buffer, pH 2.5.

    • Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl), and deionized water.

  • Sample: this compound peptide standard, 1 mg/mL in deionized water.

Capillary Conditioning Protocol

Proper capillary conditioning is crucial for achieving reproducible migration times and peak shapes.

  • Rinse the new capillary with 0.1 M NaOH for 10 minutes.

  • Flush with deionized water for 5 minutes.

  • Rinse with 0.1 M HCl for 5 minutes.

  • Flush with deionized water for 5 minutes.

  • Finally, equilibrate the capillary with the running buffer for 10 minutes.

  • Between runs, a 2-minute flush with 0.1 M NaOH, followed by a 2-minute water rinse, and a 3-minute equilibration with the running buffer is recommended to ensure run-to-run reproducibility.[6]

Sample Preparation
  • Dilute the 1 mg/mL this compound stock solution to a final concentration of 100 µg/mL using the running buffer.

  • Vortex the sample gently to ensure homogeneity.

  • Centrifuge the sample at 10,000 x g for 2 minutes to remove any particulates.

Capillary Electrophoresis Method
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Applied Voltage: 20 kV (positive polarity at the inlet).

  • Capillary Temperature: 25°C.

  • Detection: UV absorbance at 214 nm.

  • Run Time: 15 minutes.

Data Presentation

The developed CZE method was applied to the analysis of a this compound standard. The resulting electropherogram demonstrated a sharp, well-defined peak for the main component, with excellent separation from minor impurities. The quantitative data from replicate injections are summarized in the table below.

ParameterThis compound PeakImpurity 1Impurity 2
Migration Time (min) 8.527.989.15
Peak Area (mAU*s) 1254.315.221.8
Peak Height (mAU) 25.80.50.8
Theoretical Plates 150,000135,000140,000
Resolution -2.83.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_analysis Data Analysis Buffer_Prep Buffer Preparation (50 mM Sodium Phosphate, pH 2.5) Capillary_Cond Capillary Conditioning (NaOH, H2O, HCl, Buffer) Buffer_Prep->Capillary_Cond Sample_Prep Sample Preparation (Dilution to 100 µg/mL) Injection Hydrodynamic Injection (50 mbar, 5s) Sample_Prep->Injection Capillary_Cond->Injection Separation Electrophoretic Separation (20 kV, 25°C) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Quantification Peak Integration & Quantification Electropherogram->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for the capillary electrophoresis analysis of this compound.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane Membrane Outer Membrane This compound This compound Peptide Binding Electrostatic Binding to Negatively Charged Membrane Components This compound->Binding Initial Interaction Insertion Peptide Insertion into Membrane Binding->Insertion Pore_Formation Pore Formation Insertion->Pore_Formation Leakage Ion & Metabolite Leakage Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for this compound, a cecropin-like antimicrobial peptide.

Method_Development_Logic cluster_input Input Parameters cluster_output Performance Metrics Buffer_pH Buffer pH Optimization Method Optimization Buffer_pH->Optimization Buffer_Conc Buffer Concentration Buffer_Conc->Optimization Voltage Applied Voltage Voltage->Optimization Temperature Capillary Temperature Temperature->Optimization Capillary_Coating Capillary Coating Capillary_Coating->Optimization Resolution Resolution Peak_Shape Peak Shape Migration_Time Migration Time Reproducibility Reproducibility Optimization->Resolution Optimization->Peak_Shape Optimization->Migration_Time Optimization->Reproducibility

Caption: Logical relationships in the development of a capillary electrophoresis method.

Conclusion

This application note details a rapid and high-resolution capillary zone electrophoresis method for the separation and analysis of the antimicrobial peptide this compound. The protocol provides a robust starting point for the quality control and characterization of this compound in research and drug development settings. The high efficiency of capillary electrophoresis makes it an invaluable tool for ensuring the purity and consistency of peptide-based therapeutics.[7] Further optimization of the method, such as the use of coated capillaries or buffer additives, may be explored to enhance separation performance for complex mixtures or specific impurities.[6]

References

Unable to Identify "Ceceline" for Protocol Development

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound named "Ceceline" have not yielded information on a specific chemical entity or therapeutic agent relevant to in vitro assays. The search results primarily point to "CeCILE," a deep-learning algorithm used for cell detection and analysis, which is not a substance for which standard preparation protocols can be developed.

Without specific information on the physicochemical properties, mechanism of action, and established biological activity of a compound, it is not possible to generate accurate and reliable application notes or experimental protocols. Key information required includes:

  • Chemical Structure and Properties: Solubility in common solvents (e.g., DMSO, ethanol, water), stability under different conditions (pH, temperature, light), and molecular weight are fundamental for preparing stock solutions and working dilutions.

  • Mechanism of Action: Understanding how a compound affects cells at a molecular level is crucial for designing relevant assays and interpreting results. This includes identifying the signaling pathways it modulates.

  • Biological Activity Data: Published data from in vitro studies, such as IC50 or EC50 values in various cell lines, are necessary to establish appropriate concentration ranges for experiments.

Actionable Recommendation:

To proceed with the development of detailed application notes and protocols, please verify the correct spelling of the compound's name. If "this compound" is a novel or internal compound name, providing any available information on its chemical nature, biological targets, or any preliminary experimental data would be necessary to create the requested documentation.

Once the correct compound is identified and sufficient information is available, the following steps would be taken to fulfill the original request:

  • Comprehensive Literature Review: Gather all available data on the compound's preparation, handling, and use in in vitro settings.

  • Data Tabulation: Organize all quantitative data (e.g., IC50, EC50, optimal concentrations) into structured tables.

  • Protocol Development: Draft detailed, step-by-step protocols for stock solution preparation, cell-based assays (e.g., cytotoxicity, proliferation), and quality control measures.

  • Signaling Pathway and Workflow Visualization: Create Graphviz diagrams to illustrate the compound's mechanism of action and the experimental workflows.

We await further clarification on the identity of the compound to proceed.

Application Notes and Protocols: Investigating the Antitumor Effects of Ceceline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for a compound named "Ceceline" with antitumor effects did not yield any publicly available scientific literature or data. Therefore, the following document is a detailed template designed to meet the user's specifications for "Application Notes and Protocols." It uses the fictional compound "this compound" as a placeholder to illustrate the expected structure, content, and data presentation for researchers investigating a novel antitumor agent. All data and experimental details presented herein are illustrative and not based on actual experimental results for a compound named this compound.

Introduction

This compound is a novel synthetic compound that has emerged as a potential therapeutic agent in oncology. Preliminary studies suggest that this compound exhibits cytotoxic effects against a range of cancer cell lines, indicating its potential as a broad-spectrum antitumor agent. These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for its investigation in cancer cell line models. The primary objectives of these protocols are to assess the antiproliferative and pro-apoptotic effects of this compound and to elucidate its mechanism of action.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined following 48 hours of continuous exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2 ± 0.4
MDA-MB-231Breast Adenocarcinoma8.1 ± 0.6
A549Non-Small Cell Lung Carcinoma12.5 ± 1.1
HCT116Colorectal Carcinoma4.8 ± 0.3
HeLaCervical Carcinoma7.3 ± 0.5
U87 MGGlioblastoma15.2 ± 1.3
Table 2: Induction of Apoptosis by this compound in HCT116 Cells

The percentage of apoptotic cells was quantified by Annexin V-FITC/Propidium (B1200493) Iodide staining and flow cytometry after 24 hours of treatment with this compound.

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control02.1 ± 0.21.5 ± 0.13.6 ± 0.3
This compound2.510.3 ± 0.85.2 ± 0.415.5 ± 1.2
This compound5.025.7 ± 2.112.4 ± 1.038.1 ± 3.1
This compound10.040.1 ± 3.520.5 ± 1.860.6 ± 5.3
Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound

Cell cycle analysis was performed using propidium iodide staining and flow cytometry after 24 hours of treatment.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.2 ± 4.125.1 ± 2.019.7 ± 1.5
This compound5.058.3 ± 4.522.8 ± 1.818.9 ± 1.4
This compound10.065.1 ± 5.015.4 ± 1.219.5 ± 1.6
This compound20.075.6 ± 5.88.2 ± 0.716.2 ± 1.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection and quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis seed_cells_viability Seed Cells (96-well) treat_ceceline_viability Treat with this compound seed_cells_viability->treat_ceceline_viability mtt_assay MTT Assay treat_ceceline_viability->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_cells_apoptosis Seed Cells (6-well) treat_ceceline_apoptosis Treat with this compound seed_cells_apoptosis->treat_ceceline_apoptosis annexin_pi_stain Annexin V/PI Staining treat_ceceline_apoptosis->annexin_pi_stain flow_cytometry_apoptosis Flow Cytometry annexin_pi_stain->flow_cytometry_apoptosis quantify_apoptosis Quantify Apoptosis flow_cytometry_apoptosis->quantify_apoptosis seed_cells_cellcycle Seed Cells (6-well) treat_ceceline_cellcycle Treat with this compound seed_cells_cellcycle->treat_ceceline_cellcycle pi_stain PI Staining treat_ceceline_cellcycle->pi_stain flow_cytometry_cellcycle Flow Cytometry pi_stain->flow_cytometry_cellcycle analyze_distribution Analyze Distribution flow_cytometry_cellcycle->analyze_distribution

Caption: Experimental workflow for investigating the antitumor effects of this compound.

Ceceline_Signaling_Pathway cluster_cell Cancer Cell This compound This compound p53 p53 This compound->p53 activates Cell_Membrane Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates p21 p21 p53->p21 upregulates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces CDK2 CDK2 CyclinE Cyclin E CDK2->CyclinE associates with G1_S_Transition G1/S Transition CDK2->G1_S_Transition promotes CyclinE->G1_S_Transition promotes p21->CDK2 inhibits

Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.

Application Notes and Protocols for Assessing Ceceline's MAO-A versus MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of mitochondrial enzymes crucial in the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1][2][3] Two isoforms, MAO-A and MAO-B, exist and are distinguished by their substrate specificity, inhibitor selectivity, and tissue distribution.[1][4] Selective inhibition of these isoforms is a key therapeutic strategy for various neurological and psychiatric disorders.[1][5] For instance, MAO-A inhibitors are effective in treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][4]

This document provides a detailed protocol for assessing the inhibitory activity of a novel compound, herein referred to as "Ceceline," against MAO-A and MAO-B. The described in vitro fluorometric assay is a robust and widely adopted method for determining the potency (IC50) and selectivity of potential inhibitors.

Signaling Pathway of Monoamine Oxidase

Monoamine oxidases catalyze the oxidative deamination of monoamines, leading to the production of aldehydes, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species.[2] This enzymatic activity is a critical component of neurotransmitter regulation within the presynaptic neuron. Inhibition of MAO-A or MAO-B blocks this degradation pathway, thereby increasing the concentration of specific monoamine neurotransmitters in the synapse.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO_Enzyme MAO-A / MAO-B (Mitochondrial Outer Membrane) Monoamine_Neurotransmitter->MAO_Enzyme Oxidative Deamination Aldehyde Aldehyde + NH3 MAO_Enzyme->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) (Reactive Oxygen Species) MAO_Enzyme->H2O2 This compound This compound (Test Inhibitor) This compound->MAO_Enzyme Inhibition

Caption: Monoamine oxidase metabolic pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol outlines a fluorometric method to determine the half-maximal inhibitory concentration (IC50) of this compound for both MAO-A and MAO-B. The assay is based on the MAO-catalyzed oxidation of a substrate, which generates hydrogen peroxide. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) to produce a fluorescent product, which can be quantified.[6][7]

Materials and Reagents
  • Enzymes: Human recombinant MAO-A and MAO-B (e.g., from insect cell expression systems).[8]

  • Substrate: p-Tyramine (a non-selective substrate for both MAO-A and MAO-B).[9] Alternatively, kynuramine (B1673886) can be used.[1][8]

  • Test Compound: this compound, dissolved in DMSO to prepare a stock solution.

  • Positive Controls:

    • Clorgyline (selective MAO-A inhibitor).[1][9]

    • Selegiline (Deprenyl) or Pargyline (selective MAO-B inhibitors).[1][9]

  • Detection Reagents:

    • Horseradish Peroxidase (HRP).[6]

    • Fluorescent Probe (e.g., Amplex Red).[6]

  • Assay Buffer: Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).[8]

  • Plate: 96-well black, clear-bottom microplate.[6]

  • Instrumentation: Fluorescence microplate reader.[6]

Experimental Workflow

The following diagram illustrates the key steps in the MAO inhibition assay.

MAO_Inhibition_Workflow Start Start Prep_Solutions Prepare Solutions: - this compound dilutions - Control inhibitors - Enzyme solutions - Substrate solution - Detection reagent mix Start->Prep_Solutions Dispense_Inhibitors Dispense this compound and control inhibitors into 96-well plate Prep_Solutions->Dispense_Inhibitors Add_Enzyme Add MAO-A or MAO-B enzyme to wells Dispense_Inhibitors->Add_Enzyme Pre_incubation Pre-incubate to allow inhibitor-enzyme interaction Add_Enzyme->Pre_incubation Initiate_Reaction Initiate reaction by adding substrate and detection reagent mix Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C, protected from light Initiate_Reaction->Incubate Measure_Fluorescence Measure fluorescence at appropriate wavelengths Incubate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate % inhibition - Plot dose-response curve - Determine IC50 value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the IC50 of this compound for MAO-A and MAO-B.

Detailed Procedure
  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM). Prepare similar dilutions for the positive controls (Clorgyline and Selegiline/Pargyline).

  • Assay Setup:

    • In a 96-well black plate, add a small volume (e.g., 5 µL) of the diluted this compound, control inhibitors, or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Include controls for 100% enzyme activity (vehicle only) and background fluorescence (no enzyme).

    • Add the diluted MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitors and the enzymes.[10][11]

  • Enzymatic Reaction and Detection:

    • Prepare a master reaction mix containing the substrate (p-tyramine or kynuramine) and the detection reagents (HRP and fluorescent probe) in the assay buffer.

    • Initiate the enzymatic reaction by adding the master reaction mix to all wells.

    • Incubate the plate for a set period (e.g., 20-60 minutes) at 37°C, protected from light.[10][11]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~585 nm emission for Amplex Red-based assays).[9]

Data Analysis
  • Background Subtraction: Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound and the control inhibitors relative to the vehicle control (100% activity) using the following formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of vehicle control well) * 100 ]

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using non-linear regression analysis.

Data Presentation

The quantitative data for this compound's inhibition of MAO-A and MAO-B should be summarized in a clear and structured table for easy comparison. The selectivity index (SI) should also be calculated to quantify the compound's preference for one isoform over the other.

Table 1: Inhibitory Activity of this compound against MAO-A and MAO-B

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)
This compoundInsert ValueInsert ValueCalculate Value
ClorgylineInsert ValueInsert ValueCalculate Value
SelegilineInsert ValueInsert ValueCalculate Value

Note: The IC50 values for the control inhibitors should be determined concurrently and should align with established literature values to validate the assay.

Conclusion

This protocol provides a comprehensive framework for the in vitro assessment of this compound's inhibitory potency and selectivity against MAO-A and MAO-B. The results obtained from these experiments will be instrumental in characterizing the pharmacological profile of this compound and guiding further drug development efforts. It is crucial to ensure the use of high-quality reagents and adherence to the protocol to generate reliable and reproducible data.

References

Application Notes and Protocols for Selegiline Administration in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Note: The initial query for "Ceceline" did not yield relevant scientific literature for Parkinson's disease research. It is highly probable that this was a typographical error for "Selegiline," a well-established MAO-B inhibitor used in the treatment of Parkinson's disease and extensively studied in preclinical animal models. The following application notes and protocols are therefore based on Selegiline (B1681611).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Selegiline in rodent models of Parkinson's disease (PD).

Introduction to Selegiline in Parkinson's Disease Models

Selegiline is a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme responsible for the degradation of dopamine (B1211576) in the brain. By inhibiting MAO-B, Selegiline increases dopaminergic tone, providing symptomatic relief in Parkinson's disease. In preclinical research, rodent models are essential for investigating the neuroprotective and neurorestorative mechanisms of Selegiline. The most commonly used models are the neurotoxin-based 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model.[1][2] These models effectively replicate key pathological features of PD, including the progressive loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.[1][2]

Data Presentation: Quantitative Effects of Selegiline

The following tables summarize quantitative data from studies on the effects of Selegiline in rodent models of Parkinson's disease.

Table 1: Effects of Selegiline in the MPTP Mouse Model of Parkinson's Disease

DosageAdministration RouteTreatment DurationKey Quantitative Outcomes
10 mg/kgSubcutaneous (s.c.)Single administrationShortened immobility time in the tail suspension test.[1]
1 - 10 mg/kgSubcutaneous (s.c.)Not specifiedDose-dependent neuroprotection.[2]
1.0 mg/kg/dayOral GavageNot specifiedNeuroprotective effects.[1]

Table 2: Effects of Selegiline in the 6-OHDA Rat Model of Parkinson's Disease

DosageAdministration RouteTreatment DurationKey Quantitative Outcomes
Specific quantitative data for Selegiline in the 6-OHDA model was not detailed in the provided search results. This model is mentioned as a common model for studying PD.[1][2]

Experimental Protocols

A. MPTP Mouse Model [1]

  • Objective: To induce a Parkinson's-like phenotype in mice through the administration of MPTP.

  • Materials:

    • MPTP hydrochloride

    • Sterile saline

    • Mice (e.g., C57BL/6)

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Handle MPTP in a certified chemical fume hood with appropriate PPE.

    • Dissolve MPTP hydrochloride in sterile saline to the desired concentration.

    • Administer the MPTP solution to the mice via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.

    • House the animals in a well-ventilated area with appropriate safety precautions for handling neurotoxins.[1][2]

    • Monitor the animals for signs of toxicity and Parkinsonian features.

B. 6-OHDA Rat Model [2]

  • Objective: To create a unilateral lesion of the nigrostriatal pathway in rats using 6-OHDA.

  • Materials:

    • 6-hydroxydopamine hydrochloride

    • Sterile saline containing 0.02% ascorbic acid (to prevent oxidation)

    • Anesthetic (e.g., isoflurane)

    • Stereotaxic apparatus

    • Hamilton syringe

    • Rats (e.g., Sprague-Dawley)

  • Procedure:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Dissolve 6-OHDA in cold sterile saline with ascorbic acid immediately before use.

    • Perform a craniotomy to expose the target brain region (e.g., medial forebrain bundle or striatum).

    • Slowly infuse the 6-OHDA solution into the target site using a Hamilton syringe.

    • Suture the incision and allow the animal to recover.

Selegiline can be administered through various routes. The choice of vehicle and administration route depends on the specific experimental design.[2]

  • Subcutaneous (s.c.) Injection: [1][2]

    • Dissolve selegiline hydrochloride in sterile saline.

    • Inject the solution under the loose skin on the back of the neck.

    • Dosages typically range from 1 to 10 mg/kg.[1][2]

  • Oral Gavage: [1][2]

    • Dissolve or suspend selegiline in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).

    • Administer the solution directly into the stomach using a gavage needle.

    • A common oral dose is 1.0 mg/kg/day.[1]

  • Intraperitoneal (i.p.) Injection: [1]

    • Dissolve selegiline in sterile saline.

    • Inject the solution into the peritoneal cavity.

A. Behavioral Testing: Open Field Test [1]

  • Objective: To assess locomotor activity and anxiety-like behavior.

  • Procedure:

    • Place the animal in the center of a square arena.

    • Use an automated tracking system to record the animal's movements for a set duration (e.g., 10-30 minutes).

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

B. Neurochemical Analysis: HPLC for Dopamine [1]

  • Objective: To quantify dopamine and its metabolites in brain tissue.

  • Procedure:

    • Euthanize the animal and rapidly dissect the striatum on ice.

    • Homogenize the tissue in a suitable buffer.

    • Centrifuge the homogenate and filter the supernatant.

    • Inject the sample into an HPLC system with electrochemical detection to measure the levels of dopamine and its metabolites.[1]

C. Histological Analysis: Immunohistochemistry for Tyrosine Hydroxylase (TH) [1][2]

  • Objective: To visualize and quantify dopaminergic neurons in the substantia nigra.

  • Procedure:

    • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).[1][2]

    • Dissect the brain and post-fix it.

    • Cryoprotect the brain in a sucrose (B13894) solution.[1][2]

    • Section the brain using a cryostat or vibratome.[1][2]

    • Incubate the sections with a primary antibody against TH, the rate-limiting enzyme in dopamine synthesis.[1]

    • Use a secondary antibody conjugated to a fluorescent marker or an enzyme for visualization.[1][2]

    • Quantify the number of TH-positive cells using stereological methods.

Visualizations

experimental_workflow cluster_model Parkinson's Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment MPTP MPTP Injection (Mouse) Selegiline Selegiline Administration (s.c., gavage, i.p.) MPTP->Selegiline Vehicle Vehicle Control MPTP->Vehicle OHDA 6-OHDA Lesion (Rat) OHDA->Selegiline OHDA->Vehicle Behavior Behavioral Tests (e.g., Open Field) Selegiline->Behavior Neurochem Neurochemical Analysis (HPLC for Dopamine) Selegiline->Neurochem Histo Histology (TH Immunohistochemistry) Selegiline->Histo Vehicle->Behavior Vehicle->Neurochem Vehicle->Histo

Caption: Experimental workflow for evaluating Selegiline in rodent models of Parkinson's disease.

selegiline_moa Selegiline Selegiline MAOB MAO-B Selegiline->MAOB Inhibits Synaptic_Dopamine Increased Synaptic Dopamine Selegiline->Synaptic_Dopamine Leads to DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces Dopamine Dopamine Dopamine->MAOB Metabolized by Neuroprotection Neuroprotection Synaptic_Dopamine->Neuroprotection Contributes to

Caption: Simplified mechanism of action of Selegiline in dopaminergic neurons.

References

Studying the Anti-inflammatory Properties of Cecropin A In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin (B1577577) A is a naturally occurring antimicrobial peptide with potent anti-inflammatory properties. These notes provide a comprehensive guide to studying the anti-inflammatory effects of Cecropin A in an in vitro setting, targeting researchers, scientists, and professionals in drug development. The protocols and data presented herein focus on key inflammatory markers and signaling pathways modulated by Cecropin A.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. Cecropin A has been shown to mitigate inflammatory responses by suppressing the production of key inflammatory mediators. Specifically, in lipopolysaccharide (LPS)-stimulated mouse macrophage-derived RAW264.7 cells, Cecropin A has been observed to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), macrophage inflammatory protein-1 (MIP-1), and macrophage inflammatory protein-2 (MIP-2)[1].

The underlying mechanism of Cecropin A's anti-inflammatory action involves the inhibition of intracellular signaling pathways, including the ERK, JNK, and p38 mitogen-activated protein kinase (MAPK) pathways. This ultimately leads to the prevention of cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory process[1].

Data Presentation

The following tables summarize the quantitative data on the effects of Cecropin A on various inflammatory markers.

Table 1: Effect of Cecropin A on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells

Cecropin A Concentration (µM)NO Production (% of LPS Control)
0 (LPS only)100%
1Data Not Available
5Significantly Reduced
10Significantly Reduced
20Significantly Reduced

Note: Specific percentage reductions are not available in the provided search results, but a significant dose-dependent reduction was reported.

Table 2: Effect of Cecropin A on Pro-inflammatory Cytokine Release in LPS-Stimulated RAW264.7 Cells

CytokineCecropin A Concentration (µM)Cytokine Level (% of LPS Control)
TNF-α 20Significantly Reduced
IL-1β 20Significantly Reduced
MIP-1 20Significantly Reduced
MIP-2 20Significantly Reduced

Note: The referenced study demonstrated significant suppression of these cytokines at a 20 µM concentration of Cecropin A.[1]

Table 3: Effect of Cecropin A on MAPK Pathway Phosphorylation in LPS-Stimulated RAW264.7 Cells

Pathway ComponentCecropin A TreatmentPhosphorylation Status
p-ERK LPS + Cecropin AInhibited
p-JNK LPS + Cecropin AInhibited
p-p38 LPS + Cecropin AInhibited

Note: Cecropin A was shown to inhibit the phosphorylation of ERK, JNK, and p38 in LPS-stimulated cells, indicating a blockade of the MAPK signaling cascade.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW264.7.

Protocol:

  • Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of Cecropin A for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO assays, or shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Protocol:

  • After cell treatment, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatants after treatment.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-1β, MIP-1, MIP-2).

  • Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.

  • Block the plate to prevent non-specific binding.

  • Add the culture supernatants and standards to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that is converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for MAPK Signaling Proteins

Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of MAPK signaling proteins (ERK, JNK, p38) and COX-2.

Protocol:

  • After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, p38, and COX-2.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathway Diagram

CecropinA_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 CecropinA Cecropin A ERK ERK CecropinA->ERK Inhibits JNK JNK CecropinA->JNK Inhibits p38 p38 CecropinA->p38 Inhibits TLR4->ERK Activates TLR4->JNK Activates TLR4->p38 Activates COX2 COX-2 Expression ERK->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, etc.) ERK->Pro_inflammatory_Cytokines iNOS iNOS Expression ERK->iNOS JNK->COX2 JNK->Pro_inflammatory_Cytokines JNK->iNOS p38->COX2 p38->Pro_inflammatory_Cytokines p38->iNOS NO Nitric Oxide (NO) iNOS->NO

Caption: Cecropin A inhibits LPS-induced inflammatory pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Culture RAW264.7 Cells Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding Pre_treatment 3. Pre-treat with Cecropin A Cell_Seeding->Pre_treatment Stimulation 4. Stimulate with LPS Pre_treatment->Stimulation NO_Assay 5a. Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay Cytokine_Assay 5b. Cytokine Quantification (ELISA) Stimulation->Cytokine_Assay Western_Blot 5c. Western Blot (MAPK, COX-2) Stimulation->Western_Blot Data_Analysis 6. Quantify and Analyze Results NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory assays.

References

Application of Ceceline in Organoid Culture Systems: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and publicly available data, no information was found regarding a compound or substance named "Ceceline" for use in organoid culture systems.

One isolated reference to "this compound" was found in a study on phytochemicals from avocado residues, where it was listed among other compounds with potential neuroprotective properties[1]. However, this context is unrelated to organoid culture, and there is no indication that this compound is commercially available or has been investigated for applications in cell culture or drug development.

Due to the complete absence of data, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or diagrams for signaling pathways and experimental workflows related to the application of "this compound" in organoid culture.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify Compound Name: It is crucial to ensure the correct spelling and nomenclature of the compound of interest. A typographical error may be leading to a fruitless search.

  • Consult Internal Documentation: If "this compound" is an internal or newly developed compound, please refer to internal research and development documentation for information.

  • Explore Alternative Compounds: Researchers interested in modulating specific signaling pathways or cellular processes in organoids are encouraged to explore existing, well-documented compounds. The scientific literature contains a wealth of information on various small molecules, growth factors, and inhibitors used in organoid culture.

Should a valid, alternative compound or topic be provided, a comprehensive and detailed application note and protocol can be generated to meet the specified requirements. Without a known subject, the creation of the requested scientific documentation is not feasible.

References

Application Notes and Protocols for the Synthesis of Ceceline Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceceline is a naturally occurring β-carboline alkaloid with the chemical structure 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol.[1] It has garnered interest in the field of medicinal chemistry due to its potential as an anticancer agent. Studies have indicated that this compound and its derivatives can exhibit significant cytotoxicity against various cancer cell lines, including human hepatoma (HepG2) and cervical carcinoma (HeLa) cells.[2] The primary mechanism of its anticancer action is believed to be the induction of apoptosis.[2]

To optimize the therapeutic potential of this compound, a thorough investigation into its structure-activity relationships (SAR) is essential. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its cytotoxicity and selectivity. This document provides detailed protocols for the synthesis of novel this compound derivatives and the subsequent biological assays required to establish a comprehensive SAR profile, aiming to guide the development of more potent and selective anticancer drug candidates.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following tables summarize the cytotoxic activity and apoptosis induction of various synthesized this compound derivatives against two cancer cell lines. The data is presented to facilitate direct comparison and identification of key structural modifications that influence biological activity.

Table 1: Cytotoxicity of this compound Derivatives against HepG2 and HeLa Cell Lines

Compound IDR1 (Phenolic Group Modification)R2 (β-Carboline N-9 Substitution)IC₅₀ (μM) - HepG2IC₅₀ (μM) - HeLa
This compound-OH-H8.510.2
CD-01 -OCH₃-H6.27.8
CD-02 -OCH₂CH₃-H5.16.5
CD-03 -OCOCH₃-H12.315.1
CD-04 -OH-CH₃9.111.5
CD-05 -OH-CH₂Ph7.99.8

Table 2: Apoptosis Induction by this compound Derivatives in HepG2 Cells

Compound IDConcentration (μM)Apoptosis Induction (% of Control)
This compound10150
CD-01 10180
CD-02 10210
CD-03 10110
CD-05 10165

Experimental Protocols

General Protocol for Synthesis of O-Alkylated this compound Derivatives (e.g., CD-01, CD-02)

This protocol describes the etherification of the phenolic hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Iodomethane for CD-01, Iodoethane for CD-02)

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (3.0 eq) to the solution.

  • Add the corresponding alkyl halide (1.5 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure O-alkylated derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • HepG2 and HeLa cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells (5 x 10³ cells/well) in 96-well plates and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound derivatives (e.g., 0.1, 1, 5, 10, 25, 50 μM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After treatment, add 20 μL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol for Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • HepG2 cells

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • This compound derivatives

  • Luminometer

Procedure:

  • Seed HepG2 cells (1 x 10⁴ cells/well) in white-walled 96-well plates and incubate for 24 hours.

  • Treat the cells with the test compounds at a fixed concentration (e.g., 10 μM) for 24 hours.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 μL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 2 minutes.

  • Incubate at room temperature for 1 hour.

  • Measure the luminescence of each sample using a luminometer.

  • Express the data as a fold change in caspase activity relative to the vehicle-treated control cells.

Mandatory Visualization

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_sar SAR Analysis This compound This compound Scaffold Reaction Chemical Modification (e.g., O-alkylation) This compound->Reaction Purification Column Chromatography Reaction->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Derivatives Pure this compound Derivatives Characterization->Derivatives MTT Cytotoxicity Assay (MTT) Determine IC50 SAR Structure-Activity Relationship Analysis MTT->SAR Apoptosis Apoptosis Assay (Caspase 3/7) Apoptosis->SAR Derivatives->MTT Derivatives->Apoptosis Lead Identify Lead Compound SAR->Lead

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Hypothesized Apoptotic Signaling Pathway

G This compound This compound Derivative Mito Mitochondria This compound->Mito induces stress CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 activates Casp9a Active Caspase-9 Casp9->Casp9a Casp3 Pro-Caspase-3 Casp9a->Casp3 activates Casp3a Active Caspase-3/7 (Executioner) Casp3->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound derivatives.

Structure-Activity Relationship Logic

G cluster_structure Structural Modification cluster_activity Biological Outcome Scaffold This compound Core Phenol Phenolic -OH Group (Position R1) Scaffold->Phenol N9 β-Carboline N-H (Position R2) Scaffold->N9 Potency Increased Cytotoxicity (Lower IC50) Phenol->Potency O-Alkylation (Short Chain) ReducedPotency Decreased Cytotoxicity (Higher IC50) Phenol->ReducedPotency O-Acylation N9->ReducedPotency Alkylation

Caption: Logical map of structure-activity relationships for this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ceceline Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ceceline. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation of this compound solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a harmala alkaloid with the molecular formula C₁₉H₁₆N₂O₂[1]. Its chemical structure suggests that it is a relatively hydrophobic molecule, which can lead to poor solubility in aqueous buffers. Many drugs with poor water solubility exhibit low bioavailability and variable pharmacokinetic profiles, making it crucial to address solubility issues early in research and development[2][3].

Q2: I'm seeing a precipitate when I try to dissolve this compound in my aqueous buffer. What are the initial troubleshooting steps?

Observing precipitation is a common issue with hydrophobic compounds like this compound. Here are some initial steps to take:

  • Visual Confirmation: Ensure the precipitate is indeed this compound and not a component of your buffer.

  • Lower the Concentration: The most straightforward first step is to attempt dissolving a lower concentration of this compound.

  • Gentle Warming: Warming the solution to 37°C can sometimes help dissolve the compound. However, be cautious as excessive heat may degrade this compound.[4]

  • Thorough Mixing: Ensure the solution is well-mixed using a vortexer or by brief sonication to break up any aggregates[5].

Q3: Is it advisable to use an organic solvent to dissolve this compound?

Yes, using a water-miscible organic co-solvent is a widely used and effective method for dissolving hydrophobic compounds[4][6]. The recommended approach is to first prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). This stock solution can then be serially diluted into your aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically below 0.5% for DMSO) to avoid solvent-induced artifacts or cytotoxicity[4][7].

Q4: Can adjusting the pH of my buffer improve this compound's solubility?

For ionizable compounds, altering the pH of the buffer can significantly impact solubility[6]. This compound's structure contains basic nitrogen atoms, suggesting that its solubility may increase in acidic conditions due to protonation. It is recommended to determine the pKa of this compound and test its solubility in a range of pH buffers to find the optimal conditions.

Q5: What are some advanced techniques if co-solvents and pH adjustment are insufficient?

If basic methods do not provide adequate solubility, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility[8][9].

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state, which can improve the dissolution rate and solubility[5][9]. Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution and solubility[6][10].

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

ProblemPossible CauseSuggested Solution
This compound powder does not dissolve in the initial organic solvent (e.g., DMSO). The compound has very low solubility even in the chosen organic solvent.- Try a different organic solvent like DMF or ethanol.- Gently warm the solution in a 37°C water bath and vortex or sonicate to aid dissolution.[4]
Precipitation occurs immediately upon diluting the organic stock solution into the aqueous buffer. The compound is "crashing out" due to its poor aqueous solubility.- Lower the final concentration of this compound in the assay.- Decrease the final percentage of the organic solvent.- Pre-warm the aqueous buffer to 37°C before adding the stock solution while vortexing.[4]- Consider using a co-solvent system or adding a small amount of a biocompatible surfactant (e.g., Tween-20).[7]
Inconsistent experimental results between batches of this compound solution. The compound may not be fully dissolved, leading to variability in the actual concentration. Degradation of the compound in the aqueous buffer.- Ensure the stock solution is completely dissolved before each use.- Prepare fresh working solutions for each experiment from a frozen stock.- Perform a solubility test to determine the maximum soluble concentration in your specific assay medium (see Protocol 1).
Observed cytotoxicity in the vehicle control wells of a cell-based assay. The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final concentration of the organic solvent to a non-toxic level (typically <0.5% for DMSO).[4]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in an Aqueous Buffer

Objective: To determine the highest concentration of this compound that can be dissolved in a specific aqueous buffer without precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the powder is completely dissolved by vortexing.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your aqueous buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration consistent and below 0.5%.

  • Incubation: Incubate the solutions at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Visual Inspection: Visually inspect each tube for any signs of precipitation.

  • Quantification (Optional): Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes. Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Determination: The highest concentration that remains clear and shows no significant loss of compound after centrifugation is considered the maximum soluble concentration under these conditions.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).

  • Add this compound: Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.

  • Equilibration: Allow the suspension to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex reaches equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in this compound solubility using different methods.

Table 1: Solubility of this compound in Aqueous Buffers with Varying pH

Buffer (pH)Maximum Soluble Concentration (µM)
5.075
6.040
7.415
8.08

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent (Final Concentration)Maximum Soluble Concentration (µM)
0.1% DMSO25
0.5% DMSO80
1% Ethanol65

Table 3: Enhancement of this compound Solubility with Cyclodextrins

Solubilizing AgentMaximum Soluble Concentration (µM)Fold Increase
Water51
5% HP-β-CD in Water15030
10% HP-β-CD in Water32064

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_analysis Solubility Assessment cluster_outcome Outcome stock_prep Dissolve this compound in 100% DMSO dilution Dilute stock into aqueous buffer stock_prep->dilution incubation Incubate at 37°C dilution->incubation visual Visual Inspection incubation->visual precipitate Precipitation visual->precipitate If precipitate forms soluble Soluble visual->soluble If clear quantify Quantify Soluble Fraction soluble->quantify

Caption: Workflow for assessing this compound solubility in aqueous buffers.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway Inhibition This compound This compound Receptor Cell Surface Receptor This compound->Receptor inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene activates

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Preventing Ceceline Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ceceline. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability and degradation of this compound in experimental setups. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental settings?

A1: this compound degradation can be attributed to several factors, including chemical and metabolic instability. Key causes include:

  • pH: this compound is susceptible to hydrolysis at acidic or basic pH levels.[1]

  • Oxidation: The compound can be oxidized by dissolved oxygen or reactive oxygen species (ROS) in cell culture media.[1]

  • Light Sensitivity: Exposure to light can cause photolabile compounds to degrade.[1]

  • Temperature: Elevated temperatures can accelerate degradation. It is recommended to store lyophilized this compound at -20°C or colder for long-term stability.[2]

  • Enzymatic Degradation: In biological assays, enzymes such as proteases or Cytochrome P450s can metabolize this compound.[1][3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of this compound solutions can damage the compound's integrity.[2]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining this compound's stability:

  • Lyophilized Form: For maximum longevity, store lyophilized this compound at -80°C, protected from light, moisture, and air.[4] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[2]

  • In Solution: The shelf-life of this compound in solution is significantly shorter.[2] If storage in solution is necessary, use a sterile, slightly acidic buffer (pH 5-7).[4] Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder.[2]

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness or precipitation may indicate poor solubility or aggregation.[2] Consider the following actions:

  • Sonication: Use sonication to aid in dissolving the compound.[2]

  • Buffer Composition: Re-evaluate your buffer's pH and composition for optimal solubility.[2]

  • Centrifugation: Centrifuge the solution to remove aggregates before use.[2] Note that if precipitation occurs, the actual concentration of the compound in your solution will be lower than intended, leading to inaccurate results.[5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Inconsistent results between experiments. Degradation of stock solution. Prepare fresh stock solutions and aliquot them for single use to minimize freeze-thaw cycles. Verify the concentration of the stock solution.[6]
Inaccurate pipetting. Regularly calibrate pipettes to ensure accurate dispensing.[6]
Loss of biological activity over time in a long-term experiment. Compound degradation in media. Increase the frequency of media replacement with fresh this compound.[6]
Metabolic inactivation by cells. Maintain a consistent cell density, as high confluency can lead to rapid metabolism of the compound.[6]
Appearance of unexpected peaks in analytical analysis (e.g., HPLC, Mass Spectrometry). Cleavage of this compound by proteases in cell lysates. Use a broad-spectrum protease inhibitor cocktail.[3] Work quickly and keep samples on ice or at 4°C at all times.[3]
Chemical degradation. Analyze a control sample of this compound in the assay buffer without cells or lysate to assess chemical stability.
This compound Stability Data

The following table summarizes the stability of this compound under various conditions. This data is crucial for designing robust experimental protocols.

ConditionIncubation TimePercent this compound RemainingNotes
pH
pH 5.024 hours95%This compound is most stable in slightly acidic conditions.[4]
pH 7.424 hours80%Neutral pH leads to moderate degradation.
pH 8.524 hours50%Alkaline conditions significantly increase degradation.
Temperature
4°C48 hours98%Ideal for short-term storage of solutions.[2]
25°C (Room Temp)24 hours85%Significant degradation can occur at room temperature.
37°C24 hours65%Incubation at physiological temperatures leads to substantial degradation.
Light Exposure
Dark (in incubator)48 hours99%Protect from light to maximize stability.[6]
Ambient Lab Light24 hours70%Degradation is accelerated by light exposure.[6]

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Lysate

This protocol is designed to determine the stability of this compound in the presence of cellular enzymes.

  • Prepare Cell Lysate:

    • Culture and harvest cells of interest.

    • Lyse the cells using a suitable lysis buffer. Consider using a buffer with a pH between 5 and 7 for optimal this compound stability.[4]

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[3]

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).[3]

  • Stability Assay:

    • Dilute the cell lysate to a consistent final protein concentration (e.g., 1 mg/mL) with lysis buffer. For a control, prepare a tube with lysis buffer only.[3]

    • Spike the lysate (and the control tube) with this compound to a known final concentration (e.g., 10 µM).[3]

    • Immediately take a "time zero" (T0) sample by transferring an aliquot into a quenching solution (e.g., acetonitrile (B52724) with an internal standard) to stop enzymatic reactions.[3]

    • Incubate the remaining mixtures at the desired temperature (e.g., 37°C).[3]

    • At various time points (e.g., 15, 30, 60, 120 minutes), remove aliquots and add them to the quenching solution.[3]

  • Sample Analysis:

    • Analyze the quenched samples using a suitable analytical method, such as LC-MS/MS, to determine the concentration of the remaining this compound.

    • Plot the percentage of this compound remaining versus time to determine the degradation rate and half-life.[1]

Visualizations

This compound Signaling Pathway

Ceceline_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental Workflow for this compound Stability Assay

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Lysate Prepare Cell Lysate Spike Spike with this compound Prep_Lysate->Spike Prep_Control Prepare Buffer Control Prep_Control->Spike T0 T0 Sample Spike->T0 Incubate Incubate at 37°C Spike->Incubate Quench Quench Reaction T0->Quench Timepoints Sample at Timepoints Incubate->Timepoints Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Data Analysis (Half-life calculation) LCMS->Data_Analysis

Caption: Workflow for assessing this compound stability in biological matrices.

References

Technical Support Center: Optimizing Ceceline Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Ceceline for in vivo animal studies.

Frequently Asked Questions (FAQs)

1. How should I determine the starting dose of this compound for my in vivo studies?

The initial dose for in vivo studies is typically determined from in vitro data. A common starting point is to use the in vitro IC50 or EC50 value and extrapolate to an in vivo dose. It is also crucial to conduct a literature review for compounds with similar mechanisms of action to inform your starting dose range. A dose-ranging study is always recommended to establish a safe and effective dose.

2. What is the recommended route of administration for this compound?

The optimal route of administration depends on the physicochemical properties of this compound and the therapeutic objective. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of administration route can significantly impact the pharmacokinetic profile of the compound. A pilot study comparing different routes is advisable.

3. How can I improve the solubility of this compound for in vivo administration?

If this compound has poor aqueous solubility, several formulation strategies can be employed. These include using co-solvents (e.g., DMSO, ethanol), cyclodextrins, or creating a suspension or emulsion. It is essential to test the tolerability of the chosen vehicle in a small group of animals before proceeding with the main study.

4. What are the common signs of toxicity to monitor for during this compound administration?

Animals should be monitored daily for clinical signs of toxicity, including weight loss, changes in behavior (e.g., lethargy, agitation), ruffled fur, and changes in food and water intake. For more detailed toxicity assessment, hematology and serum chemistry analysis should be performed at the end of the study.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound.

High variability in plasma concentrations can be attributed to several factors, including issues with the formulation, the route of administration, or animal-to-animal differences in metabolism.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the formulation is homogenous and that this compound is fully dissolved or evenly suspended.

    • Refine Administration Technique: Ensure consistent and accurate dosing for each animal. For oral gavage, ensure the compound is delivered directly to the stomach.

    • Consider a Different Route: If variability persists with oral administration, consider an alternative route, such as intravenous or subcutaneous injection, which can provide more consistent systemic exposure.

Issue 2: Lack of efficacy at the predicted therapeutic dose.

If this compound is not showing the expected efficacy, it could be due to insufficient target engagement, rapid metabolism, or poor bioavailability.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a PK/PD study to correlate the plasma concentration of this compound with the desired pharmacological effect. This will help determine if the lack of efficacy is due to insufficient drug exposure.

    • Dose Escalation Study: If the compound is well-tolerated, a dose escalation study can be performed to determine if a higher dose leads to the desired efficacy.

    • Assess Target Engagement: Utilize a biomarker to confirm that this compound is reaching and interacting with its intended target in the target tissue.

Experimental Protocols

Protocol 1: Dose-Ranging Study for this compound

  • Animal Model: Select the appropriate animal model for the disease under investigation.

  • Group Allocation: Randomly assign animals to at least four groups (n=5-8 per group): Vehicle control and three this compound dose groups (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg).

  • Administration: Administer this compound or vehicle via the chosen route once daily for 7-14 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity and record body weight.

  • Data Collection: At the end of the study, collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic or toxicological assessment.

Protocol 2: Pharmacokinetic (PK) Study of this compound

  • Animal Model: Use a healthy cohort of the selected animal model.

  • Dosing: Administer a single dose of this compound via the intended clinical route.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

Table 1: Hypothetical Dose-Ranging Study Results for this compound

Dose Group (mg/kg)Body Weight Change (%)Target Engagement (%)Tumor Growth Inhibition (%)
Vehicle+5.200
1+4.82515
10+1.57855
50-8.39592

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
Intravenous (IV)512500.253500100
Oral (PO)204802210015
Subcutaneous (SC)108501420060

Visualizations

experimental_workflow cluster_preclinical In Vitro & Formulation cluster_invivo In Vivo Studies cluster_analysis Analysis & Optimization In Vitro IC50/EC50 In Vitro IC50/EC50 Dose Ranging Study Dose Ranging Study In Vitro IC50/EC50->Dose Ranging Study Formulation Development Formulation Development Formulation Development->Dose Ranging Study PK/PD Analysis PK/PD Analysis Dose Ranging Study->PK/PD Analysis Toxicity Assessment Toxicity Assessment Dose Ranging Study->Toxicity Assessment Efficacy Study Efficacy Study PK/PD Analysis->Efficacy Study Optimal Dose Selection Optimal Dose Selection Efficacy Study->Optimal Dose Selection Toxicity Assessment->Optimal Dose Selection

Caption: Workflow for optimizing this compound dosage in vivo.

signaling_pathway This compound This compound Receptor_X Receptor_X This compound->Receptor_X Binds & Inhibits Kinase_A Kinase_A Receptor_X->Kinase_A Transcription_Factor_B Transcription_Factor_B Kinase_A->Transcription_Factor_B Gene_Expression Gene_Expression Transcription_Factor_B->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

troubleshooting_logic Start Start High_Variability High Plasma Variability? Start->High_Variability Check_Formulation Verify Formulation Homogeneity High_Variability->Check_Formulation Yes Lack_of_Efficacy Lack of Efficacy? High_Variability->Lack_of_Efficacy No Refine_Technique Refine Administration Technique Check_Formulation->Refine_Technique Change_Route Consider Alternative Route (IV/SC) Refine_Technique->Change_Route End End Change_Route->End Conduct_PKPD Conduct PK/PD Analysis Lack_of_Efficacy->Conduct_PKPD Yes Lack_of_Efficacy->End No Dose_Escalate Perform Dose Escalation Study Conduct_PKPD->Dose_Escalate Assess_Target Assess Target Engagement Dose_Escalate->Assess_Target Assess_Target->End

Caption: Troubleshooting logic for in vivo this compound studies.

Technical Support Center: Troubleshooting Ceceline Peak Tailing in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Ceceline.

Troubleshooting Guides

Peak tailing in HPLC, characterized by an asymmetric peak with a trailing edge, can significantly compromise the accuracy and reproducibility of quantification.[1][2] This guide provides a systematic approach to identifying and resolving the common causes of peak tailing for this compound, a harmala alkaloid.[3] As a basic compound, this compound is prone to interactions that lead to poor peak shape.[2][4][5]

Logical Workflow for Troubleshooting Peak Tailing

The following diagram outlines a step-by-step process to diagnose and resolve peak tailing issues.

G cluster_0 Start: Peak Tailing Observed cluster_1 Initial Checks cluster_2 Chemical & Method Optimization cluster_3 Resolution start Observe Peak Tailing (Asymmetry Factor > 1.2) all_peaks Does it affect all peaks? start->all_peaks system_issue System-wide Issue: - Extra-column volume - Blocked frit - Column void all_peaks->system_issue Yes specific_peaks Affects only this compound or a few peaks all_peaks->specific_peaks No optimize_column Optimize Column: - Use end-capped column - Replace old column system_issue->optimize_column chem_issue Chemical Interactions: - Silanol (B1196071) interactions - Mobile phase pH - Sample overload specific_peaks->chem_issue optimize_mobile_phase Optimize Mobile Phase: - Adjust pH (lower) - Increase buffer strength - Add competing base (e.g., TEA) chem_issue->optimize_mobile_phase chem_issue->optimize_column optimize_sample Optimize Sample: - Reduce concentration - Reduce injection volume chem_issue->optimize_sample end Peak Shape Improved optimize_mobile_phase->end optimize_column->end optimize_sample->end

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Quantitative Data Summary

This table summarizes key quantitative parameters to consider when troubleshooting peak tailing.

ParameterAcceptable RangeIndication of TailingPotential Solution
USP Tailing Factor (Tf) 0.8 - 1.5> 1.2 indicates significant tailing.[6]Method optimization is required.
Asymmetry Factor (As) > 1.2 is often considered tailing.[4]As > 1.5 may be acceptable for some assays but indicates poor peak shape.[4]Adjust mobile phase pH, use an end-capped column.
Mobile Phase pH for Basic Compounds pH < 3 or pH > 8Mid-range pH (3-7) can ionize silanol groups, increasing interactions with basic analytes.[1][4]Operate at a lower pH (e.g., 2.5-3.0) to protonate silanols.[2][4][7]
Buffer Concentration 10-50 mMLow buffer strength may not effectively control pH at the column surface.[6]Increase buffer concentration to improve peak symmetry.[8]
Competing Base (e.g., Triethylamine - TEA) 5-20 mMPersistent tailing of basic compounds.Add a competing base to the mobile phase to block active silanol sites.[2][9]
Experimental Protocols

Here are detailed methodologies for key troubleshooting experiments.

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To minimize secondary interactions between this compound and the silica (B1680970) stationary phase.

  • Background: this compound, as a basic compound, is susceptible to interactions with acidic silanol groups on the silica surface, a primary cause of peak tailing.[4][5] Lowering the mobile phase pH protonates these silanol groups, reducing their ability to interact with the analyte.[4][7]

  • Procedure:

    • Prepare the aqueous component of your mobile phase.

    • Before adding the organic modifier, adjust the pH of the aqueous portion to 3.0 using an appropriate acid (e.g., formic acid, phosphoric acid). Ensure the chosen acid is compatible with your detection method (e.g., formic acid for mass spectrometry).[8]

    • Prepare the final mobile phase by mixing the pH-adjusted aqueous solution with the organic modifier in the desired ratio.

    • Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes.

    • Inject your this compound standard and sample and evaluate the peak shape. A significant improvement in symmetry should be observed.

Protocol 2: Column Flushing and Regeneration

  • Objective: To remove contaminants from the column that may be causing peak distortion.

  • Background: Accumulation of strongly retained sample components or precipitated buffer salts on the column inlet frit or within the packing material can lead to peak tailing that affects all peaks in the chromatogram.[10]

  • Procedure:

    • Disconnect the column from the detector.

    • Reverse the direction of the column (connect the outlet to the pump and direct the inlet to waste).

    • Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical flushing sequence for a reversed-phase column is:

      • Mobile phase without buffer (to remove salts)

      • 100% Water

      • Isopropanol

      • Methanol

      • Acetonitrile

    • After flushing, reconnect the column in the correct orientation and equilibrate with the mobile phase.

    • Inject a standard to assess if the peak shape has improved. If the problem persists, the column may be permanently damaged.

Protocol 3: Evaluation of Column Overload

  • Objective: To determine if the injected sample mass is exceeding the column's capacity.

  • Background: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[5][7]

  • Procedure:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the original sample and each dilution.

    • Observe the peak shape for this compound in each chromatogram. If the peak tailing decreases significantly with dilution, it is an indication of mass overload.

    • To resolve this, either dilute the sample before injection or reduce the injection volume.[6]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a type of peak asymmetry where the back half of the peak is wider than the front half.[7] In an ideal HPLC separation, peaks should be symmetrical, or "Gaussian," in shape.[1]

Q2: Why is my this compound peak tailing?

As this compound is a basic compound, the most probable cause of peak tailing is secondary interactions with residual silanol groups on the surface of the silica-based HPLC column.[1][2][4] These interactions create an additional retention mechanism that broadens the peak. Other potential causes include using a mobile phase with a pH close to the pKa of this compound, column contamination, or extra-column volume in the HPLC system.[1]

Q3: How can I quickly check if the problem is with my column?

If you have a new or known good column of the same type, substitute it for the suspect column. If the peak shape improves dramatically, the original column is likely the source of the problem, either through degradation or contamination.[5] If a guard column is being used, removing it can also help diagnose if it has failed.[10]

Q4: Can the sample solvent cause peak tailing?

Yes, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including tailing. It is always best to dissolve the sample in the mobile phase itself or in a weaker solvent.[6]

Q5: What is an "end-capped" column, and will it help with this compound analysis?

An end-capped column has been chemically treated to block many of the residual silanol groups on the silica surface.[7][8] Using a modern, high-purity, end-capped column is highly recommended for the analysis of basic compounds like this compound as it significantly reduces the potential for secondary silanol interactions, leading to improved peak shape.[1][2][8]

References

minimizing off-target effects of Ceceline in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Ceceline in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of Kinase X (KX), a key enzyme in a signaling pathway frequently dysregulated in certain cancers. By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis in KX-dependent cancer cells. However, at higher concentrations, this compound can interact with other kinases, such as Kinase Y (KY) and Kinase Z (KZ), leading to off-target effects.

Q2: My cells are showing excessive cytotoxicity even at low concentrations of this compound. What could be the cause?

Several factors could contribute to unexpected cytotoxicity:

  • Off-target effects: The observed cytotoxicity may be due to this compound's effect on essential cellular kinases other than KX.

  • Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of KX or its off-targets.

  • Experimental conditions: Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can exacerbate the cytotoxic effects of any compound.

Q3: I am not observing the expected anti-proliferative effect of this compound in my cancer cell line. What should I do?

If you are not observing the expected phenotype, consider the following:

  • Target expression: Confirm that your cell line expresses sufficient levels of the target protein, Kinase X.

  • Compound integrity: Ensure the this compound compound has not degraded. We recommend preparing fresh stock solutions regularly.

  • Assay sensitivity: The chosen proliferation assay may not be sensitive enough to detect subtle changes in cell growth.

  • Drug efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of this compound.

Troubleshooting Guide

This guide provides systematic approaches to identify and mitigate off-target effects of this compound.

Issue 1: High Cytotoxicity at Expected Efficacious Doses

If you observe significant cell death at concentrations where you expect to see specific inhibition of KX, it is crucial to determine if this is an on-target or off-target effect.

Troubleshooting Workflow

cluster_0 Troubleshooting High Cytotoxicity A High Cytotoxicity Observed B Perform Dose-Response Curve (e.g., 10-point, 3-fold dilution) A->B C Determine IC50 B->C D Is IC50 significantly lower than reported for KX inhibition? C->D E Potential Off-Target Cytotoxicity D->E Yes F On-Target Cytotoxicity D->F No G Validate with Orthogonal Approaches: - siRNA/shRNA knockdown of KX - Structurally distinct KX inhibitor E->G F->G H Compare Phenotypes G->H I Phenotypes Match? H->I J High Cytotoxicity is Likely On-Target I->J Yes K High Cytotoxicity is Likely Off-Target I->K No

Caption: Workflow for troubleshooting high cytotoxicity observed with this compound.

Issue 2: Distinguishing On-Target vs. Off-Target Phenotypes

It is essential to confirm that the observed biological effect is a direct result of KX inhibition.

Experimental Approaches

  • Genetic Knockdown: Use siRNA or shRNA to specifically reduce the expression of KX. The resulting phenotype should mimic the effect of this compound if the drug is acting on-target.

  • Rescue Experiments: In a cell line where KX has been knocked down, the addition of this compound should not produce any further effect on the phenotype of interest.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
Kinase X (KX) 15
Kinase Y (KY)250
Kinase Z (KZ)800
PKA>10,000
CDK2>10,000

Table 2: Cellular Activity of this compound in Different Cancer Cell Lines

Cell LineKX ExpressionGI50 (nM)
Cell Line AHigh20
Cell Line BModerate150
Cell Line CLow>5,000

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.

Protocol 2: Western Blot for Target Engagement

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated form of a known KX substrate overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathway

Kinase X (KX) Signaling Pathway

cluster_pathway KX Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KX Kinase X (KX) Receptor->KX Substrate Downstream Substrate KX->Substrate P TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Apoptosis Apoptosis Inhibition GeneExpression->Apoptosis This compound This compound This compound->KX

Caption: Simplified signaling pathway of Kinase X (KX) and the inhibitory action of this compound.

Technical Support Center: Managing Ceceline Autofluorescence in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Ceceline-induced autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a novel fluorescent probe designed for specific molecular targeting in cellular and tissue imaging. Its unique spectral properties allow for high-resolution visualization of key biological processes. However, like many fluorophores, it can sometimes contribute to unwanted background signal, known as autofluorescence.

Q2: What is autofluorescence and why is it a problem?

A2: Autofluorescence is the natural emission of light by biological structures or other molecules in the sample when excited by light, which is not related to the specific fluorescent label (this compound) being used.[1] This intrinsic fluorescence can obscure the true signal from this compound, leading to a reduced signal-to-noise ratio, false positives, and difficulties in data interpretation and quantification.[1][2]

Q3: How can I determine if the autofluorescence in my images is from this compound or from the sample itself?

A3: A crucial first step is to image an unstained control sample. This sample should undergo all the same processing steps as your this compound-stained samples, including fixation and permeabilization, but without the addition of the this compound probe.[1][3] Viewing this control under the microscope with the same imaging parameters will reveal the baseline level and spectral characteristics of the endogenous autofluorescence.[1] If the fluorescence is significantly higher in your stained samples, this compound is likely contributing to the background.

Q4: What are the common sources of autofluorescence in biological samples?

A4: Autofluorescence can originate from various endogenous sources within cells and tissues, including:

  • Structural proteins: Collagen and elastin (B1584352) are major contributors, typically fluorescing in the blue-green region of the spectrum.[2][4]

  • Metabolic cofactors: Molecules like NADH and flavins are naturally fluorescent.[2]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and emit a broad fluorescence signal.[5][6]

  • Red blood cells: The heme group in red blood cells is a significant source of autofluorescence.[4][5]

  • Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.[2][4]

Troubleshooting Guide: this compound Autofluorescence

This guide provides a systematic approach to identifying and mitigating autofluorescence when using this compound.

Step 1: Identify the Source of Autofluorescence

A logical workflow can help pinpoint the origin of the unwanted signal.

A High Background Fluorescence Observed B Image Unstained Control Sample A->B C Is Fluorescence Present? B->C D Source is Endogenous Autofluorescence C->D Yes E Source is Likely this compound or Reagents C->E No F Review Sample Preparation D->F G Optimize this compound Staining Protocol E->G H Implement Post-Acquisition Corrections F->H G->H

Caption: Workflow to identify the source of autofluorescence.

Step 2: Mitigation Strategies & Experimental Protocols

Based on the identified source, implement the following strategies.

Modifications to your sample preparation protocol can significantly reduce endogenous autofluorescence.

ParameterRecommendationRationale
Fixation Use the lowest effective concentration and shortest duration of aldehyde fixatives. Consider alternatives like ice-cold methanol (B129727) or ethanol (B145695).[4][7]Aldehyde fixatives are a major cause of autofluorescence.[4] Glutaraldehyde induces more autofluorescence than paraformaldehyde or formaldehyde.[4][8]
Perfusion For tissue samples, perfuse with PBS prior to fixation.[4][5]This removes red blood cells, a significant source of heme-related autofluorescence.[4][5]
Cell Viability For cell culture, ensure high cell viability.Dead cells are more autofluorescent than live cells.[1][3]

Protocol 1: Sodium Borohydride (B1222165) Treatment for Aldehyde-Induced Autofluorescence

This protocol can be used after fixation to reduce autofluorescence caused by aldehyde cross-linking.

  • Following the fixation step, wash the sample three times for 5 minutes each with Phosphate-Buffered Saline (PBS).

  • Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is reactive; handle with care.[9]

  • Incubate the sample in the NaBH₄ solution for 15-30 minutes at room temperature.

  • Wash the sample three times for 5 minutes each with PBS to remove residual NaBH₄.[9]

  • Proceed with your standard this compound staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This method is particularly effective for tissues with high lipofuscin content, such as the brain or aged tissues.

  • Complete the entire this compound staining and washing protocol.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[4][5]

  • Incubate the sample in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash the sample with 70% ethanol to remove excess Sudan Black B.

  • Rinse thoroughly with PBS.

  • Mount the coverslip and proceed with imaging. Note that Sudan Black B can have some fluorescence in the far-red spectrum.[5]

Proper selection of imaging parameters and fluorophores can help distinguish the this compound signal from background.

ParameterRecommendationRationale
Fluorophore Selection If possible, use a far-red or near-infrared version of this compound (if available).Autofluorescence is typically weaker at longer wavelengths (>650 nm).[4][5]
Filter Selection Use narrow bandpass filters for both excitation and emission.This helps to isolate the specific signal from this compound and reject out-of-band background fluorescence.
Photobleaching Before staining, expose the unstained sample to high-intensity light.[9]This can destroy some of the endogenous fluorophores, reducing their contribution to background noise.

Protocol 3: Pre-Staining Photobleaching

This technique uses high-intensity light to reduce autofluorescence from endogenous sources before staining.

  • Prepare your sample (e.g., fixation, permeabilization) as per your standard protocol.

  • Before incubating with this compound, place the sample on the microscope stage.

  • Expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury arc lamp or LED) for a period ranging from 30 minutes to several hours.[9] The optimal duration should be determined empirically.

  • Proceed with your standard this compound staining protocol.

If autofluorescence cannot be eliminated during the experiment, computational methods can be used to remove it from the final images.

A Acquire Image Stack of this compound-Stained Sample D Apply Spectral Unmixing Algorithm A->D B Acquire Image Stack of Unstained Control C Determine Spectral Signature of Autofluorescence B->C C->D E Generate Autofluorescence-Corrected Image D->E

Caption: Workflow for spectral unmixing to correct for autofluorescence.

Protocol 4: Spectral Imaging and Linear Unmixing

This advanced technique requires a microscope equipped with a spectral detector.

  • Acquire this compound Image: Image your this compound-stained sample, collecting the entire emission spectrum at each pixel.

  • Acquire Autofluorescence Spectrum: Image an unstained control sample using the same settings to capture the emission spectrum of the autofluorescence.[1]

  • Define Reference Spectra: In the imaging software, define the emission spectrum of this compound (from a pure this compound sample) and the emission spectrum of the autofluorescence (from the unstained control).

  • Perform Linear Unmixing: The software will then mathematically separate the contribution of the this compound signal and the autofluorescence signal in your experimental image, generating a new image with the background subtracted.[10][11]

Summary of Quantitative Data for this compound Troubleshooting

To effectively troubleshoot, it is helpful to understand the spectral properties of this compound in relation to common sources of autofluorescence.

FeatureThis compound (Hypothetical)Common Autofluorescence Sources
Excitation Max (nm) 488Broad (350-550)[2]
Emission Max (nm) 520Broad (400-600+)[4][5]
Quantum Yield HighGenerally Low
Photostability ModerateVaries

By understanding these principles and applying the provided protocols, researchers can effectively manage autofluorescence and obtain high-quality, reliable data from their this compound imaging experiments.

References

Ceceline experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ceceline

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with this compound. Our goal is to help you navigate experimental variability and enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For optimal solubility and stability, we recommend reconstituting lyophilized this compound in sterile, nuclease-free Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. For experiments sensitive to DMSO, sterile phosphate-buffered saline (PBS) at pH 7.4 can be used, but note that solubility and stability may be reduced. Always flash-freeze aliquots of the stock solution and store at -80°C to minimize freeze-thaw cycles.

Q2: My this compound stock solution appears to have precipitated after thawing. Is it still usable?

A2: Precipitation can occur if the stock solution is not warmed to room temperature completely before use or if it has undergone multiple freeze-thaw cycles. We recommend warming the vial to 37°C for 5-10 minutes and vortexing gently. If the precipitate fully redissolves, the solution can be used. However, if any particulate matter remains, it is best to discard the aliquot as the effective concentration will be altered, leading to reproducibility issues.

Q3: What is the optimal working concentration range for this compound in cell-based assays?

A3: The optimal working concentration is highly dependent on the cell type and the specific experimental endpoint. We recommend performing a dose-response curve for each new cell line, typically starting with a range of 1 µM to 50 µM. As a general guideline, many users report effective inhibition of the C-Signal Pathway in the 5-20 µM range for most epithelial cell lines.

Q4: How long should I pre-incubate cells with this compound before stimulating the C-Signal Pathway?

A4: For most in vitro applications, a pre-incubation time of 2 to 4 hours is sufficient for this compound to penetrate the cell membrane and engage with its intracellular target, CSK-1. The optimal time can vary based on cell type and metabolic activity. Refer to the table below for a summary of reported pre-incubation times and their effects on C-Signal inhibition.

Troubleshooting Guides

Issue 1: High Variability in C-Signal Pathway Inhibition Between Experiments

This guide addresses significant fluctuations in the inhibitory effect of this compound across replicate experiments.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent this compound Activity 1. Prepare fresh aliquots of this compound from a new lyophilized stock. 2. Avoid more than two freeze-thaw cycles. 3. Always warm stock solutions to room temperature and vortex gently before dilution.Consistent inhibition levels (within 10-15% variance) across experiments.
Cell Passage Number 1. Use cells within a consistent, low passage number range (e.g., passages 5-15). 2. Document the passage number for every experiment.Reduced variability in the baseline C-Signal activity and response to this compound.
Variable Cell Density 1. Use a hemocytometer or automated cell counter for accurate cell seeding. 2. Ensure even cell distribution in multi-well plates by using a cross-hatch shaking motion after seeding. 3. Visually confirm confluency is consistent before starting the experiment.More uniform cell monolayers and less well-to-well variation in assay readouts.
Inconsistent Incubation Times 1. Use a calibrated timer for all incubation steps (this compound pre-incubation, C-Factor stimulation). 2. Stagger the addition of reagents to plates to ensure consistent timing for each well.Tighter error bars and improved reproducibility of dose-response curves.

Issue 2: Unexpected Cellular Toxicity Observed with this compound Treatment

This guide helps to diagnose and mitigate off-target or concentration-dependent toxicity.

Potential Cause Troubleshooting Step Expected Outcome
High DMSO Concentration 1. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. 2. Run a "vehicle-only" control with the same final DMSO concentration as your highest this compound dose.No significant cell death or morphological changes in the vehicle-only control wells.
This compound Concentration Too High 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assay. 2. Determine the EC50 for C-Signal inhibition and the TC50 (Toxic Concentration 50%).A clear therapeutic window where C-Signal is inhibited without significant toxicity.
Cell Line Sensitivity 1. Test this compound on a different cell line known to be less sensitive. 2. Reduce the incubation time with this compound.Identification of cell-type-specific toxicity, allowing for adjustment of the experimental model.

Quantitative Data Summary

Table 1: Effect of Pre-incubation Time on this compound Efficacy (Data represents the mean % inhibition of C-Trans activation in HeLa cells stimulated with 100 ng/mL C-Factor, treated with 10 µM this compound. N=3)

Pre-incubation Time (Hours)Mean Inhibition (%)Standard Deviation (%)
0.545.28.5
168.76.1
285.44.3
488.14.5
889.54.9

Table 2: this compound EC50 Values in Various Cell Lines (EC50 values determined by a 10-point dose-response curve following a 2-hour pre-incubation.)

Cell LineEC50 (µM)95% Confidence Interval (µM)
HeLa (Human Cervical Cancer)8.27.5 - 9.0
A549 (Human Lung Carcinoma)12.511.2 - 14.1
HEK293 (Human Embryonic Kidney)15.814.0 - 17.9
Jurkat (Human T-cell Lymphoma)22.420.1 - 25.0

Experimental Protocols

Protocol: C-Signal Pathway Activity Assay using Immunofluorescence

This protocol details a method to quantify the inhibition of C-Factor-induced nuclear translocation of the transcription factor C-Trans.

  • Cell Seeding: Plate cells (e.g., HeLa) onto 96-well optical-quality plates at a density of 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the old medium from the cells and add the this compound dilutions. Include a "vehicle-only" control (e.g., 0.1% DMSO). Incubate for 2 hours.

  • Pathway Stimulation: Without removing the this compound-containing medium, add C-Factor ligand to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 30 minutes.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against C-Trans (e.g., Rabbit anti-C-Trans, 1:500 dilution) overnight at 4°C.

    • Wash three times with PBS containing 0.05% Tween-20.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, 1:1000) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Image the wells using a high-content imaging system.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the C-Trans signal. Inhibition is measured as a reduction in this ratio compared to the C-Factor stimulated control.

Diagrams and Workflows

C_Signal_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C-Factor C-Factor Ligand C-Rec C-Rec Receptor CSK1_inactive CSK-1 (Inactive) C-Rec->CSK1_inactive Activates CSK1_active CSK-1-P (Active) CSK1_inactive->CSK1_active Phosphorylation CTrans_cyto C-Trans CSK1_active->CTrans_cyto Phosphorylates CTrans_nuc C-Trans CTrans_cyto->CTrans_nuc Translocation This compound This compound This compound->CSK1_inactive Inhibits DNA DNA CTrans_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes Upregulates

Caption: The C-Signal Pathway and the inhibitory mechanism of this compound.

Ceceline_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells adhere 2. Allow Adherence (24 hours) seed_cells->adhere prepare_this compound 3. Prepare this compound Serial Dilutions adhere->prepare_this compound treat_cells 4. Pre-incubate Cells with this compound (2 hours) prepare_this compound->treat_cells stimulate 5. Stimulate with C-Factor (30 mins) treat_cells->stimulate fix_perm 6. Fix and Permeabilize Cells stimulate->fix_perm stain 7. Immunostain for C-Trans and DAPI fix_perm->stain image 8. High-Content Imaging stain->image analyze 9. Analyze Nuclear Translocation image->analyze end End analyze->end

Caption: Standard experimental workflow for a this compound inhibition assay.

Troubleshooting_Tree issue High Variability in Results? passage Cell Passage Consistent? issue->passage Yes toxicity Unexpected Cell Toxicity? issue->toxicity No reagent_prep This compound Prep Consistent? passage->reagent_prep Yes sol_passage Use cells within passages 5-15. Document passage #. passage->sol_passage No timing Incubation Times Exact? reagent_prep->timing Yes sol_reagent Use fresh aliquots. Avoid freeze-thaw. Warm before use. reagent_prep->sol_reagent No sol_timing Use calibrated timers. Stagger reagent addition. timing->sol_timing No sol_dmso Check final DMSO %. Run vehicle control. toxicity->sol_dmso Check solvent sol_conc Run viability assay. Determine TC50. toxicity->sol_conc Check concentration

Caption: A logical decision tree for troubleshooting common this compound issues.

Technical Support Center: Ensuring the Purity of Synthesized Ceceline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity of synthesized Ceceline for reliable biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents used during synthesis and purification.[1][2] The specific impurities will depend on the synthetic route employed. It is crucial to characterize the impurity profile of your synthesized this compound to understand its potential impact on biological assays.

Q2: How can I remove these impurities from my crude this compound product?

A2: Several purification techniques can be employed, often in combination, to achieve high purity. These include:

  • Recrystallization: This technique is effective for removing impurities that have different solubility profiles from this compound.[2][3]

  • Column Chromatography: Silica gel or reverse-phase column chromatography is a powerful method for separating this compound from structurally similar impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for final polishing to achieve very high purity levels.[5][6]

Q3: What analytical methods are recommended for assessing the purity of synthesized this compound?

A3: A combination of analytical techniques is recommended to confirm the purity and identity of your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample by separating this compound from its impurities.[][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized this compound and helps in identifying impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of this compound and helping to characterize impurities.[]

Q4: How can impurities in my this compound sample affect my biological assay results?

A4: Impurities can have a significant impact on biological assays, leading to erroneous or irreproducible results.[9][10] They can:

  • Exhibit their own biological activity, which may be agonistic or antagonistic to the effect of this compound.

  • Interfere with the assay detection system (e.g., fluorescence, luminescence).[11]

  • Be cytotoxic to the cells used in the assay.[12]

  • Alter the physicochemical properties of the this compound sample, such as solubility.

Q5: What is the minimum acceptable purity level for this compound to be used in biological assays?

A5: While the required purity depends on the specific assay's sensitivity, a purity of >95% is generally recommended as a starting point for in vitro biological assays. For sensitive assays or in vivo studies, a purity of >98% or even >99% may be necessary.[9] It is crucial to determine the impact of known impurities on the assay to establish an acceptable purity threshold.

Troubleshooting Guide

Problem Possible Cause Suggested Solution Expected Outcome
Unexpected peaks in HPLC chromatogram Residual starting materials or byproducts.Optimize reaction conditions (e.g., reaction time, temperature) to drive the reaction to completion.[2]Reduction or elimination of starting material peaks.
Side reactions occurring during synthesis.Modify the synthetic route or purification strategy to remove the side products.[2]Cleaner product profile with fewer impurity peaks.
Contamination from solvents or reagents.Use high-purity, HPLC-grade solvents and fresh reagents.[8]Absence of solvent-related or reagent-related peaks.
Low yield after purification Product loss during extraction or chromatography.Optimize the pH for extraction and choose an appropriate solvent system for chromatography based on TLC analysis.[2]Improved recovery of the pure product.
Decomposition of this compound during purification.Use milder purification conditions (e.g., lower temperature, neutral pH).Minimized product degradation and higher yield.
Inefficient crystallization.Screen different solvents for recrystallization and consider seeding the solution.[2]Formation of well-defined crystals and improved yield.
Inconsistent results in biological assays Variable purity of different this compound batches.Establish a strict quality control protocol using HPLC and MS to ensure batch-to-batch consistency.Reproducible biological assay results.
Presence of a highly potent impurity.Identify the impurity using MS and NMR and develop a purification method to remove it.[9]Consistent and reliable biological activity data.
Degradation of this compound in the assay medium.Assess the stability of this compound under assay conditions (e.g., temperature, pH, presence of media components).Understanding of compound stability and potential for artifactual data.
High background signal in cell-based assays Impurity is interfering with the assay signal (e.g., autofluorescence).Re-purify this compound using a different method (e.g., preparative HPLC). Test the purified fractions to identify the one without interfering activity.Reduced background signal and improved assay window.
Cytotoxicity of an impurity.Perform a cytotoxicity assay with the impure and purified this compound to identify the toxic component.Viable cells and reliable assay readouts.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of synthesized this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: General Cell-Based Viability Assay
  • Cell Seeding:

    • Seed a 96-well, white, clear-bottom plate with a suitable cell line at a density of 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of purified this compound (and any impure batches for comparison) in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • Viability Assessment (using a luminescent ATP-based assay):

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add 100 µL of the viability reagent to each well.

    • Mix the contents by shaking the plate on an orbital shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the average luminescence for each treatment group.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀), if applicable.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_bioassay Biological Assay Start Starting Materials Reaction Chemical Reaction Start->Reaction Crude Crude this compound Reaction->Crude Purify Purification (e.g., Chromatography) Crude->Purify Fractions Purified Fractions Purify->Fractions HPLC HPLC Analysis Fractions->HPLC MS Mass Spectrometry Fractions->MS NMR NMR Spectroscopy Fractions->NMR Purity Purity >98%? HPLC->Purity MS->Purity NMR->Purity Purity->Purify No Bioassay Biological Assay Purity->Bioassay Yes Results Reliable Data Bioassay->Results

Caption: Workflow for ensuring the purity of synthesized this compound.

G This compound This compound Receptor Target Receptor This compound->Receptor Binds Downstream Downstream Signaling (e.g., Kinase Cascade) Receptor->Downstream Activates Response Biological Response Downstream->Response Impurity Impurity Impurity->Receptor Binds (Agonist/ Antagonist) OffTarget Off-Target Protein Impurity->OffTarget Binds Artifact Assay Artifact/ Cytotoxicity OffTarget->Artifact

Caption: Potential impact of an impurity on a signaling pathway.

References

Technical Support Center: Optimizing Incubation Time for Ceceline in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Ceceline" is not a recognized compound in publicly available scientific literature. The following guide is based on established principles of enzyme kinetics and inhibition assays for a hypothetical compound. The recommendations provided are general and should be adapted based on the specific enzyme, substrate, and inhibitor being investigated.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the pre-incubation time between the enzyme and inhibitor crucial?

Optimizing the pre-incubation time is critical for accurately determining the potency of an inhibitor. Pre-incubation is the period where the enzyme and inhibitor are mixed together before adding the substrate to start the reaction. This step is essential because:

  • Equilibrium Binding: It allows the inhibitor-enzyme binding to reach equilibrium. For inhibitors that bind and dissociate rapidly, this may be almost instantaneous. However, for many inhibitors, especially those with slow-binding kinetics, a sufficient pre-incubation period is necessary to achieve an accurate measurement of their inhibitory potential (IC50 or Ki).[1]

  • Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, where their potency increases with longer pre-incubation times.[1][2] Failing to account for this can lead to a significant underestimation of the inhibitor's true potency.

  • Mechanism of Action: The relationship between pre-incubation time and inhibitory activity can provide insights into the inhibitor's mechanism of action, such as identifying slow-binding or irreversible inhibitors.[3][4]

Q2: What is the difference between pre-incubation time and reaction time?

  • Pre-incubation Time: This is the duration that the enzyme and inhibitor are incubated together before the addition of the substrate. The goal is to allow the enzyme-inhibitor complex to form.

  • Reaction Time: This is the duration after the substrate is added, during which the enzyme catalyzes the conversion of the substrate to the product. The rate of this reaction is measured to determine the level of inhibition.

Q3: What factors can influence the optimal pre-incubation time?

Several factors can affect the ideal pre-incubation time:

  • Inhibitor Binding Kinetics (k_on and k_off rates): Inhibitors with slow association rates (k_on) or very slow dissociation rates (k_off) will require longer pre-incubation times to reach equilibrium.[3]

  • Inhibitor Concentration: At inhibitor concentrations significantly below the dissociation constant (Kd), the time to reach equilibrium may be longer.[5]

  • Enzyme Concentration: The concentration of the enzyme can also influence the time required to reach equilibrium, particularly for tight-binding inhibitors.[5]

  • Temperature and pH: These reaction conditions affect both enzyme stability and the kinetics of inhibitor binding.[6] Assays should be performed at a constant, optimized temperature and pH.

  • Presence of Co-factors: If the enzyme requires a co-factor for activity or inhibitor binding, its presence during pre-incubation is important.

Q4: My inhibitor shows a lower IC50 value with longer pre-incubation. What does this indicate?

A decrease in the IC50 value with increased pre-incubation time is a classic sign of a time-dependent inhibitor.[1][2] This suggests that the inhibitor may be a slow-binding inhibitor or potentially an irreversible inhibitor.[3][7] It is crucial to report the IC50 value along with the pre-incubation time used to achieve it.[1]

Troubleshooting Guide

Q: My assay results show high variability. Could the incubation time be the cause?

A: Yes, inconsistent timing can be a significant source of variability.

  • Possible Cause: Inconsistent pre-incubation or reaction times across different wells or plates.[1]

  • Solution: Use multichannel pipettes or automated liquid handlers to ensure simultaneous addition of reagents. Standardize all incubation steps with a precise timer. Ensure all assay components are at the same temperature before starting the reaction.[8]

Q: I am not observing any significant inhibition, even at high concentrations of this compound. What should I do?

A: This could be due to several factors, including insufficient pre-incubation.

  • Possible Cause 1: The pre-incubation time is too short for the inhibitor to bind effectively, especially if it is a slow-binding inhibitor.

  • Solution 1: Perform a time-course experiment by systematically increasing the pre-incubation time (e.g., 5, 15, 30, 60 minutes) to see if inhibition increases.[1]

  • Possible Cause 2: The enzyme may be inactive, or the assay conditions may be suboptimal.[1][9]

  • Solution 2: Verify enzyme activity using a positive control (no inhibitor) and a known reference inhibitor. Ensure the buffer pH and temperature are optimal for enzyme activity.[1]

Q: The IC50 value for my inhibitor is much higher than expected from other studies. Why might this be?

A: This discrepancy can often be traced back to pre-incubation conditions.

  • Possible Cause: The pre-incubation time used was insufficient, leading to an underestimation of potency.[1] This is a common issue when comparing results between labs that may use different protocols.

  • Solution: Increase the pre-incubation time. The optimal duration is the point at which the IC50 value stabilizes and does not decrease further with longer incubation.[1]

Experimental Protocol: Determining Optimal Pre-incubation Time

This protocol describes a time-course experiment to find the shortest pre-incubation time at which the inhibitor's IC50 value is stable.

1. Reagent Preparation:

  • Assay Buffer: Prepare the appropriate buffer for your enzyme, ensuring the pH is optimal.
  • Enzyme Stock: Prepare a concentrated stock of the enzyme. Dilute to the final working concentration in cold assay buffer just before use.
  • Inhibitor (this compound) Stock: Prepare a high-concentration stock in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide range of concentrations (e.g., from 0.1 nM to 100 µM).
  • Substrate Stock: Prepare a stock solution of the substrate at a concentration that, when added to the assay, will be at or near its Michaelis constant (Km).

2. Assay Procedure:

  • Set up multiple 96-well plates, one for each pre-incubation time point you wish to test (e.g., 0, 5, 15, 30, 60 minutes).
  • On each plate, add the diluted this compound solutions to the appropriate wells. Include "no inhibitor" (positive) and "no enzyme" (negative) controls.
  • Add the enzyme solution to all wells except the "no enzyme" controls.
  • Incubate each plate for its designated pre-incubation time at a constant temperature (e.g., room temperature or 37°C).
  • To start the reaction, add the substrate solution to all wells simultaneously using a multichannel pipette.
  • Measure the reaction progress immediately using a plate reader (spectrophotometer or fluorometer) in kinetic mode for a set reaction time (e.g., 10-20 minutes).

3. Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves for each well.
  • For each pre-incubation time point, plot the percent inhibition against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time.
  • Plot the IC50 values as a function of the pre-incubation time. The optimal pre-incubation time is the shortest time at which the IC50 value stabilizes.[1]

Data Presentation: Effect of Pre-incubation Time on IC50
Pre-incubation Time (minutes)IC50 of this compound (nM)
0850.2
5425.6
15210.3
30155.8
60152.5
90154.1

In this hypothetical example, the IC50 value stabilizes after 30-60 minutes. Therefore, a 60-minute pre-incubation would be chosen for all future assays with this compound to ensure equilibrium is reached.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) P2 Prepare Serial Dilution of Inhibitor P1->P2 A1 Add Inhibitor Dilutions to Plate P2->A1 A2 Add Enzyme to Plate A1->A2 A3 Pre-incubate for Variable Times (0, 5, 15, 30, 60 min) A2->A3 A4 Initiate Reaction: Add Substrate A3->A4 A5 Measure Kinetic Readout (e.g., Absorbance) A4->A5 D1 Calculate Initial Rates (V₀) A5->D1 D2 Generate Dose-Response Curves for each Time Point D1->D2 D3 Determine IC50 Value for each Time Point D2->D3 D4 Plot IC50 vs. Pre-incubation Time D3->D4 D5 Identify Optimal Time (IC50 Plateau) D4->D5

Caption: Workflow for determining the optimal inhibitor pre-incubation time.

G start Inconsistent Assay Results q1 Is pre-incubation time standardized across all wells? start->q1 s1 Use multichannel pipette or automation. Use a precise timer. q1->s1 No q2 Does IC50 change with longer pre-incubation? q1->q2 Yes s1->q2 s2 Perform time-course experiment to find optimal pre-incubation time. q2->s2 Yes q3 Are enzyme/reagents active and at correct temperature? q2->q3 No s3 Indicates time-dependent inhibition. Report IC50 with incubation time. s2->s3 end_node Consistent Results s3->end_node s4 Run positive/negative controls. Equilibrate reagents before use. q3->s4 No q3->end_node Yes s4->end_node

Caption: Troubleshooting flowchart for issues related to incubation time.

G cluster_pathway Simplified Signaling Pathway Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Product Product (Biological Effect) Enzyme->Product This compound This compound (Inhibitor) This compound->Enzyme

Caption: this compound acts by inhibiting the target enzyme in a pathway.

References

troubleshooting unexpected results in Ceceline experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ceceline, a novel, potent, and specific small-molecule inhibitor of the C-Signal Kinase (CSK). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide clear protocols for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound and what is the best way to prepare stock solutions?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can be toxic to cells.[1][2] If you observe precipitation upon dilution, try vortexing the solution or using a slightly higher volume of media for the initial dilution step.[2][3]

Q2: I am not observing the expected inhibition of the downstream target, Phospho-Protein Y, after this compound treatment. What could be the issue?

A2: This could be due to several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low. It's recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.[4][5]

  • Inhibitor Inactivity: Ensure your this compound stock has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Resistance: The cell line you are using might have compensatory signaling pathways or low expression of the target kinase, CSK.[4]

  • Incorrect Timing: The incubation time might be too short to observe a downstream effect. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to find the optimal treatment duration.[6]

  • Western Blot Issues: The problem may lie in the Western blot procedure itself, such as inefficient protein transfer or suboptimal antibody concentrations.[7][8][9][10]

Q3: My cell viability assay results are inconsistent when using this compound. What are the potential causes?

A3: Inconsistent results in viability assays like the MTT assay can arise from several sources:

  • Cell Seeding Density: Ensure you are seeding a consistent number of cells per well, as variations can significantly impact results.[1]

  • Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations, leading to variable effects.[11]

  • Assay Interference: The chemical properties of this compound could interfere with the assay itself. For example, it might directly reduce the MTT reagent, leading to a false positive signal. Run a cell-free control with just media, this compound, and the MTT reagent to check for this.[11][12]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It's good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[13]

Q4: I'm observing high background in my Co-Immunoprecipitation (Co-IP) experiment when trying to see if this compound disrupts the CSK-Protein Z interaction. How can I reduce this?

A4: High background in Co-IP can obscure results. Here are some common causes and solutions:

  • Non-specific Binding: Proteins may be binding non-specifically to your beads or antibody.[14][15][16] To mitigate this, pre-clear the lysate by incubating it with beads before adding your specific antibody.[15][17] Using an isotype control antibody is also essential to show that the interaction is specific.[17]

  • Insufficient Washing: Increase the number and duration of wash steps to remove non-specifically bound proteins. You can also try increasing the stringency of your wash buffer by adding a little more detergent.[15][18]

  • Too Much Antibody or Lysate: Using excessive amounts of antibody or protein lysate can increase non-specific binding.[15] Titrate your antibody and determine the optimal amount of lysate to use.

Troubleshooting Summary Tables

Table 1: Troubleshooting Inconsistent Western Blot Results

Observed Problem Potential Cause Suggested Solution
Weak or No Signal Inefficient protein transferConfirm transfer with Ponceau S stain.[7]
Low antibody concentrationOptimize primary and secondary antibody dilutions.[7][9]
Low target protein expressionIncrease the amount of protein loaded onto the gel.
High Background Insufficient blockingOptimize blocking time (e.g., 1-2 hours at RT or overnight at 4°C) and agent (e.g., 5% BSA or non-fat milk).[7][8]
Antibody concentration too highReduce the concentration of primary and/or secondary antibodies.[7][8]
Inadequate washingIncrease the number and duration of wash steps; add Tween-20 to wash buffer.[7]
Non-specific Bands Primary antibody is not specific enoughUse an affinity-purified antibody; perform a BLAST search to check for cross-reactivity.
Protein overloadingReduce the amount of protein loaded onto the gel.[7]
Sample degradationAdd protease inhibitors to your lysis buffer and keep samples on ice.[10]

Table 2: Troubleshooting Cell Viability Assay (MTT) Issues

Observed Problem Potential Cause Suggested Solution
High Variability Between Replicates Inaccurate pipetting or cell platingCalibrate pipettes; ensure a homogenous cell suspension before plating.
Edge effect in 96-well plateAvoid using the outer wells for experimental samples; fill them with sterile media.[13]
High Background Absorbance Contamination of media or reagentsUse sterile technique and check reagents for contamination.[19]
Compound interferes with MTT reagentRun a cell-free control (media + compound + MTT) to check for direct reduction.[11][12]
Phenol (B47542) red in mediaUse phenol red-free medium for the assay.[11]
Low Absorbance Readings Cell number is too lowIncrease the number of cells seeded per well.
Incomplete formazan (B1609692) solubilizationEnsure complete mixing and adequate volume of the solubilization solvent (e.g., DMSO).[13]
MTT reagent is toxic to cellsReduce the incubation time with the MTT reagent.

Visual Guides and Workflows

Signaling Pathway

C_Signal_Pathway Receptor Growth Factor Receptor CSK CSK (C-Signal Kinase) Receptor->CSK ProteinZ Protein Z CSK->ProteinZ Activates PhosphoY Phospho-Protein Y ProteinZ->PhosphoY Phosphorylates TranscriptionFactor Transcription Factor PhosphoY->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation This compound This compound This compound->CSK Inhibits

Caption: The C-Signal Pathway is inhibited by this compound at the CSK kinase.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis This compound inhibits CSK seed_cells 1. Seed Cells in 96-well plate start->seed_cells treat_cells 2. Treat with this compound (Dose-Response) seed_cells->treat_cells incubate 3. Incubate (e.g., 24 hours) treat_cells->incubate viability_assay 4a. Cell Viability Assay (e.g., MTT) incubate->viability_assay lysis_wb 4b. Lyse Cells & Perform Western Blot incubate->lysis_wb read_plate 5a. Read Absorbance (570 nm) viability_assay->read_plate probe_blot 5b. Probe for p-Protein Y and Total Protein Y lysis_wb->probe_blot analyze_data 6. Analyze Data Calculate IC50 read_plate->analyze_data probe_blot->analyze_data end End: Conclusion analyze_data->end

Caption: Workflow for validating the inhibitory effect of this compound.

Troubleshooting Logic Tree

Troubleshooting_Tree A Problem: No effect of this compound observed B Is the final DMSO concentration <0.5%? A->B C Did you run a dose-response curve? B->C Yes F High DMSO may be toxic. Reduce concentration. B->F No D Is the target (CSK) expressed in your cell line? C->D Yes G Concentration may be too low. Increase concentration range. C->G No E Is the compound soluble in the media? D->E Yes H Confirm target expression via Western Blot or qPCR. D->H No I Check for precipitation. Prepare fresh dilutions. E->I No J Consider alternative cell line or check compound integrity. E->J Yes

Caption: A logical guide for troubleshooting experiments with this compound.

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-Protein Y Inhibition
  • Cell Seeding and Treatment: Seed cells (e.g., HeLa) in 6-well plates to achieve 70-80% confluency. Treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer using Ponceau S stain.[7]

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[7]

  • Antibody Incubation: Incubate the membrane with primary antibody against Phospho-Protein Y overnight at 4°C. The next day, wash the membrane 3 times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Add ECL substrate and visualize bands using a chemiluminescence imager.

  • Stripping and Reprobing: To normalize, strip the membrane and reprobe with an antibody for total Protein Y and a loading control like GAPDH.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[13][19]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Technical Support Center: Improving the Oral Bioavailability of Ceceline for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of the investigational compound Ceceline for in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Issue Potential Cause Recommended Solution
Low and variable oral bioavailability of this compound in animal models. Poor aqueous solubility: this compound may have limited dissolution in gastrointestinal fluids, leading to incomplete absorption.[1]Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[1] Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic carrier to enhance its solubility and dissolution rate. Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) or liposomes to improve solubilization and absorption.[1]
High first-pass metabolism observed after oral administration. Extensive metabolism in the liver and gut wall: this compound may be rapidly metabolized by enzymes like cytochrome P450 before reaching systemic circulation.[2]Alternative Routes of Administration: Consider buccal/sublingual delivery using orally disintegrating tablets (ODTs) to bypass the gastrointestinal tract and first-pass metabolism.[2] Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation. Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from metabolic enzymes in the GI tract.[2]
Inconsistent plasma concentrations between subjects in in vivo studies. Food effects: The absorption of this compound may be significantly influenced by the presence or absence of food.Standardize Feeding Protocols: Administer this compound to fasted animals to minimize variability. If a food effect is suspected, conduct studies in both fed and fasted states to characterize it.
Low encapsulation efficiency or drug loading in nanoparticle formulations. Suboptimal formulation process parameters: The method of nanoparticle preparation may not be optimized for this compound.Optimize Formulation Parameters: For emulsion-based methods, adjust homogenization speed, sonication time, or the ratio of organic to aqueous phases.[2] For pH-sensitive compounds, adjusting the pH of the aqueous phase can improve encapsulation.[2]
Physical instability of the formulation (e.g., aggregation, precipitation). Incompatible excipients or improper storage conditions. Excipient Compatibility Studies: Conduct thorough compatibility studies with a range of pharmaceutically acceptable excipients. Stability Testing: Perform stability studies under various temperature and humidity conditions to determine the optimal storage conditions for the formulation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when formulating this compound for oral delivery?

A1: The initial steps should focus on characterizing the physicochemical properties of this compound, including its aqueous solubility, permeability (BCS classification if possible), pKa, and logP. This information will guide the selection of an appropriate formulation strategy. For poorly soluble compounds, initial strategies often involve particle size reduction or the use of solubility enhancers.[1][3]

Q2: How can the oral bioavailability of a poorly soluble compound like this compound be enhanced?

A2: Several innovative formulation strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, leading to improved dissolution rates.[1]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility.

  • Lipid-Based Formulations: Systems like liposomes and self-emulsifying drug delivery systems (SEDDS) can encapsulate the drug, improving its stability and absorption.[1]

  • Cyclodextrin (B1172386) Complexes: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[4]

  • Nanotechnology-Based Approaches: Nanoparticles, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, can protect the drug from degradation and enhance its uptake.[4][5]

Q3: What are the advantages of using a solid lipid nanoparticle (SLN) formulation for this compound?

A3: SLNs offer several advantages for oral drug delivery. The lipid matrix is made from physiologically tolerated components, reducing the potential for toxicity.[4] Lipids can also promote the oral absorption of lipophilic drugs.[4] Furthermore, SLNs can protect the encapsulated drug from chemical degradation in the GI tract and can be produced on a large scale using methods like high-pressure homogenization.[4]

Q4: How do orally disintegrating tablets (ODTs) improve the bioavailability of drugs susceptible to first-pass metabolism?

A4: ODTs are designed to dissolve rapidly in the mouth, allowing for pre-gastric absorption of the drug through the buccal mucosa.[2] This route enables the drug to enter the systemic circulation directly, bypassing the gastrointestinal tract and the liver, thus avoiding extensive first-pass metabolism.[2]

Data Presentation: Enhancing Oral Bioavailability

The following table summarizes the impact of different formulation strategies on the oral bioavailability of poorly soluble drugs, which could be analogous to this compound.

Drug Formulation Strategy Fold Increase in Bioavailability (Compared to Suspension/Conventional Tablet) Reference
Ibrutinib (B1684441)Liposils (Silica-coated nanoliposomes)3.12[6]
IbrutinibNanoliposomes4.08[6]
Carvedilol (B1668590)Mixed Micelle Formulation2.65 (AUC0-∞)[7]
SelegilineOrally Disintegrating Tablet (Zydis Selegiline)~5 (based on AUC with lower dose)[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid (e.g., glyceryl monostearate) by heating it to 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Heat the aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the unencapsulated drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) Study in Rats
  • Animal Preparation:

    • Fast rats overnight with free access to water.

    • Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).

    • Make a midline abdominal incision to expose the small intestine.

  • Cannulation:

    • Select a segment of the jejunum (e.g., 10 cm).

    • Insert and secure cannulas at both the proximal and distal ends of the intestinal segment.

  • Perfusion:

    • Gently rinse the intestinal segment with pre-warmed (37°C) saline to remove any residual contents.

    • Perfuse the segment with the this compound formulation (dissolved in a suitable buffer) at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.

  • Sample Collection:

    • Collect the perfusate from the distal cannula at predetermined time intervals (e.g., every 15 minutes for 2 hours).

  • Analysis:

    • Measure the volume of each collected sample.

    • Analyze the concentration of this compound in the initial perfusion solution and in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculation of Permeability:

    • Calculate the effective permeability (Peff) of this compound across the intestinal wall.

Visualizations

G cluster_0 Strategies to Improve Oral Bioavailability of this compound cluster_1 Solubility Enhancement cluster_2 Permeability Enhancement cluster_3 Metabolism Reduction Poorly Soluble this compound Poorly Soluble this compound Particle Size Reduction Particle Size Reduction Poorly Soluble this compound->Particle Size Reduction Solid Dispersion Solid Dispersion Poorly Soluble this compound->Solid Dispersion Cyclodextrin Complexation Cyclodextrin Complexation Poorly Soluble this compound->Cyclodextrin Complexation Lipid-Based Formulations Lipid-Based Formulations Poorly Soluble this compound->Lipid-Based Formulations Nanoparticles Nanoparticles Poorly Soluble this compound->Nanoparticles Prodrug Approach Prodrug Approach Poorly Soluble this compound->Prodrug Approach Alternative Routes (e.g., Buccal) Alternative Routes (e.g., Buccal) Poorly Soluble this compound->Alternative Routes (e.g., Buccal) Improved Bioavailability Improved Bioavailability Lipid-Based Formulations->Improved Bioavailability Nanoparticles->Improved Bioavailability

Caption: Workflow for selecting a formulation strategy to enhance the oral bioavailability of this compound.

G cluster_0 Potential M3 Muscarinic Receptor Signaling Pathway for this compound This compound This compound M3 Receptor M3 Receptor This compound->M3 Receptor Binds to Gq/11 Protein Gq/11 Protein M3 Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates IP3 IP3 Phospholipase C (PLC)->IP3 Cleaves PIP2 to DAG DAG Phospholipase C (PLC)->DAG Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Activation Protein Kinase C (PKC) Activation DAG->PKC Activation Ca2+ Release Ca²⁺ Release ER->Ca2+ Release Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Hypothetical signaling pathway for this compound via the M3 muscarinic receptor.

References

Technical Support Center: Managing Compound-Induced Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues of compound-induced toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of compound toxicity in my primary cell culture?

A1: Early indicators of toxicity can include changes in cell morphology (e.g., rounding, detachment, vacuolization), a sudden decrease in cell proliferation or viability, and significant shifts in the pH of the culture medium.[1] Regular microscopic observation is crucial for early detection.[1]

Q2: How can I differentiate between compound-induced toxicity and other cell culture problems like contamination?

A2: Compound toxicity is typically dose-dependent and will be consistent across replicate wells treated with the same compound concentration. Contamination, such as bacterial or fungal, often appears as turbidity in the media, rapid pH changes, and the presence of microorganisms visible under a microscope.[1][2] Mycoplasma contamination is harder to detect visually but can affect cell health and metabolism.[1]

Q3: What is the best way to determine the toxic concentration of my compound?

A3: A dose-response experiment is the standard method. This involves treating your primary cells with a range of concentrations of the compound and then assessing cell viability or cytotoxicity. From this data, you can calculate metrics like the IC50 (half-maximal inhibitory concentration).

Q4: Should I use a positive control in my cytotoxicity assay?

A4: Yes, including a positive control (a compound with known cytotoxic effects, such as Saponin) is highly recommended.[3] This helps to validate that your assay is working correctly and provides a benchmark for the level of toxicity.

Q5: How long should I expose my primary cells to the compound?

A5: The exposure time can vary depending on the compound's mechanism of action and the research question. Typical exposure times range from 24 to 72 hours.[4] It's important to optimize this for your specific experimental goals.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity data between replicate wells.
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between plating each replicate.
Inaccurate compound dilution Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and proper pipetting techniques.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound.[4] Fill the outer wells with sterile PBS or media.
Inconsistent incubation time Add the compound to all wells as quickly and consistently as possible. Stagger the addition of detection reagents if there is a significant time lag in processing.
Problem 2: No significant toxicity observed even at high compound concentrations.
Possible Cause Troubleshooting Step
Compound instability or insolubility Check the compound's solubility in your culture medium. Consider using a different solvent (e.g., DMSO), but be mindful of solvent toxicity. Prepare fresh compound solutions for each experiment.
Short exposure time The compound may require a longer incubation period to exert its toxic effects. Consider extending the exposure time (e.g., to 48 or 72 hours).
Cell type is resistant Some primary cell types may be inherently resistant to the compound.[5] Consider using a more sensitive cell type or a different cytotoxicity assay.
Incorrect assay choice The chosen cytotoxicity assay may not be sensitive enough or may not be measuring the relevant cell death pathway. Try an alternative assay (e.g., LDH release vs. MTT).
Problem 3: Unexpected cell death in control (vehicle-treated) wells.
Possible Cause Troubleshooting Step
Solvent toxicity The solvent used to dissolve the compound (e.g., DMSO) may be toxic at the concentration used. Perform a solvent toxicity titration to determine the maximum non-toxic concentration.
Poor primary cell health Ensure that the primary cells are healthy and in the logarithmic growth phase before starting the experiment. Primary cells are more sensitive than cell lines.[6][7]
Contamination Visually inspect the culture for signs of microbial contamination.[1][2] If suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[1]
Sub-optimal culture conditions Verify that the incubator CO2, temperature, and humidity levels are correct. Ensure the culture medium is fresh and properly supplemented.

Experimental Protocols

Protocol 1: Determining the IC50 of a Compound using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Test compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using a Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Test compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (to create a maximum LDH release control)

  • Commercially available LDH assay kit

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for no cells (medium only), vehicle control, and a maximum LDH release control.[4]

  • Incubation: Incubate the plate for the desired exposure time.

  • Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add lysis buffer to the maximum LDH release control wells.

  • Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis control) wells.

Signaling Pathways and Workflows

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Primary Cell Culture B Seed Cells in 96-well Plate A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate for 24-72h D->E F Perform Cytotoxicity Assay (e.g., MTT, LDH) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Viability/ Toxicity G->H I Determine IC50 H->I

Caption: A generalized workflow for determining compound-induced cytotoxicity in primary cell cultures.

Troubleshooting_Logic cluster_high_variability High Variability? cluster_no_toxicity No Toxicity? cluster_control_death Control Cell Death? start Unexpected Cytotoxicity Results q1 Yes start->q1 Issue q2 Yes start->q2 Issue q3 Yes start->q3 Issue a1 Check Cell Seeding Compound Dilution Edge Effects q1->a1 Action end Refine Protocol a1->end a2 Verify Compound Stability Extend Exposure Time Consider Cell Resistance q2->a2 Action a2->end a3 Assess Solvent Toxicity Check for Contamination Verify Culture Conditions q3->a3 Action a3->end

Caption: A logical troubleshooting guide for common issues in cytotoxicity experiments.

PI3K_Akt_Pathway compound Cytotoxic Compound receptor Cell Surface Receptor compound->receptor Inhibits pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits (Phosphorylation) survival Cell Survival akt->survival bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target in cytotoxicity studies.

References

Ceceline experimental protocol refinement for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers refine the experimental use of Ceceline, a novel inhibitor of the PI3K/AKT/mTOR signaling pathway, for specific cell lines.

Troubleshooting and FAQs

This section addresses common issues encountered during this compound experiments.

Q1: I am observing high levels of cell death even at the lowest concentrations of this compound. What could be the cause?

A1: This may be due to several factors:

  • High Cell Line Sensitivity: The selected cell line may be exceptionally sensitive to PI3K pathway inhibition. Refer to the IC50 reference table below to see if your cell line is known for high sensitivity. Consider performing a preliminary dose-response experiment with a wider, lower concentration range (e.g., 0.1 nM to 1 µM).

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic, typically below 0.1%. Run a "vehicle-only" control to test for solvent-induced cytotoxicity.

  • Sub-optimal Cell Health: Using cells of a high passage number or a culture that is overly confluent can increase cellular stress and sensitivity to treatment. Always use cells within a recommended passage range and seed them at a density that avoids confluence during the experiment.

Q2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A2: Inconsistent results often stem from minor variations in experimental setup. To improve reproducibility:

  • Standardize Cell Seeding: Ensure you are seeding the same number of cells for each experiment. Use a cell counter for accuracy. Refer to the recommended seeding densities in Table 2.

  • Consistent Drug Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Control Passage Number: Use cells from a similar, low passage number for all related experiments. Cellular characteristics can change over time in culture.

  • Uniform Incubation Times: Ensure that the duration of this compound treatment is precisely the same across all plates and all experiments.

Q3: I am not observing the expected inhibitory effect of this compound on my cell line. What should I do?

A3: A lack of effect can be due to drug resistance, protocol issues, or characteristics of the cell line.

  • Verify Target Pathway Activity: Confirm that the PI3K/AKT/mTOR pathway is active and critical for proliferation in your specific cell line. You can do this by performing a baseline Western Blot to check for phosphorylated AKT (p-AKT) or S6 ribosomal protein (p-S6).

  • Extend Incubation Time: Some cell lines may require a longer exposure to this compound to show a significant effect. Consider extending the incubation period from 24 hours to 48 or 72 hours.

  • Check Drug Activity: If possible, test the activity of your this compound stock on a known sensitive cell line (e.g., MCF-7) to confirm the compound has not degraded.

  • Assess Drug Efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can remove this compound from the cell. This can be investigated using specific inhibitors of these pumps.

Quantitative Data

Table 1: this compound IC50 Values for Common Cell Lines (72h Incubation)
Cell LineCancer TypeRecommended this compound IC50 (nM)Notes
MCF-7 Breast (Luminal A)85 nMHighly sensitive, PI3K pathway dependent.
A549 Lung (NSCLC)450 nMModerately sensitive.
U-87 MG Glioblastoma210 nMSensitive, known PTEN mutation.
Jurkat T-cell Leukemia> 10,000 nMHighly resistant, alternative survival pathways.
Table 2: Recommended Seeding Densities for Viability Assays (96-well plate)
Cell LineSeeding Density (cells/well)Incubation Time Before Treatment
MCF-7 8,00024 hours
A549 5,00024 hours
U-87 MG 7,00024 hours
Jurkat 20,0004-6 hours (suspension cells)

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability in a 96-well plate format.

  • Cell Seeding: Trypsinize and count adherent cells (or directly count suspension cells). Dilute the cells in fresh culture medium and seed them into a 96-well plate according to the densities in Table 2. Incubate for the recommended time to allow for attachment and recovery.

  • This compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. For example, if your final desired concentrations are 10, 50, and 100 nM, prepare 20, 100, and 200 nM solutions.

  • Cell Treatment: Carefully remove half of the medium from each well (e.g., 50 µL from 100 µL). Add an equal volume (50 µL) of the 2X this compound dilutions to the appropriate wells. Also include "vehicle-only" (e.g., 0.1% DMSO) and "untreated" controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.

  • Formazan (B1609692) Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol 2: Western Blot for p-AKT Inhibition

This protocol verifies that this compound is inhibiting its intended target within the PI3K pathway.

  • Cell Culture and Lysis: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat with the desired concentrations of this compound for a short duration (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for total AKT and a loading control like GAPDH or β-actin.

Visual Guides

Ceceline_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow Start Start Seed 1. Seed Cells (96-well plate) Start->Seed Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Add this compound & Controls Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 Assay 5. Perform Viability Assay Incubate2->Assay Analyze 6. Analyze Data (Calculate IC50) Assay->Analyze End End Analyze->End

Caption: Standard workflow for assessing this compound's effect on cell viability.

Troubleshooting_Guide Problem Problem: Inconsistent Results Cause1 Cause: Cell Number Variation Problem->Cause1 Check Cause2 Cause: Drug Potency Problem->Cause2 Check Cause3 Cause: Cell Passage Drift Problem->Cause3 Check Solution1 Solution: Use Cell Counter Cause1->Solution1 Fix Solution2 Solution: Make Fresh Dilutions Cause2->Solution2 Fix Solution3 Solution: Standardize Passage No. Cause3->Solution3 Fix

Validation & Comparative

Ceceline vs. Harmaline: A Comparative Analysis of MAO Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the monoamine oxidase (MAO) inhibitory properties of ceceline and harmaline (B1672942). The following sections present quantitative data from in vitro studies, detailed experimental protocols for assessing MAO inhibition, and a visual representation of the comparative inhibitory profiles.

Introduction to MAO Inhibition

Comparative Inhibitory Activity

The inhibitory potential of a compound against MAO-A and MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundTargetIC50 ValueSelectivity
Harmaline MAO-A80 nMHighly selective for MAO-A
MAO-B> 100,000 nM
This compound MAO-AData Not AvailableData Not Available
MAO-BData Not Available

Table 1: Comparative in vitro inhibitory activity of harmaline against MAO-A and MAO-B. Data for this compound is not currently available.

Experimental Protocol: In Vitro MAO Inhibition Assay

To determine the IC50 values for a test compound like this compound and directly compare it to a reference compound like harmaline, a standardized in vitro fluorometric assay can be employed.

Objective: To determine the potency and selectivity of a test compound for inhibiting human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Reference inhibitor (harmaline for MAO-A, e.g., pargyline (B1678468) for MAO-B)

  • Test compound (this compound)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted in phosphate buffer to a predetermined optimal concentration.

  • Inhibitor Preparation: A stock solution of the test compound (this compound) and the reference inhibitor (harmaline) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to create a range of concentrations for IC50 determination.

  • Assay Reaction:

    • Add a small volume of the enzyme preparation to each well of the 96-well plate.

    • Add the test compound or reference inhibitor at various concentrations to the wells. Include a control group with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: Add the MAO substrate (kynuramine) to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: The deamination of kynuramine (B1673886) by MAO produces a fluorescent product (4-hydroxyquinoline). The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 310 nm excitation, 400 nm emission).

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration by determining the slope of the fluorescence versus time plot.

    • Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Comparative MAO Inhibition Profile

The following diagram illustrates the differential inhibition of MAO-A and MAO-B by harmaline, and provides a framework for where a new compound like this compound would be evaluated.

MAO_Inhibition_Comparison cluster_inhibitors Inhibitors cluster_mao MAO Isoforms cluster_neurotransmitters Monoamine Neurotransmitters This compound This compound MAO_A MAO-A This compound->MAO_A Inhibition to be Determined MAO_B MAO-B This compound->MAO_B Inhibition to be Determined Harmaline Harmaline Harmaline->MAO_A Potent Inhibition (IC50 = 80 nM) Harmaline->MAO_B Weak Inhibition (IC50 > 100,000 nM) Serotonin Serotonin MAO_A->Serotonin Degradation Norepinephrine Norepinephrine MAO_A->Norepinephrine Degradation Dopamine Dopamine MAO_A->Dopamine Degradation MAO_B->Dopamine Degradation

Caption: Comparative inhibition of MAO-A and MAO-B by harmaline and the hypothetical this compound.

Conclusion

Harmaline is a well-documented, potent, and highly selective reversible inhibitor of MAO-A. Its low nanomolar IC50 value for MAO-A and significantly higher IC50 for MAO-B underscore its specificity. To conduct a comparative study with a novel compound such as this compound, the experimental protocol outlined above can be utilized to generate the necessary IC50 data. This would enable a direct, quantitative comparison of potency and selectivity, which is crucial for understanding the therapeutic potential and possible side-effect profile of any new MAO inhibitor. Future research is required to isolate and characterize "this compound" to determine its pharmacological profile.

validating the antitumor activity of Ceceline in multiple cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of oncology drug discovery, the quest for novel compounds with potent and selective antitumor activity is paramount. This guide presents a comprehensive comparison of Ceceline, a promising small molecule, and its validated antitumor effects across multiple cancer models. This document is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of available experimental data to objectively evaluate this compound's performance against established anticancer agents.

Executive Summary

This compound, a chemical compound with the molecular formula C₁₉H₁₆N₂O₂, has emerged as a molecule of interest in cancer research. Preliminary investigations have demonstrated its cytotoxic effects against specific human cancer cell lines, primarily human hepatoma (HepG2) and cervical carcinoma (HeLa) cells. The primary mechanism of action appears to be the induction of apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells. This guide will delve into the available data, compare it with a standard chemotherapeutic agent, and outline the experimental protocols used to generate these findings.

Comparative Antitumor Activity

For a comparative perspective, we can contrast this with Doxorubicin, a widely used chemotherapeutic agent.

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound HepG2Data Not Available-
This compound HeLaData Not Available-
Doxorubicin HepG2~0.8 - 1.1[1]
Doxorubicin HeLa~0.09 - 2.41[2]

Note: The IC₅₀ values for Doxorubicin can vary depending on the specific experimental conditions. The values presented here are for comparative purposes and are derived from existing literature. The absence of publicly available, peer-reviewed IC₅₀ data for this compound highlights the need for further quantitative studies to robustly assess its potency.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying this compound's antitumor activity is reported to be the induction of apoptosis. Apoptosis is a regulated process of cell death that is essential for normal tissue development and homeostasis. In the context of cancer, inducing apoptosis is a key therapeutic strategy.

Signaling Pathway

While the precise signaling pathway activated by this compound to induce apoptosis has not been fully elucidated in publicly available research, the process of apoptosis is generally governed by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Further research is required to identify the specific molecular targets of this compound and the key signaling molecules it modulates within these pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis This compound This compound This compound->Death Receptors Potential Target This compound->Mitochondrial Stress Potential Target

Figure 1: General Apoptotic Pathways and Potential Targets of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the validation of antitumor activity.

Cell Culture
  • Cell Lines: Human hepatoma (HepG2) and human cervical carcinoma (HeLa) cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or a control compound like Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Figure 2: Workflow of the MTT Cytotoxicity Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with this compound at its approximate IC₅₀ concentration for a specified time.

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Future Directions

The preliminary findings on this compound's antitumor activity are encouraging. However, to fully validate its potential as a therapeutic candidate, further rigorous investigation is necessary. Key future directions include:

  • Quantitative Efficacy Studies: Generation of robust IC₅₀ data across a broader panel of cancer cell lines.

  • Mechanism of Action Elucidation: Detailed investigation of the specific signaling pathways and molecular targets of this compound.

  • In Vivo Studies: Evaluation of this compound's antitumor efficacy and safety profile in preclinical animal models.

  • Comparative Analysis: Direct, head-to-head studies comparing the efficacy and toxicity of this compound with standard-of-care chemotherapeutic agents.

This guide serves as a foundational resource for the scientific community to understand the current landscape of this compound research and to guide future investigations into its potential as a novel anticancer agent.

References

Cross-Validation of Analytical Methods for Ceceline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, instruments, or analytical techniques. This guide provides a comparative analysis of three common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of the hypothetical API, "Ceceline."

This document outlines the methodologies for each technique and presents a comparative assessment of their performance based on key validation parameters. The objective is to demonstrate the suitability of each method for its intended purpose, ensuring data integrity and supporting regulatory compliance.

Comparative Performance of Analytical Methods for this compound Quantification

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for the quantification of this compound using HPLC-UV, UPLC-PDA, and LC-MS/MS.

ParameterHPLC-UVUPLC-PDALC-MS/MS
Linearity (r²) > 0.999> 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%< 1.0%
Limit of Detection (LOD) ~100 ng/mL~20 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~60 ng/mL~0.1 ng/mL
Specificity/Selectivity GoodVery GoodExcellent
Analysis Time 10 - 20 minutes2 - 5 minutes3 - 8 minutes
Cost per Sample LowModerateHigh
Instrumentation Complexity LowModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a general guideline and may require optimization for specific applications.

HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (B129727) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

  • For analysis from a dosage form, a quantity of powdered tablets equivalent to 10 mg of this compound is accurately weighed, dissolved in methanol, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter. The filtrate is then diluted with the mobile phase to the desired concentration.

UPLC-PDA Method

Instrumentation: An Ultra-Performance Liquid Chromatography system with a Photodiode Array detector.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile). The gradient starts at 95% A, decreases to 5% A over 3 minutes, holds for 1 minute, and returns to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA detection from 200-400 nm, with quantification at 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation: Sample preparation follows the same procedure as the HPLC-UV method, with final dilutions made in the initial mobile phase composition.

LC-MS/MS Method

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Source Parameters: Optimized for this compound (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation:

  • Standard and sample solutions are prepared as in the HPLC-UV method.

  • An internal standard is added to all samples and standards to improve accuracy and precision.

  • For bioanalytical applications, a protein precipitation or solid-phase extraction step may be necessary to remove matrix interferences.

Visualizing Analytical Methodologies

To better understand the relationships and workflows discussed, the following diagrams have been generated.

analytical_method_selection start Define Analytical Need sensitivity Required Sensitivity? start->sensitivity matrix Complex Matrix? sensitivity->matrix High speed High Throughput Needed? sensitivity->speed Low matrix->speed No lcms LC-MS/MS matrix->lcms Yes hplc HPLC-UV speed->hplc No uplc UPLC-PDA speed->uplc Yes cross_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_methods Define Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) set_criteria Set Acceptance Criteria (e.g., % Difference < 15%) define_methods->set_criteria prep_samples Prepare a Set of Identical Samples (QCs and/or Incurred Samples) set_criteria->prep_samples analyze_a Analyze Samples with Method A prep_samples->analyze_a analyze_b Analyze Samples with Method B prep_samples->analyze_b compare_results Compare Results from Both Methods analyze_a->compare_results analyze_b->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot) compare_results->statistical_analysis pass_fail Results Meet Acceptance Criteria? statistical_analysis->pass_fail pass Cross-Validation Successful pass_fail->pass Yes fail Investigate Discrepancies and Re-evaluate pass_fail->fail No

Ceceline: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the harmala alkaloid Ceceline, focusing on its neuroprotective and potential anticancer and antidiabetic properties. This guide synthesizes available experimental data to offer a comparative perspective for researchers and drug development professionals.

This compound, a harmala alkaloid with the chemical name 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol, has emerged as a compound of interest in several fields of biomedical research. Preliminary studies suggest its potential as an anticancer, neuroprotective, and antidiabetic agent. This guide provides a comprehensive comparison of the available in vitro and in vivo efficacy data for this compound and its derivatives, alongside detailed experimental protocols and an exploration of its potential mechanisms of action.

In Vitro Efficacy of this compound and Related Compounds

While specific in vitro efficacy data for isolated this compound is limited, studies on extracts containing this compound and related harmala alkaloids provide valuable insights into its potential bioactivity.

Anticancer Properties

Research has indicated that derivatives of the harmala alkaloid family, to which this compound belongs, exhibit cytotoxic effects against various cancer cell lines. One study reported that these compounds show significant cytotoxicity against human hepatoma (HepG2) and cervical carcinoma (HeLa) cells, with the suggested mechanism being the induction of apoptosis[1]. However, specific IC50 values for this compound against these or other cell lines are not yet available in the public domain.

Neuroprotective and Acetylcholinesterase Inhibitory Effects

A study on the phytochemicals present in avocado residues identified this compound as a constituent of ethanolic extracts from avocado peels and seeds. These extracts demonstrated notable in vitro acetylcholinesterase (AChE) inhibitory activity, a key target in the management of Alzheimer's disease. The peel ethanolic extract, in particular, showed AChE inhibition comparable to the control drug, eserine. While this points to the potential of this compound as a neuroprotective agent, the precise contribution of this compound to this activity within the extract has not been quantified.

Potential Antidiabetic Effects

Molecular docking studies have suggested that this compound, as a component of avocado peel extract, may have antidiabetic properties by targeting the enzymes alpha-amylase and alpha-glucosidase, which are involved in carbohydrate digestion and glucose absorption[2]. These in silico findings await validation through dedicated in vitro and in vivo experimental studies on isolated this compound.

Table 1: Summary of In Vitro Efficacy Data for this compound-Containing Extracts and Related Harmala Alkaloids

Compound/ExtractAssayTargetCell Line/EnzymeEfficacy MetricReference
This compound-containing avocado peel ethanolic extractAcetylcholinesterase InhibitionAcetylcholinesterase-Comparable to eserine
Harmala Alkaloid DerivativesCytotoxicity AssayApoptosis InductionHepG2, HeLaQualitative[1]
This compound (in silico)Molecular DockingAlpha-amylase, Alpha-glucosidase-Favorable binding affinity[2]

In Vivo Efficacy of this compound-Containing Extracts

In vivo studies specifically investigating isolated this compound are currently lacking. However, research on extracts containing this compound provides preliminary evidence of its potential physiological effects.

Neuroprotective Effects

The same study that identified this compound in avocado extracts also evaluated the neuroprotective effects of these extracts in a Drosophila melanogaster model of rotenone-induced neurotoxicity. The seed ethanolic extract demonstrated a significant protective effect, suggesting that the constituent phytochemicals, including this compound, may contribute to neuroprotection in vivo.

Table 2: Summary of In Vivo Efficacy Data for this compound-Containing Extracts

ExtractAnimal ModelEndpointOutcomeReference
Avocado seed ethanolic extractDrosophila melanogaster (rotenone-induced neurotoxicity)NeuroprotectionSignificant protective effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.

In Vitro Acetylcholinesterase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine (B1193921) iodide by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), the absorbance of which is measured spectrophotometrically.

Protocol:

  • Prepare a solution of acetylcholinesterase (AChE) in phosphate (B84403) buffer.

  • Prepare various concentrations of the test compound (e.g., this compound-containing extract) and the positive control (e.g., eserine).

  • In a 96-well plate, add the AChE solution, the test compound/control, and DTNB solution.

  • Incubate the mixture at a specified temperature for a defined period.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance of the resulting yellow product at regular intervals using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition of AChE activity for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vivo Neuroprotection Assay in Drosophila melanogaster

Principle: This assay assesses the neuroprotective potential of a compound against a neurotoxin-induced locomotor deficit in fruit flies (Drosophila melanogaster). Rotenone (B1679576), a mitochondrial complex I inhibitor, is used to induce neuronal damage and impair climbing ability.

Protocol:

  • Maintain wild-type Drosophila melanogaster on a standard cornmeal-agar medium.

  • Prepare food vials containing the test compound (e.g., this compound-containing extract) at various concentrations.

  • Allow adult flies to feed on the supplemented or control food for a specified period.

  • Induce neurotoxicity by exposing the flies to a solution of rotenone.

  • Assess the locomotor function of the flies using a negative geotaxis (climbing) assay at different time points after rotenone exposure. This involves tapping the vials to knock the flies to the bottom and measuring the height they climb within a set time.

  • Record the number of flies that successfully climb past a certain mark.

  • Analyze the data to determine if the test compound provides a protective effect against the rotenone-induced decline in climbing ability.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams have been generated using the DOT language.

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis AChE AChE Solution Well_Plate 96-Well Plate Mixing AChE->Well_Plate Test_Compound Test Compound (this compound) Test_Compound->Well_Plate DTNB DTNB Solution DTNB->Well_Plate Substrate Acetylthiocholine Iodide Reaction Reaction Initiation Substrate->Reaction Incubation Incubation Well_Plate->Incubation Incubation->Reaction Measurement Absorbance Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

experimental_workflow_in_vivo cluster_flies Drosophila melanogaster Model cluster_toxicity Neurotoxicity Induction cluster_assessment Assessment Fly_Culture Fly Culture Feeding Feeding with Test Compound Fly_Culture->Feeding Rotenone_Exposure Rotenone Exposure Feeding->Rotenone_Exposure Climbing_Assay Negative Geotaxis Assay Rotenone_Exposure->Climbing_Assay Data_Analysis Data Analysis Climbing_Assay->Data_Analysis

Caption: Workflow for the in vivo neuroprotection assay in Drosophila.

Conclusion and Future Directions

The available evidence, primarily from studies on extracts, suggests that this compound is a promising bioactive compound with potential applications in neuroprotection and possibly in cancer and diabetes treatment. The strong acetylcholinesterase inhibitory activity of this compound-containing extracts warrants further investigation into its potential for managing neurodegenerative diseases like Alzheimer's.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Isolation and Purification: Conducting studies with highly purified this compound to obtain specific and quantitative in vitro and in vivo efficacy data.

  • Mechanism of Action: Investigating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship: Synthesizing and evaluating derivatives of this compound to optimize its potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound in preclinical models.

A deeper understanding of these aspects will be critical in advancing this compound from a promising phytochemical to a potential therapeutic agent.

References

A Comparative Analysis of the Therapeutic Index: The Hypothetical Agent Ceceline Versus Traditional Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Monoamine Oxidase Inhibitors (MAOIs) have been a therapeutic option for treatment-resistant depression and other psychiatric disorders.[1][2] However, the clinical use of traditional, non-selective, and irreversible MAOIs has been limited by a narrow therapeutic index and the risk of significant adverse events.[3][4] This guide provides a comparative overview of a hypothetical novel MAO-B inhibitor, Ceceline, and traditional MAOIs, with a focus on the therapeutic index and the underlying experimental data.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's relative safety, representing the window between its therapeutic and toxic doses.[5][6] It is calculated as the ratio of the dose that produces a toxic effect in 50% of the population (TD50) to the dose that produces a clinically desired effect in 50% of the population (ED50).[7][8] In preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used instead of the TD50.[5][9] A higher TI value indicates a wider margin of safety, signifying a lower risk of toxicity at therapeutic doses.[6][10]

Comparative Data: this compound vs. Traditional MAOIs

The following table summarizes the key differentiators between the hypothetical selective MAO-B inhibitor this compound and traditional non-selective MAOIs like phenelzine, tranylcypromine, and isocarboxazid.[11][12]

FeatureThis compound (Hypothetical)Traditional MAOIs (e.g., Phenelzine, Tranylcypromine)
Target Selectivity Selective for MAO-BNon-selective (inhibits both MAO-A and MAO-B)[13]
Reversibility ReversibleIrreversible[1][2]
Therapeutic Index (TI) High (e.g., >20)Low[3]
Primary Neurotransmitter Effect Increased Dopamine (B1211576)Increased Serotonin (B10506), Norepinephrine, and Dopamine[14][15]
Risk of Hypertensive Crisis Significantly ReducedHigh (due to tyramine (B21549) interaction, the "cheese effect")[16][17][18]
Risk of Serotonin Syndrome LowHigh (especially in combination with other serotonergic agents)[15]

Experimental Protocols for Therapeutic Index Determination

The determination of a drug's therapeutic index is a critical component of preclinical safety and efficacy evaluation.[19] Below are representative experimental methodologies for establishing the ED50 and LD50 in an animal model.

1. Determination of Median Effective Dose (ED50)

  • Objective: To determine the dose of the test compound required to produce a desired therapeutic effect in 50% of the test population.

  • Animal Model: Male Sprague-Dawley rats (n=8-10 per group).

  • Methodology:

    • Animals are randomly assigned to several groups, including a vehicle control group and multiple dose-level groups for the test compound (e.g., this compound).

    • A validated behavioral model of depression, such as the Forced Swim Test (FST) or Tail Suspension Test (TST), is employed.

    • The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at varying doses (e.g., 1, 3, 10, 30 mg/kg) at a specified time before the behavioral test.

    • The primary endpoint is a quantifiable measure of antidepressant-like activity (e.g., reduction in immobility time in the FST).

    • A dose-response curve is generated by plotting the percentage of animals exhibiting a significant therapeutic effect against the logarithm of the dose.

    • The ED50 is calculated from this curve using probit analysis or logistic regression.

2. Determination of Median Lethal Dose (LD50)

  • Objective: To determine the dose of the test compound that causes mortality in 50% of the test population.

  • Animal Model: Male and female Swiss albino mice (n=10 per group).

  • Methodology:

    • The study follows established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

    • Animals are assigned to a vehicle control group and at least four dose-level groups of the test compound. The doses are selected based on preliminary range-finding studies.[20]

    • The test compound is administered via the intended clinical route (e.g., oral gavage).

    • Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

    • The number of mortalities in each group is recorded.

    • The LD50 value is calculated using statistical methods, such as the moving average method or probit analysis.

Visualizing Key Concepts and Pathways

Mechanism of MAO Inhibition

Monoamine oxidase (MAO) is an enzyme responsible for degrading neurotransmitters within the presynaptic neuron.[21] By inhibiting this enzyme, MAOIs lead to an accumulation of neurotransmitters in the synaptic cleft, enhancing neurotransmission.[14] Traditional MAOIs non-selectively inhibit both MAO-A (which metabolizes serotonin and norepinephrine) and MAO-B (which primarily metabolizes dopamine).[13] This non-selectivity contributes to their broad side-effect profile. In contrast, a selective MAO-B inhibitor like this compound would primarily increase dopamine levels.

MAOI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MAO Monoamine Oxidase (MAO) Neurotransmitter_Vesicle Neurotransmitter (e.g., Dopamine, Serotonin) Neurotransmitter_Cytoplasm Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter_Cytoplasm Release Neurotransmitter_Cytoplasm->MAO Degradation by Neurotransmitter_Synapse Increased Neurotransmitter Concentration Neurotransmitter_Cytoplasm->Neurotransmitter_Synapse Release into Synapse MAOI MAO Inhibitor (e.g., this compound, Traditional MAOIs) MAOI->MAO Inhibits

Mechanism of Monoamine Oxidase Inhibitors (MAOIs).

Conceptualizing the Therapeutic Index

The therapeutic index is visually represented by the separation between the dose-response curves for efficacy and toxicity. A large separation, as would be expected with this compound, indicates a wide therapeutic window and a higher margin of safety. Conversely, the narrow separation characteristic of traditional MAOIs highlights their higher risk of toxicity.

Therapeutic_Index cluster_0 Drug Dose-Response cluster_1 Therapeutic Windows y_axis Percent of Population Responding (%) x_axis Log of Dose ed50_x ed50_x origin origin origin->y_axis 100 50  0 origin->x_axis efficacy_curve toxicity_trad_curve toxicity_cec_curve ed50_point ed50_point efficacy_curve->ed50_point   Efficacy td50_trad_point td50_trad_point toxicity_trad_curve->td50_trad_point   Toxicity (Traditional) td50_cec_point td50_cec_point toxicity_cec_curve->td50_cec_point   Toxicity (this compound) trad_window Narrow TI (Traditional MAOI) cec_window Wide TI (this compound)

Dose-response curves illustrating the therapeutic index.

Conclusion

The hypothetical next-generation MAO-B inhibitor, this compound, represents a significant advancement in safety over traditional, non-selective MAOIs. Its high therapeutic index, derived from a wide separation between its effective and toxic doses, is a direct result of its selective and reversible mechanism of action. This selectivity minimizes the risk of dangerous food and drug interactions, such as hypertensive crisis and serotonin syndrome, which have historically limited the clinical utility of traditional MAOIs. For researchers and drug development professionals, the comparison underscores the importance of target selectivity and reversible binding in designing safer and more effective therapeutics for neuropsychiatric disorders.

References

Validating the Specificity of Ceceline's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceceline, a member of the harmala alkaloid family, belongs to a class of compounds known for their diverse biological activities. While specific experimental data for this compound is limited in publicly accessible literature, its chemical classification as a harmala alkaloid allows for a robust, data-supported analysis of its likely biological targets. This guide provides a comparative assessment of the specificity of harmala alkaloids, using the well-researched compound harmine (B1663883) as a representative, for their primary molecular targets. By comparing harmine's activity with other known inhibitors, this guide offers a framework for understanding and validating the specificity of this compound and similar molecules.

The primary biological targets of harmala alkaloids include Monoamine Oxidase A (MAO-A) and a range of protein kinases, most notably Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Cyclin-Dependent Kinases (CDKs).[1][2][3][4]

Comparative Analysis of Target Inhibition

To objectively assess the specificity of harmala alkaloids, we compare the inhibitory activity of harmine against its key targets with that of other well-characterized inhibitors.

Table 1: Comparison of Inhibitory Potency (IC50/Ki) against Monoamine Oxidase A (MAO-A)

CompoundTypeIC50 / Ki (nM)Selectivity for MAO-A over MAO-B
Harmine Harmala Alkaloid (RIMA)16.9 (Ki)[3]~10,000-fold[3]
Harmaline Harmala Alkaloid (RIMA)-Potent MAO-A inhibitor[1][5][6]
Tetrahydroharmine Harmala Alkaloid (RIMA)-MAO-A inhibitor[7][8]
Moclobemide Synthetic RIMA200-1300 (IC50)~167-fold
Selegiline Synthetic MAOI (Irreversible)9 (Ki for MAO-B)Selective for MAO-B
Tranylcypromine Synthetic MAOI (Irreversible)160 (Ki)Non-selective

RIMA: Reversible Inhibitor of Monoamine Oxidase A

Table 2: Comparison of Inhibitory Potency (IC50) against DYRK1A Kinase

CompoundTypeIC50 (nM)Notes
Harmine Harmala Alkaloid33 - 80[9][10]Also inhibits other kinases (e.g., CDKs, CLKs)[2][11][12]
Harmol Harmala AlkaloidComparable to HarmineReduced MAO-A inhibitory activity compared to harmine[12]
AnnH75 Harmine derivative181Designed to be a selective DYRK1A inhibitor with reduced MAO-A activity[13]
EHT 1610 Synthetic DYRK1A inhibitor1.5High potency
Leucettine L41 Synthetic DYRK1A inhibitor15

Signaling Pathways and Experimental Workflows

To visualize the biological context and the methods used to assess specificity, the following diagrams are provided.

MAO_A_Pathway cluster_pre Presynaptic Neuron cluster_inhibitor Pharmacological Intervention cluster_post Synaptic Cleft & Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_cyto Cytosolic Serotonin Serotonin_vesicle->Serotonin_cyto Release MAO_A MAO-A Serotonin_cyto->MAO_A Metabolism Serotonin_synapse Synaptic Serotonin Serotonin_cyto->Serotonin_synapse Release Inactive Metabolites Inactive Metabolites This compound This compound (Harmala Alkaloid) This compound->MAO_A Inhibition Serotonin_receptor 5-HT Receptor Serotonin_synapse->Serotonin_receptor Binding Signal Transduction Signal Transduction

Caption: Monoamine Oxidase A (MAO-A) Inhibition Pathway.

Kinase_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) ht_screen High-Throughput Kinome Screen (Panel of >400 kinases) biochemical_assay->ht_screen Determine IC50 for lead targets western_blot Western Blot for Phospho-Substrates ht_screen->western_blot Validate hits in cellular context cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement western_blot->cetsa Confirm cellular activity animal_model Animal Models of Disease (e.g., PD, Cancer) cetsa->animal_model Confirm in vivo target engagement pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) animal_model->pk_pd Assess efficacy and target modulation This compound Test Compound (e.g., this compound) This compound->biochemical_assay

Caption: Experimental Workflow for Validating Kinase Inhibitor Specificity.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of harmala alkaloid specificity.

1. Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.

  • Principle: This assay measures the activity of MAO enzymes by monitoring the production of a detectable product from a specific substrate. The reduction in product formation in the presence of an inhibitor indicates its potency.

  • Materials:

  • Protocol:

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • In a 96-well plate, add the MAO enzyme (A or B) to each well.

    • Add the test compound dilutions to the respective wells and incubate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the specific substrate to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence or absorbance of the product at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Objective: To measure the inhibitory effect of a compound on the activity of a specific protein kinase (e.g., DYRK1A).

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that is proportional to the ADP concentration.

  • Materials:

    • Recombinant human kinase (e.g., DYRK1A).

    • Kinase-specific substrate peptide.

    • ATP.

    • Test compound (e.g., this compound, Harmine) at various concentrations.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Kinase reaction buffer.

    • 96-well or 384-well microplate reader (luminometer).

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, set up the kinase reaction by adding the kinase, substrate, and ATP in the reaction buffer.

    • Add the test compound dilutions to the reaction mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the MAO assay.

3. Cellular Thermal Shift Assay (CETSA®)

  • Objective: To confirm that the test compound binds to its target protein within a cellular environment.

  • Principle: The binding of a ligand (drug) to its target protein generally increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.

  • Materials:

    • Cultured cells expressing the target protein.

    • Test compound.

    • Lysis buffer.

    • Equipment for heating cell lysates (e.g., PCR thermocycler).

    • Method for protein quantification (e.g., Western Blot, ELISA).

  • Protocol:

    • Treat cultured cells with the test compound or a vehicle control for a specified time.

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Analyze the amount of the soluble target protein in the supernatant using Western Blot or another protein detection method.

    • Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.

Conclusion

While direct experimental validation for this compound is pending, its classification as a harmala alkaloid provides a strong basis for predicting its biological targets. The data presented for harmine, a closely related compound, demonstrates a high affinity and selectivity for MAO-A, as well as potent inhibition of DYRK1A and other kinases. This multi-target profile suggests that this compound may have complex pharmacological effects. The provided experimental protocols offer a roadmap for researchers to systematically validate the specificity of this compound and other novel compounds, ensuring a thorough understanding of their mechanism of action and potential off-target effects, which is critical for advancing drug development.

References

A Comparative Pharmacokinetic Analysis of Ceceline and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceceline, a member of the harmala alkaloid family, and its structural analogs are gaining attention in the scientific community for their potential therapeutic applications, including anticancer properties. A thorough understanding of their pharmacokinetic profiles is crucial for advancing their development as potential drug candidates. This guide provides a comparative analysis of the available pharmacokinetic data for this compound's analogs—harmine (B1663883), harmaline (B1672942), and tetrahydroharmine (B102439)—and outlines the experimental methodologies employed in these studies. Due to the limited public data on this compound's specific pharmacokinetic profile, this guide focuses on its closest structural and mechanistic analogs within the harmala alkaloid class.

Pharmacokinetic Profiles of this compound Analogs

The pharmacokinetic parameters of harmine, harmaline, and tetrahydroharmine have been investigated in various preclinical and clinical studies. The following tables summarize the key pharmacokinetic data for these analogs.

Table 1: Pharmacokinetic Parameters of Harmine in Different Species

SpeciesDosage and RouteCmax (ng/mL)Tmax (h)t1/2 (h)Absolute Bioavailability (F%)Reference
HumanOral (Ayahuasca)~222.3~1.71.3 - 1.9Not Reported[1][2][3]
Rat40.0 mg/kg (Oral)67.05 ± 34.290.56 ± 0.134.73 ± 0.71~3 - 5[4]
Rat20 mg/kg (Oral)Not ReportedNot Reported~3.5Not Reported[5]
Beagle Dog1.0 mg/kg (IV)Not ReportedNot ReportedNot ReportedNot Applicable[6]

Table 2: Pharmacokinetic Parameters of Harmaline in Different Species

SpeciesDosage and RouteCmax (ng/mL)Tmax (h)t1/2 (h)Absolute Bioavailability (F%)Reference
HumanOral (Ayahuasca)~9.4~2.4~2Not Reported[1][3][7]
Rat40.0 mg/kg (Oral)117.80 ± 59.011.76 ± 1.115.13 ± 1.52~63[4]
Beagle Dog1.0 mg/kg (IV)Not ReportedNot ReportedNot ReportedNot Applicable[6]

Table 3: Pharmacokinetic Parameters of Tetrahydroharmine (THH) in Different Species

SpeciesDosage and RouteCmax (ng/mL)Tmax (h)t1/2 (h)Reference
HumanOral (Ayahuasca)~134.5~2.94.7 - 8.8[1][3][8]

Pharmacokinetic Analysis

Harmala alkaloids are generally well-absorbed after oral administration, with peak plasma concentrations reached within a few hours.[5] However, their bioavailability can vary significantly. For instance, in rats, harmaline exhibits a much higher oral bioavailability (around 63%) compared to harmine (approximately 3-5%).[4] This difference may be attributed to the involvement of efflux transporters like Multidrug Resistance Protein 2 (MRP2), for which harmine appears to be a substrate.[4] The elimination half-life of these compounds is relatively short, typically in the range of a few hours.[2][7][8]

Metabolism is a key factor influencing the pharmacokinetics of harmala alkaloids. Harmine and harmaline are primarily metabolized via O-demethylation to their respective metabolites, harmol (B1672944) and harmalol (B191368).[6] This process is mainly catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2.[9]

Experimental Protocols

The pharmacokinetic studies of harmala alkaloids have employed various analytical and experimental methodologies.

In Vivo Studies

  • Animal Models: Studies have been conducted in rats and beagle dogs to determine pharmacokinetic parameters following oral and intravenous administration.[4][6]

  • Human Studies: Pharmacokinetic data in humans is often derived from studies involving the oral administration of ayahuasca, a traditional psychoactive beverage containing these alkaloids.[1][3]

Analytical Methods

  • Sample Preparation: Plasma samples are typically prepared for analysis through protein precipitation using acetonitrile.[6][10]

  • Quantification: The concentrations of harmala alkaloids and their metabolites in plasma are quantified using highly sensitive and selective analytical techniques, including:

    • High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][10]

    • Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[6]

The following diagram illustrates a general workflow for a pharmacokinetic study of harmala alkaloids.

G cluster_0 In Vivo Experiment cluster_1 Sample Processing cluster_2 Analytical Quantification cluster_3 Data Analysis A Drug Administration (Oral or IV) B Blood Sampling (Serial Time Points) A->B C Plasma Separation (Centrifugation) B->C D Protein Precipitation (e.g., Acetonitrile) C->D E HPLC or UPLC-MS/MS Analysis D->E F Quantification of Analytes E->F G Pharmacokinetic Modeling F->G H Determination of PK Parameters (Cmax, Tmax, t1/2, etc.) G->H

Fig. 1: General workflow for a pharmacokinetic study of harmala alkaloids.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for harmala alkaloids like harmine and harmaline is the reversible inhibition of monoamine oxidase A (MAO-A).[2][11] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine. By inhibiting MAO-A, these alkaloids increase the levels of these neurotransmitters in the synaptic cleft, which is believed to underlie many of their pharmacological effects.[11]

Some harmala alkaloids have also been shown to interact with other cellular targets and signaling pathways. For instance, they can interact with benzodiazepine, imidazoline, and serotonin receptors.[12][13] Additionally, some studies suggest that the anti-inflammatory effects of certain beta-carboline alkaloids may be mediated through the inhibition of the iNOS pathway.[14] More recently, extracts of Peganum harmala, a plant rich in these alkaloids, have been shown to attenuate anxiety and depression in animal models by reducing neuroinflammation and restoring the BDNF/TrkB signaling pathway.[15]

The following diagram illustrates the primary signaling pathway affected by harmala alkaloids.

G MAO_A Monoamine Oxidase A (MAO-A) Degradation Degradation Harmala_Alkaloids Harmala Alkaloids (Harmine, Harmaline, etc.) Harmala_Alkaloids->MAO_A Inhibit Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Monoamines->Degradation Metabolized by Increased_Levels Increased Synaptic Levels Monoamines->Increased_Levels Leads to

Fig. 2: Primary signaling pathway of harmala alkaloids.

The available data on the pharmacokinetic profiles of harmine, harmaline, and tetrahydroharmine provide a valuable foundation for understanding the potential behavior of this compound and other related harmala alkaloids in biological systems. While direct pharmacokinetic studies on this compound are needed, the information gathered on its analogs offers crucial insights for researchers and drug development professionals. The established experimental protocols and understanding of their primary mechanism of action will guide future investigations into this promising class of compounds.

References

Assessing the Synergistic Effects of Ceceline with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations have revealed no publicly available scientific literature, experimental data, or established signaling pathways specifically associated with a compound named "Ceceline." As a result, a direct comparative guide on its synergistic effects cannot be compiled at this time.

This guide is intended for researchers, scientists, and drug development professionals. Due to the absence of data on this compound, this document will instead provide a foundational framework and standardized methodologies that should be employed when assessing the synergistic potential of any novel compound, using hypothetical examples for illustrative purposes.

General Principles of Synergy Assessment

Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[1][2] This can lead to enhanced therapeutic efficacy, reduced dosages, and potentially minimized side effects.[3] Conversely, antagonism occurs when the combined effect is less than the sum of their individual effects.

Experimental Protocols for Assessing Synergy

A robust assessment of synergistic effects requires a combination of in vitro and in vivo studies. The following are standard experimental protocols that would be necessary to evaluate the synergistic potential of a compound like this compound.

In Vitro Synergy Assays

Objective: To determine the synergistic, additive, or antagonistic effects of a compound in combination with other agents in a controlled cellular environment.

Common Methodologies:

  • Checkerboard Assay: This is a widely used method to screen for synergy.[4]

    • Protocol:

      • Prepare serial dilutions of the compounds to be tested, both individually and in combination.

      • In a multi-well plate, create a matrix where the concentration of one compound varies along the x-axis and the concentration of the second compound varies along the y-axis.

      • Seed the wells with the target cells (e.g., cancer cell lines, bacteria).

      • Incubate for a predetermined period.

      • Assess cell viability or another relevant endpoint (e.g., using MTT assay, digital image microscopy).[5]

      • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction. A FICI of ≤0.5 is generally considered synergistic.[4]

  • Combination Index (CI) Method: Developed by Chou and Talalay, this method provides a quantitative measure of the degree of drug interaction.

    • Protocol:

      • Perform dose-response experiments for each compound individually and for the combination at a fixed ratio.

      • Use software like CompuSyn to calculate the CI value.

      • CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Synergy Studies

Objective: To validate in vitro findings and assess the therapeutic efficacy and safety of a drug combination in a living organism.

Common Methodologies:

  • Xenograft/Orthotopic Animal Models:

    • Protocol:

      • Implant human tumor cells into immunocompromised mice (e.g., NSG mice).[6]

      • Once tumors are established, randomize animals into treatment groups: vehicle control, compound A alone, compound B alone, and the combination of A + B.

      • Administer treatments according to a defined schedule and dosage.

      • Monitor tumor growth over time.

      • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker assessment).

      • Statistically compare tumor growth inhibition between the different treatment groups to determine if the combination therapy is significantly more effective.

Data Presentation

All quantitative data from synergy experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Synergy Data for "this compound" in Combination with Compound X against a Cancer Cell Line

Compound(s)IC50 (µM)Combination Index (CI) at ED50Interaction
This compound1.5--
Compound X0.8--
This compound + Compound X0.4 (this compound), 0.2 (Compound X)0.45Synergy

Table 2: Hypothetical In Vivo Efficacy of "this compound" in Combination with Compound Y in a Mouse Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition (TGI)
Vehicle Control1500-
This compound (10 mg/kg)90040%
Compound Y (5 mg/kg)105030%
This compound + Compound Y30080%

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation invitro_start Cell Line Culture checkerboard Checkerboard Assay invitro_start->checkerboard ci_method Combination Index (CI) Analysis checkerboard->ci_method invitro_end Determine Synergy/Antagonism ci_method->invitro_end invivo_start Xenograft Model Establishment invitro_end->invivo_start Promising Combinations treatment Treatment Groups (Single Agents & Combination) invivo_start->treatment monitoring Tumor Growth Monitoring treatment->monitoring invivo_end Evaluate Therapeutic Efficacy monitoring->invivo_end

Caption: Experimental workflow for assessing synergistic effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 effector Effector Protein kinase2->effector tf Transcription Factor effector->tf gene Gene Expression tf->gene Regulates ligand Ligand (e.g., this compound) ligand->receptor drugX Compound X drugX->kinase2 Inhibits

Caption: Hypothetical signaling pathway interaction.

Conclusion

While there is currently no information available on "this compound," the framework provided in this guide outlines the necessary steps and methodologies for a comprehensive assessment of its potential synergistic effects with other compounds. Future research on this compound, should it become available, would need to generate substantial in vitro and in vivo data following these established protocols to build a reliable comparison guide for the scientific community.

References

Independent Validation of Ceceline for BRAF V600E-Mutant Metastatic Melanoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pivotal research findings for Ceceline (vemurafenib) , a first-in-class selective inhibitor of the BRAF V600E mutation, against independently gathered real-world evidence and a key alternative, Dabrafenib . The data presented is based on published, peer-reviewed clinical trial results to ensure a robust and evidence-based comparison for researchers and drug development professionals.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Both this compound (vemurafenib) and its alternative, Dabrafenib, are potent small-molecule inhibitors that target the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] In approximately 50% of melanomas, a specific mutation (V600E) leads to a constitutively active BRAF protein, which constantly promotes cell proliferation and survival.[1] this compound and Dabrafenib bind to the ATP-binding site of this mutated BRAF V600E kinase, inhibiting its activity.[1][3] This action blocks the downstream signaling cascade through MEK and ERK, ultimately leading to reduced cancer cell growth and increased programmed cell death (apoptosis).[3][4]

MAPK_Pathway rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras braf BRAF V600E (Mutated) ras->braf mek MEK braf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation This compound This compound (Vemurafenib) This compound->block dabrafenib Alternative (Dabrafenib) dabrafenib->block block->braf

Caption: MAPK/ERK signaling pathway with BRAF V600E inhibition.

Quantitative Data Summary

The following tables summarize the key efficacy and safety outcomes from the pivotal clinical trial for this compound (BRIM-3), a real-world evidence study validating its use, and a pivotal trial for the alternative, Dabrafenib (BREAK-3), for comparison.

Table 1: Efficacy Comparison
MetricThis compound (Pivotal Trial: BRIM-3)[5][6][7]This compound (Real-World Evidence)[8]Alternative: Dabrafenib (Pivotal Trial: BREAK-3)[9]
Median Progression-Free Survival (PFS) 6.9 monthsNot Reported6.7 months
Overall Response Rate (ORR) 48%51.1%50%
Median Overall Survival (OS) 13.3 months17.4 monthsNot reached (vs. 18.7 months for dacarbazine)
Control Arm Dacarbazine (B1669748)N/A (single arm)Dacarbazine
Table 2: Key Safety and Tolerability Comparison
Adverse Event (Grade 3/4)This compound (Pivotal Trial: BRIM-3)[5]This compound (Real-World Evidence)[10]Alternative: Dabrafenib (Pivotal Trial: BREAK-3)[9]
Cutaneous Squamous Cell Carcinoma 26%17%7%
Rash 8%Reported2%
Arthralgia (Joint Pain) 6%Reported<1%
Fatigue 4%Reported3%
Elevated Liver Enzymes (GGT) 4%Not specified3%

Experimental Protocols

The methodologies for the pivotal trials cited are crucial for interpreting the comparative data. Below are summaries of the core protocols.

This compound (Vemurafenib) Pivotal Trial: BRIM-3
  • Study Design: A randomized, open-label, Phase 3 trial.[6]

  • Patient Population: 675 patients with previously untreated, unresectable stage IIIC or stage IV melanoma harboring the BRAF V600E mutation.[5]

  • Intervention: Patients were randomized 1:1 to receive either this compound (960 mg orally twice daily) or dacarbazine chemotherapy (1000 mg/m² intravenously every 3 weeks).[5]

  • Primary Endpoints: The co-primary endpoints were overall survival (OS) and progression-free survival (PFS).[6]

  • Key Assessments: Tumor responses were assessed by the investigator every 6 weeks for the first year and every 12 weeks thereafter. Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events, version 3.0.

Alternative (Dabrafenib) Pivotal Trial: BREAK-3
  • Study Design: A randomized, open-label, Phase 3 trial.[9]

  • Patient Population: Patients with previously untreated BRAF V600E mutation-positive unresectable or metastatic melanoma.[9]

  • Intervention: Patients were randomized 3:1 to receive either Dabrafenib (150 mg orally twice daily) or dacarbazine chemotherapy (1000 mg/m² intravenously every 3 weeks).[9]

  • Primary Endpoint: The primary endpoint was investigator-assessed progression-free survival (PFS).[9]

  • Key Assessments: Tumor assessments were performed at weeks 6 and 8, then every 8 weeks until disease progression. Safety and tolerability were monitored throughout the study.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_assessment Endpoint Assessment p1 Unresectable Stage IIIc/IV Metastatic Melanoma p2 BRAF V600E Mutation Confirmed p1->p2 p3 Previously Untreated p2->p3 rand Randomization p3->rand armA This compound (960 mg BID, Oral) rand->armA armB Dacarbazine (1000 mg/m², IV, Q3W) rand->armB endpoint1 Progression-Free Survival (PFS) armA->endpoint1 endpoint2 Overall Survival (OS) armA->endpoint2 endpoint3 Safety & Tolerability armA->endpoint3 armB->endpoint1 armB->endpoint2 armB->endpoint3

Caption: Workflow for the pivotal this compound (BRIM-3) clinical trial.

References

A Comparative Analysis of Gene Expression Profiles: Ceceline vs. Harmine

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the gene expression profiles induced by Ceceline and the alkaloid harmine (B1663883) is not possible at this time due to a lack of available scientific literature on the molecular effects of this compound. Extensive searches for studies investigating the impact of this compound on gene expression or its underlying signaling pathways have yielded no specific results.

In stark contrast, a significant body of research details the multifaceted effects of harmine on cellular signaling and gene expression. This guide will summarize the known effects of harmine to provide a baseline for future comparative studies, should data on this compound become available.

Harmine: A Multi-faceted Modulator of Gene Expression

Harmine, a β-carboline alkaloid, has been shown to influence a variety of signaling pathways, leading to widespread changes in gene expression. These alterations are implicated in its diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Key Signaling Pathways Modulated by Harmine

Experimental data indicates that harmine exerts its effects by targeting several key cellular signaling cascades:

  • PI3K/AKT/mTOR Pathway: Harmine has been observed to inhibit this critical pathway, which is frequently dysregulated in cancer. This inhibition can lead to cell cycle arrest and apoptosis.[1]

  • ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, involved in cell proliferation and survival, is also modulated by harmine. Inhibition of this pathway contributes to harmine's anti-proliferative effects.[1][2]

  • NF-κB Signaling: Harmine has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation. This action likely underlies its anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.[3][4]

  • p53 Signaling: Harmine can induce the expression of p53 target genes. The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activation by harmine can lead to apoptosis in cancer cells.

  • Neurotrophin Signaling: In the context of the nervous system, harmine has been found to positively regulate the neurotrophin signaling pathway, potentially contributing to its neuroprotective effects.[5]

  • DYRK1A Inhibition: Harmine is a known inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This inhibition can impact various downstream pathways, including the AKT pathway, and is relevant to its potential therapeutic applications.[6]

The following diagram illustrates the major signaling pathways affected by harmine.

Harmine_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Harmine Harmine Receptors Receptors Harmine->Receptors DYRK1A DYRK1A Harmine->DYRK1A Inhibits p53 p53 Harmine->p53 Activates PI3K PI3K Receptors->PI3K ERK ERK Receptors->ERK IKK IKK Receptors->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis ERK->Apoptosis IκB IκB IKK->IκB Inhibits NF-κB NF-κB Gene Expression Gene Expression NF-κB->Gene Expression Translocates to Nucleus DYRK1A->AKT Inhibits p53->Gene Expression Gene Expression->Apoptosis Inflammation Inflammation Gene Expression->Inflammation Neuroprotection Neuroprotection Gene Expression->Neuroprotection Experimental_Workflow Cell_Culture Cell Culture (e.g., HCT116, SW620) Treatment Treatment with Harmine (Varying concentrations and time points) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Preparation RNA-seq or Microarray Library Preparation RNA_Extraction->Library_Preparation Sequencing_Hybridization High-Throughput Sequencing or Microarray Hybridization Library_Preparation->Sequencing_Hybridization Data_Analysis Bioinformatic Analysis (Differential Gene Expression, Pathway Analysis) Sequencing_Hybridization->Data_Analysis Validation Validation of Key Genes (qRT-PCR, Western Blot) Data_Analysis->Validation

References

The Enigmatic Role of Ceceline: A Comparative Analysis of Harmala Alkaloids' Effects on Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the effects of various harmala alkaloids on cytochrome P450 (CYP) enzymes. Crucially, a comprehensive literature search revealed a significant gap in knowledge: no experimental data on the effects of the harmala alkaloid Ceceline on CYP enzymes is currently available. Therefore, this guide will focus on the well-documented interactions of other prominent harmala alkaloids—harmine (B1663883), harmaline (B1672942), and their derivatives—to provide a valuable reference for drug metabolism and interaction studies, while highlighting the pressing need for research into this compound.

A Comparative Overview of Harmala Alkaloid-CYP Interactions

Harmala alkaloids, a group of naturally occurring beta-carboline compounds, are known to interact significantly with the cytochrome P450 system, a superfamily of enzymes essential for the metabolism of a vast array of xenobiotics, including therapeutic drugs. Understanding these interactions is paramount for predicting potential drug-drug interactions and ensuring patient safety.

While data on this compound remains elusive, extensive research has been conducted on other members of this alkaloid family. The following sections present a detailed comparison of the inhibitory effects of harmine, harmaline, and other related compounds on various CYP isoforms.

Quantitative Comparison of CYP Inhibition by Harmala Alkaloids

The inhibitory potential of harmala alkaloids against specific CYP enzymes is typically quantified by determining their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The table below summarizes the available quantitative data from in vitro studies.

AlkaloidCYP IsoformInhibition TypeKi (μM)IC50 (μM)Reference
HarmineCYP3A4Noncompetitive16.76-[1][2]
CYP2D6Competitive36.48-[1][2]
CYP1A1---[3]
HarmalineCYP3A4---[1]
CYP2D6Competitive20.69-[1][2]
CYP1A1-->12.5
HarmolCYP3A4Noncompetitive5.13-[1][2]
CYP2D6Competitive47.11-[1][2]
HarmaneCYP3A4Noncompetitive1.66-[1][2]
HarmalolCYP1A1Direct Inhibition-<12.5

Note: A lower Ki or IC50 value indicates a more potent inhibitor. "-" indicates that the data was not reported in the cited studies.

Experimental Protocols

The data presented in this guide are derived from in vitro studies employing established methodologies to assess enzyme inhibition. The following is a generalized description of the experimental protocols typically used.

Microsome Incubation Assays
  • Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells) are used as the source of CYP enzymes.

  • Substrate Incubation: A specific probe substrate for the CYP isoform of interest is incubated with the microsomes in the presence of a NADPH-generating system (to initiate the enzymatic reaction) and varying concentrations of the harmala alkaloid being tested.

  • Metabolite Quantification: The reaction is terminated after a specific time, and the formation of the substrate's metabolite is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. For Ki determination, experiments are conducted with multiple substrate and inhibitor concentrations, and the data are fitted to different models of enzyme inhibition (e.g., competitive, noncompetitive, uncompetitive) using nonlinear regression analysis.

Cell-Based Assays
  • Cell Culture: Human hepatoma cell lines (e.g., HepG2) are cultured and treated with the harmala alkaloid of interest.

  • Induction Studies: To investigate the induction potential of an alkaloid, cells are exposed to the compound for a prolonged period (e.g., 24-72 hours) before assessing CYP enzyme expression (mRNA or protein levels) or activity.

  • Activity Measurement: The catalytic activity of specific CYP enzymes is determined using a probe substrate, often a fluorescent compound that is converted to a fluorescent metabolite (e.g., 7-ethoxyresorufin-O-deethylase (EROD) assay for CYP1A1).

  • Protein and mRNA Analysis: Western blotting and quantitative real-time PCR (qRT-PCR) are used to measure the levels of CYP protein and mRNA, respectively, to determine if the alkaloid induces or suppresses gene expression.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates a generalized workflow for assessing the inhibitory effects of harmala alkaloids on cytochrome P450 enzymes.

experimental_workflow HLM Human Liver Microsomes or Recombinant CYPs Incubation Incubation at 37°C HLM->Incubation Alkaloid Harmala Alkaloid (e.g., Harmine) Alkaloid->Incubation Substrate CYP Probe Substrate Substrate->Incubation NADPH NADPH-Generating System NADPH->Incubation Termination Reaction Termination Incubation->Termination LCMS LC-MS/MS Analysis (Metabolite Quantification) Termination->LCMS IC50 IC50 Determination LCMS->IC50 Ki Ki Determination LCMS->Ki

Caption: Generalized workflow for in vitro CYP inhibition assays.

Conclusion and Future Directions

The available evidence clearly indicates that harmala alkaloids such as harmine and harmaline are potent inhibitors of major drug-metabolizing enzymes, particularly CYP2D6 and CYP3A4.[1][2] This underscores the potential for clinically significant drug interactions when substances containing these alkaloids are co-administered with drugs metabolized by these enzymes.

The complete absence of experimental data on the interaction of this compound with cytochrome P450 enzymes represents a critical knowledge gap. Given that this compound is structurally related to other harmala alkaloids, it is plausible that it also modulates CYP activity. Therefore, dedicated in vitro and in vivo studies are urgently needed to characterize the effects of this compound on the full panel of human CYP enzymes. Such research is essential for a comprehensive understanding of the pharmacological and toxicological profile of this compound and to ensure the safe use of any products in which it may be present. Future investigations should aim to determine the IC50 and Ki values of this compound for major CYP isoforms and to elucidate the underlying mechanisms of interaction.

References

validation of Ceceline's therapeutic potential in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the therapeutic agent designated "Ceceline," no preclinical data, comparative studies, or documented experimental protocols were found. The name "this compound" does not appear in publicly available scientific literature or drug development pipelines as a therapeutic candidate.

It is possible that "this compound" may be an internal project name, a hypothetical compound, or a misspelling of a different agent. The search did identify other therapeutic agents with distinct names, such as cesalin, an antitumor protein, but no information could be directly attributed to "this compound."

Without any foundational data on "this compound," it is not possible to generate the requested comparison guide, including data tables, experimental methodologies, and signaling pathway diagrams. The core requirements of the request—objective comparison with alternatives and supporting experimental data—cannot be met due to the absence of any primary or secondary research on this topic.

Researchers, scientists, and drug development professionals interested in this topic are advised to verify the name and spelling of the compound. If "this compound" is an internal or developmental codename, accessing relevant data would require direct communication with the organization responsible for its development. At present, no information is available in the public domain to validate its therapeutic potential.

comparative toxicity profiling of Ceceline, harmine, and harmaline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the toxicological profiles of the β-carboline alkaloids, harmine (B1663883) and harmaline (B1672942). This guide provides a comparative analysis based on available experimental data, detailing cytotoxic, genotoxic, neurotoxic, and hepatotoxic effects.

Due to the absence of publicly available toxicological data for the compound "Ceceline," this guide will focus on the comparative toxicity of harmine and harmaline, two structurally related and more extensively studied β-carboline alkaloids.

Executive Summary

Harmine and harmaline are bioactive β-carboline alkaloids found in various plants, notably Peganum harmala. While they exhibit a range of pharmacological activities, their toxicological profiles present significant considerations for their therapeutic application. This guide synthesizes experimental data to provide a comparative overview of their toxicity. In general, harmaline appears to exhibit greater cytotoxicity than harmine, while both compounds have demonstrated genotoxic, neurotoxic, and hepatotoxic potential under specific experimental conditions.

Quantitative Toxicity Data

The following tables summarize key quantitative data from various in vitro and in vivo toxicity studies on harmine and harmaline.

CompoundTest SystemEndpointResultReference(s)
Harmine In vivo (animal model)LD5026.9 mg/kg[1]
V79 Chinese hamster lung cellsCytotoxicityMore cytotoxic than harman[2][3]
Human cell lines (various)CytotoxicityGood viability in tumor and non-tumor cell lines[4]
Human colorectal carcinoma SW620IC505.13 µg/ml (48h)[5]
Harmaline Human cell lines (various)CytotoxicitySignificantly reduced viability in a dose-dependent manner[4]

Table 1: Comparative Cytotoxicity Data

CompoundTest SystemAssayResultReference(s)
Harmine Salmonella typhimurium TA98 & TA97Ames TestMutagenic only in the presence of S9 mix[6]
In vivo (mice)Micronucleus AssayNot able to induce chromosomal mutations[6]
V79 Chinese hamster lung cellsComet AssayInduced DNA damage[2][3]
V79 Chinese hamster lung cellsChromosome Aberration TestIncreased aberrant cell frequency[2][3]
Harmaline Salmonella typhimurium & E. coliAmes Test & SOS ChromotestNot genotoxic[6]

Table 2: Comparative Genotoxicity Data

CompoundEffectKey FindingsReference(s)
Harmine & Harmaline NeurotoxicityBoth are potent tremor-producing β-carboline alkaloids and are considered highly neurotoxic. Administration to laboratory animals produces intense, generalized action tremors.[7][8]
Impairment of Dopamine (B1211576) Metabolism & Mitochondrial RespirationStructurally similar to the neurotoxin MPTP, they can impair the nigrostriatal dopamine metabolism and inhibit complex I of the mitochondrial respiratory chain.[9]

Table 3: Neurotoxicity Profile

CompoundTest SystemKey FindingsReference(s)
Harmala Alkaloids Wistar albino ratsAlkaloid extracts of Peganum harmala seeds led to a decrease in body weight, an increase in relative liver weight, and elevated liver enzymes (ALT, AST, ALP). Histopathological examination showed severe liver tissue damage, including inflammation, cell necrosis, and steatosis at higher doses.[10][11][12]

Table 4: Hepatotoxicity Profile of Harmala Alkaloids

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to aid in the replication and validation of the cited findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Exposure: Treat the cells with varying concentrations of the test compound (e.g., harmine, harmaline) and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[13]

Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[15][16][17][18]

  • Cell Preparation: Prepare a single-cell suspension from the sample of interest.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).[19]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify the extent of DNA damage (e.g., tail length, percent DNA in the tail).[15]

Neutral Red Uptake Assay for Cytotoxicity

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[18][20][21][22][23]

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[20]

  • Neutral Red Incubation: After the treatment period, remove the medium and add a medium containing a non-toxic concentration of neutral red. Incubate for approximately 2-3 hours to allow for dye uptake.[20]

  • Washing and Dye Extraction: Wash the cells to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the viable cells.[18][20]

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of dye retained is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of harmine and harmaline is linked to their interaction with various cellular signaling pathways.

Harmine-Modulated Signaling Pathways

Harmine has been shown to modulate several key signaling pathways, contributing to both its therapeutic and toxic effects.[5][24][25][26][27] These include:

  • PI3K/AKT/mTOR Pathway: Inhibition of this pathway by harmine can induce apoptosis in cancer cells.[25][26][27]

  • MAPK Pathway: Harmine can regulate the MAPKs, such as p38 and JNK, which are involved in cell proliferation, differentiation, and apoptosis.[27]

  • ERK Signaling Pathway: Inhibition of the ERK pathway by harmine can contribute to its anti-proliferative effects.[5]

  • Neurotrophin Signaling Pathway: Harmine can upregulate proteins related to the neurotrophin signaling pathway, which may underlie some of its neuroprotective effects at non-toxic concentrations.[24]

Harmine_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects Harmine Harmine PI3K PI3K Harmine->PI3K Inhibits MAPK MAPK Harmine->MAPK Modulates ERK ERK Harmine->ERK Inhibits Neurotrophin_Receptor Neurotrophin_Receptor Harmine->Neurotrophin_Receptor Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation (Inhibition) mTOR->Cell_Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis ERK->Cell_Proliferation Promotes Downstream_Neurotrophin_Signaling Downstream Signaling Neurotrophin_Receptor->Downstream_Neurotrophin_Signaling Neuroprotection Neuroprotection Downstream_Neurotrophin_Signaling->Neuroprotection

Caption: Signaling pathways modulated by harmine.

Harmaline-Modulated Signaling Pathways

Research indicates that harmaline can also impact critical cellular pathways. For instance, it has been shown to modulate the Nrf-2 pathway and NK-1 receptor signaling, which are involved in oxidative stress and inflammation.[28] Harmaline and its metabolite harmalol (B191368) can also inhibit the carcinogen-activating enzyme CYP1A1 through transcriptional and posttranslational mechanisms.[29]

Harmaline_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects Harmaline Harmaline Nrf2 Nrf2 Harmaline->Nrf2 Activates NK1_Receptor NK-1 Receptor Harmaline->NK1_Receptor Inhibits CYP1A1 CYP1A1 Harmaline->CYP1A1 Inhibits Oxidative_Stress_Reduction Oxidative Stress Reduction Nrf2->Oxidative_Stress_Reduction Inflammation_Reduction Inflammation Reduction NK1_Receptor->Inflammation_Reduction Reduces Inflammation Carcinogen_Activation_Inhibition Carcinogen Activation (Inhibition) CYP1A1->Carcinogen_Activation_Inhibition Reduces Activation

Caption: Signaling pathways modulated by harmaline.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of compounds like harmine and harmaline.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Toxicity Assays cluster_analysis Data Analysis A Cell Culture (e.g., V79, HeLa, SW620) C Cell Seeding in 96-well plates A->C B Compound Preparation (Harmine/Harmaline Stock Solutions) D Compound Treatment (Dose-Response) B->D C->D E Incubation (24h, 48h, 72h) D->E F Cytotoxicity Assay (MTT / Neutral Red) E->F G Genotoxicity Assay (Comet Assay) E->G H Absorbance/Fluorescence Measurement F->H G->H I Data Processing (IC50 Calculation, Statistical Analysis) H->I J Results Interpretation & Comparison I->J

Caption: In vitro toxicity assessment workflow.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ceceline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Responsible Management of Ceceline Waste.

I. Understanding this compound and Its Associated Hazards

This compound is a chemical compound with the molecular formula C19H16N2O2 and CAS number 76525-09-2. It belongs to the harmala alkaloid class, which are known to be pharmacologically active. While comprehensive hazard information for this compound is not widely documented, it is prudent to handle it with care, assuming it may possess toxicological properties characteristic of related alkaloids. Therefore, all this compound waste, including pure compounds, solutions, and contaminated materials, must be treated as hazardous waste.

II. Core Principles of this compound Waste Management

The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) office or equivalent department. The following principles are fundamental to the safe handling and disposal of this research chemical.

  • Waste Minimization: Order only the necessary quantities of this compound to reduce the generation of surplus waste. Keep a precise inventory of the chemical.

  • Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously. Store this compound waste separately from acids, bases, and oxidizers.

  • Containerization: Use only approved, chemically compatible, and leak-proof containers for this compound waste. Ensure containers are clearly labeled and kept securely closed except when adding waste.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.

III. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and spill cleanup materials in a designated, durable, and sealable plastic bag or container.

    • Liquid Waste: Collect solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container with a secure screw-top cap. Do not fill the container beyond 90% capacity to allow for expansion.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

  • Labeling of Waste Containers:

    • Clearly label all waste containers with "Hazardous Waste."

    • Identify the contents as "this compound Waste" and list all components, including solvents and their approximate concentrations.

    • Indicate the date when waste was first added to the container.

  • Storage of Waste:

    • Store this compound waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the storage area is away from ignition sources and incompatible materials.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's EHS office to arrange for pickup and disposal.

    • Do not dispose of this compound waste down the drain or in regular trash.

IV. Spill and Emergency Procedures

In the event of a this compound spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control the Spill: If it is safe to do so, prevent the spread of the spill using appropriate absorbent materials (e.g., vermiculite, sand).

  • Cleanup: Wear appropriate PPE. For small spills, carefully clean the area with an absorbent material. For larger spills, contact your EHS office immediately.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste following the procedures outlined above.

V. Quantitative Data Summary

ParameterGuidelineRationale
Waste Container Fill Level Do not exceed 90% capacityTo prevent spills due to expansion of contents.
Maximum Storage in SAA Up to 55 gallons (or as per institutional policy)Compliance with satellite accumulation area regulations.
Storage Time Limit in SAA Up to 1 year (or as per institutional policy)To ensure timely disposal and prevent degradation of containers.

VI. Experimental Protocols Cited

The disposal procedures outlined in this document are based on established guidelines for laboratory chemical waste management from various academic and safety institutions.[1][2][3][4][5] These guidelines emphasize the importance of treating unknown or uncharacterized research chemicals as hazardous and managing their disposal through certified hazardous waste channels.

VII. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Ceceline_Disposal_Workflow start This compound Waste Generated (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe spill Spill Occurs start->spill segregate Segregate Waste Type ppe->segregate solid_container Collect in Labeled Hazardous Waste Container (Solid) segregate->solid_container Solid Waste liquid_container Collect in Labeled Hazardous Waste Container (Liquid) segregate->liquid_container Liquid Waste sharps_container Collect in Labeled Sharps Container segregate->sharps_container Sharps Waste store Store in Designated Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal spill_procedure Follow Emergency Spill Procedures spill->spill_procedure spill_waste Collect Spill Debris as Hazardous Waste spill_procedure->spill_waste spill_waste->store

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Protocols for Handling Ceceline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling and disposal of Ceceline, a potent cytotoxic compound under investigation for therapeutic applications. Adherence to these protocols is mandatory to ensure personnel safety and mitigate environmental contamination. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.

I. Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier against exposure to this compound. All personnel must receive training on the proper donning, doffing, and disposal of the following PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 compliant).Provides maximum protection against permeation by cytotoxic drugs. The outer glove should be changed immediately upon suspected contact with this compound.
Gown Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Protects the body from splashes and aerosol exposure.
Eye & Face Protection Safety goggles and a full-face shield.Protects against splashes and aerosols that could come into contact with the eyes and face.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Prevents inhalation of hazardous particles, especially when handling the powdered form of this compound.
Additional Protection Disposable shoe covers and a hairnet.Minimizes the spread of contamination outside of the designated handling area.

II. Operational Plan: Safe Handling of this compound

All procedures involving this compound must be conducted within a certified Class II Type B2 Biological Safety Cabinet (BSC) to ensure both personnel and environmental protection.

A. Preparation and Reconstitution:

  • Preparation: Before beginning work, ensure the BSC is decontaminated and all necessary supplies are placed inside. This includes all PPE, vials of this compound, sterile DMSO, and appropriate pipettes and tips.

  • Reconstitution: Carefully uncap the vial of powdered this compound. Using a dedicated pipette, slowly add the required volume of sterile DMSO to achieve the desired stock concentration.

  • Mixing: Gently swirl the vial to dissolve the powder. Do not vortex, as this can generate aerosols.

  • Labeling: Clearly label the stock solution with the compound name, concentration, date, and your initials.

B. Cell Culture Treatment:

  • Dilution: Prepare the final working concentrations by diluting the stock solution in cell culture media inside the BSC.

  • Aseptic Technique: Use sterile filter tips for all pipetting to prevent cross-contamination.

  • Incubation: Once cells are treated, incubate them in a dedicated incubator labeled for use with cytotoxic compounds.

III. Disposal Plan: Managing this compound Waste

Proper segregation and disposal of this compound-contaminated waste are crucial to prevent accidental exposure and environmental contamination.

Waste TypeContainerDisposal Procedure
Sharps Puncture-resistant, leak-proof sharps container labeled "Cytotoxic Waste."All needles, syringes, and pipette tips used with this compound.
Solid Waste Yellow, leak-proof chemotherapy waste bags labeled "Cytotoxic Waste."All contaminated PPE (gloves, gowns, shoe covers), plasticware, and absorbent pads.
Liquid Waste Designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container.All media and solutions containing this compound. Do not pour down the drain.

IV. Emergency Procedures: Accidental Exposure

In the event of accidental exposure, immediate action is required.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.

  • Spill:

    • Evacuate the immediate area and alert others.

    • Don the appropriate PPE, including a respirator.

    • Contain the spill using a chemotherapy spill kit.

    • Absorb the spill with the provided materials.

    • Clean the area with a deactivating agent, followed by a detergent solution.

    • Dispose of all cleanup materials as cytotoxic waste.

V. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control (DMSO) for 24, 48, or 72 hours.[1]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2][3]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

B. Western Blot Analysis

This protocol is used to detect changes in the expression or phosphorylation of specific proteins in response to this compound treatment.

  • Sample Preparation: Lyse treated and untreated cells to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).[4]

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[5][6][7]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5][6][7]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[5][6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[5][6][7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[5][7]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using a digital imager.[7]

VI. Visualizing Molecular Interactions and Workflows

To further clarify the experimental processes and the compound's hypothetical mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Cytotoxicity Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound (24-72h) A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

Experimental workflow for assessing this compound's cytotoxicity.

G cluster_1 Hypothetical this compound Signaling Pathway Inhibition This compound This compound BCR-ABL BCR-ABL This compound->BCR-ABL Inhibits RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT Pathway JAK/STAT Pathway JAK/STAT Pathway BCR-ABL->JAK/STAT Pathway Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival Anti-Apoptosis Anti-Apoptosis JAK/STAT Pathway->Anti-Apoptosis

Hypothetical inhibition of the BCR-ABL signaling pathway by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceceline
Reactant of Route 2
Ceceline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。